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Fmoc-Thr(Allyl)-OH

Cat. No.: B15285714
M. Wt: 381.4 g/mol
InChI Key: WZNQPIBLGCKYCJ-UHFFFAOYSA-N
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Description

Fmoc-Thr(Allyl)-OH is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO5 B15285714 Fmoc-Thr(Allyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25)

InChI Key

WZNQPIBLGCKYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C

Origin of Product

United States

Foundational & Exploratory

Fmoc-Thr(Allyl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Fmoc-Thr(Allyl)-OH is a pivotal amino acid derivative for researchers and professionals in the fields of peptide chemistry and drug development. This comprehensive technical guide provides an in-depth overview of its core properties, experimental protocols, and applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of this compound

This compound, with the systematic name N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, is a derivative of the amino acid threonine. The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an allyl protecting group on the hydroxyl side chain. This orthogonal protection scheme is instrumental in complex peptide synthesis, allowing for selective deprotection and modification.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some values are predicted and may vary based on experimental conditions.

PropertyValueSource
CAS Number 1945973-89-6[1]
Molecular Formula C22H23NO5[1]
Molecular Weight 381.42 g/mol [1]
Boiling Point (Predicted) 591.6 ± 50.0 °C[1]
Density (Predicted) 1.228 ± 0.06 g/cm³[1]
pKa (Predicted) 3.46 ± 0.10[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based SPPS, a cornerstone technique for the stepwise synthesis of peptides. The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the allyl group offers orthogonal protection of the threonine side chain, removable with a palladium catalyst. This dual-protection strategy enables the synthesis of complex peptides, including cyclic and side-chain modified peptides.

The general workflow for incorporating an amino acid using Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin Fmoc_AA Fmoc Protected Amino Acid on Resin Resin->Fmoc_AA Loading Deprotected_AA Deprotected Amino Acid on Resin Fmoc_AA->Deprotected_AA Fmoc Deprotection (e.g., 20% Piperidine in DMF) Coupled_Peptide Coupled Peptide on Resin Deprotected_AA->Coupled_Peptide Coupling (Fmoc-AA-OH, Coupling Reagents) Coupled_Peptide->Fmoc_AA Repeat Cycle Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct + Piperidine On_Resin_Cyclization Linear_Peptide Linear Peptide on Resin (with Allyl and Fmoc protection) Allyl_Deprotected Allyl Group Removed (Free Side Chain) Linear_Peptide->Allyl_Deprotected Pd(PPh₃)₄, PhSiH₃ Fmoc_Deprotected Fmoc Group Removed (Free N-terminus) Allyl_Deprotected->Fmoc_Deprotected 20% Piperidine/DMF Cyclized_Peptide Cyclized Peptide on Resin Fmoc_Deprotected->Cyclized_Peptide Cyclization Reagents (e.g., PyBOP/HOBt/DIEA)

References

A Technical Guide to Fmoc-Thr(Allyl)-OH: Properties, Application, and Experimental Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-O-allyl-L-threonine (Fmoc-Thr(Allyl)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines its application in the synthesis of complex peptides, and provides a comprehensive experimental protocol for its use.

Core Properties of this compound

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an allyl group. This strategic protection scheme allows for its seamless integration into Fmoc-based SPPS protocols.

PropertyValue
CAS Number 1945973-89-6[1]
Molecular Formula C22H23NO5
Molecular Weight 381.42 g/mol [1]

Application in Solid-Phase Peptide Synthesis

The use of an allyl protecting group for the threonine side chain offers a significant advantage in peptide synthesis due to its orthogonality with the commonly used Fmoc (N-α-protection) and tert-butyl (side-chain protection) strategies. The Fmoc group is base-labile and is typically removed by piperidine, while tert-butyl groups are acid-labile and are cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin. The allyl group, in contrast, is stable under both basic and acidic conditions.[1][2]

The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a scavenger like phenylsilane (PhSiH3).[3][4] This orthogonality is particularly valuable for the on-resin synthesis of cyclic peptides, branched peptides, or peptides that require side-chain modifications such as glycosylation or phosphorylation.

Experimental Protocol: On-Resin Allyl Group Deprotection

This protocol outlines a general procedure for the selective deprotection of the allyl group from a threonine residue within a peptide sequence assembled on a solid support using Fmoc-SPPS.

Materials:

  • Peptide-resin containing an this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Sodium diethyldithiocarbamate (0.5% w/w in DMF) (for scavenging)

  • Nitrogen or Argon gas

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Palladium Catalyst Solution Preparation: In a separate vial, dissolve Pd(PPh3)4 (0.5 equivalents relative to the resin substitution) in DCM.

  • Deprotection Reaction:

    • Drain the swollen resin.

    • Add the Pd(PPh3)4 solution to the resin.

    • Add phenylsilane (20 equivalents relative to the resin substitution).

    • Gently agitate the reaction vessel under an inert atmosphere (Nitrogen or Argon) for 30 minutes at room temperature.

    • Repeat the treatment with fresh reagents two more times.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DCM (5 times).

    • Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 times for 20 minutes each) to scavenge any residual palladium.

    • Wash the resin with DMF (5 times).

    • Wash the resin with DCM (5 times).

  • Further Synthesis: The deprotected side-chain hydroxyl group is now available for subsequent on-resin modification or cyclization reactions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a solid-phase peptide synthesis workflow incorporating this compound for on-resin side-chain modification.

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Fmoc_Deprotection1->Coupling1 Fmoc_Thr_Allyl_Coupling Coupling of This compound Coupling1->Fmoc_Thr_Allyl_Coupling Fmoc_Deprotection2 Fmoc Deprotection Fmoc_Thr_Allyl_Coupling->Fmoc_Deprotection2 Coupling2 Continue Peptide Chain Elongation Fmoc_Deprotection2->Coupling2 Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) Coupling2->Allyl_Deprotection Side_Chain_Modification On-Resin Side-Chain Modification/Cyclization Allyl_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage (TFA/TIPS/H2O) Side_Chain_Modification->Final_Cleavage End Purified Peptide Final_Cleavage->End

Caption: Fmoc-SPPS workflow with on-resin allyl deprotection.

References

Solubility of Fmoc-Thr(Allyl)-OH in different organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-α-Fmoc-O-allyl-L-threonine (Fmoc-Thr(Allyl)-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is critical for optimizing coupling reactions, ensuring high purity, and achieving successful peptide synthesis outcomes. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and discusses the influence of the allyl protecting group on the compound's solubility profile.

Quantitative Solubility Data

The following table summarizes the known solubility of Fmoc-Thr(tBu)-OH in common organic solvents used in peptide synthesis. It is anticipated that the solubility of this compound will be in a similar range, though minor variations may occur due to the differences in their side-chain protecting groups.

SolventChemical FormulaMolar Mass ( g/mol )Known Solubility of Fmoc-Thr(tBu)-OH
Dimethylformamide (DMF)C₃H₇NO73.09Clearly soluble (1 mmole in 2 ml)[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mg/mL[2][3]
Dichloromethane (DCM)CH₂Cl₂84.93Data not available; generally considered a good solvent for Fmoc-amino acids[4]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Data not available; widely used in SPPS, implying good solubility for Fmoc-amino acids[4]
Tetrahydrofuran (THF)C₄H₈O72.11Data not available
Acetonitrile (ACN)C₂H₃N41.05Data not available

Note: The allyl group in this compound is generally considered to be less lipophilic than the tert-butyl group in Fmoc-Thr(tBu)-OH. This subtle difference in polarity may lead to slight variations in solubility in the solvents listed above.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following gravimetric method can be employed. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DCM, DMF, NMP, THF, ACN)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Pre-weighed collection vials

Methodology:

  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the organic solvent.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer and stir vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the excess solid to settle for at least 30 minutes.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles.

    • Attach a 0.2 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen or a vacuum concentrator can be used to expedite this process.

    • Once the solvent is fully evaporated, place the vial in a vacuum oven at a low temperature (e.g., 40 °C) for a few hours to remove any residual solvent.

    • Allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered supernatant collected.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate with stirring at constant temperature prep1->prep2 sampling1 Allow excess solid to settle prep2->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant (0.2 µm) sampling2->sampling3 analysis1 Evaporate solvent sampling3->analysis1 analysis2 Dry residue under vacuum analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 analysis4 Calculate solubility (mg/mL) analysis3->analysis4

Caption: Experimental workflow for determining the solubility of this compound.

Impact of the Allyl Protecting Group on Solubility

The choice of a side-chain protecting group is a critical factor that influences the solubility of an amino acid derivative. In the case of this compound, the allyl group (–CH₂–CH=CH₂) is used to protect the hydroxyl functionality of the threonine side chain.

Comparison with the tert-Butyl (tBu) Group:

  • Polarity: The allyl group is generally considered less nonpolar than the tert-butyl group. The presence of the double bond in the allyl group can introduce a slight increase in polarizability compared to the saturated alkyl structure of the tBu group. This may marginally enhance solubility in more polar organic solvents.

  • Steric Hindrance: The allyl group is significantly less bulky than the tert-butyl group. Reduced steric hindrance can facilitate better solvation of the molecule by the solvent, potentially leading to increased solubility.

  • Intermolecular Interactions: The smaller size of the allyl group may allow for more efficient crystal packing, which could potentially decrease solubility. However, in solution, the reduced steric bulk is more likely to be the dominant factor influencing solubility.

In the context of solid-phase peptide synthesis, the good solubility of Fmoc-amino acids in solvents like DMF and NMP is crucial for efficient coupling reactions.[4] While both this compound and Fmoc-Thr(tBu)-OH are expected to be sufficiently soluble for most SPPS applications, the subtle differences in their protecting groups could be leveraged in specific situations where solubility is a limiting factor. For instance, in the synthesis of particularly long or hydrophobic peptides, even a modest improvement in the solubility of the incoming amino acid derivative can have a positive impact on the overall yield and purity of the final product.

logical_relationship cluster_factors Factors Influencing Solubility cluster_protecting_groups Side-Chain Protecting Groups Polarity Polarity Solubility Solubility of Fmoc-Thr(X)-OH Polarity->Solubility StericHindrance Steric Hindrance StericHindrance->Solubility IntermolecularForces Intermolecular Forces IntermolecularForces->Solubility Allyl Allyl Group (-CH₂-CH=CH₂) Allyl->Polarity Less nonpolar Allyl->StericHindrance Less bulky tBu tert-Butyl Group (-C(CH₃)₃) tBu->Polarity More nonpolar tBu->StericHindrance More bulky

Caption: Factors influencing the solubility of this compound versus Fmoc-Thr(tBu)-OH.

References

Proper Storage and Handling of Fmoc-Thr(Allyl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and handling conditions for N-α-Fmoc-O-allyl-L-threonine (Fmoc-Thr(Allyl)-OH). Due to the limited availability of specific stability and handling data for this particular derivative, this guide synthesizes information from closely related compounds and general best practices for Fmoc-protected amino acids. The recommendations herein are designed to ensure the integrity and purity of the compound for its use in peptide synthesis and other research applications.

Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The primary factors to control are temperature, moisture, and light. Based on data from analogous Fmoc-protected amino acids, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration is a standard practice for solid Fmoc-amino acids to minimize degradation over time.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.Minimizes exposure to moisture and atmospheric contaminants that could initiate degradation.
Light Store in a light-resistant container or in the dark.The fluorenylmethoxycarbonyl (Fmoc) group can be sensitive to UV light.
Moisture Store in a desiccated environment.The compound is a solid powder and should be protected from moisture to prevent hydrolysis and clumping.

Handling and Personal Protective Equipment (PPE)

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols for chemical powders.

AspectGuideline
Work Area Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.
Personal Protective Equipment (PPE) - Eye Protection: Safety glasses with side shields or goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat.
Hygiene Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Stability Profile

The stability of this compound is primarily determined by the lability of the Fmoc group and the O-allyl ether.

Protecting GroupStability Characteristics
Fmoc Group Stable to acidic conditions but readily cleaved by bases such as piperidine. This is the basis of its use in solid-phase peptide synthesis.[2]
O-Allyl Ether The allyl ether protecting group is generally stable to both acidic and basic conditions used for Fmoc and t-butyl group manipulations.[3] It can be selectively cleaved under mild conditions using a palladium catalyst.[3] This orthogonality makes it a useful protecting group in complex peptide synthesis.

Potential degradation pathways for this compound under improper storage or handling could include:

  • Hydrolysis: Reaction with water, particularly at non-neutral pH, could potentially cleave the Fmoc group or the allyl ether.

  • Oxidation: While not highly susceptible, prolonged exposure to atmospheric oxygen could lead to oxidative degradation.

Experimental Protocols

General Protocol for Dissolving this compound
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vessel.

  • Add the appropriate solvent. Dimethylformamide (DMF) is a common solvent for Fmoc-amino acids in peptide synthesis.

  • Gently agitate or sonicate the mixture until the solid is completely dissolved.

  • Use the resulting solution promptly. For storage of stock solutions, it is advisable to store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Assessing Stability

This is a general protocol that can be adapted to assess the stability of this compound under specific conditions.

  • Sample Preparation: Prepare several small, accurately weighed samples of this compound in individual vials.

  • Condition Exposure: Store the vials under different conditions (e.g., refrigerated at 2-8°C, room temperature, elevated temperature of 40°C, exposure to light, and exposure to ambient humidity).

  • Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), remove a vial from each condition.

  • Analysis:

    • Dissolve the sample in a suitable solvent.

    • Analyze the purity of the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor for the appearance of degradation products and a decrease in the area of the main peak.

    • Confirm the identity of the main peak and any major degradation products using mass spectrometry (MS).

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for handling and a conceptual representation of the compound's role in peptide synthesis.

StorageAndHandlingWorkflow Workflow for Proper Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling Receive Receive Store Store at 2-8°C in a dark, dry place under inert gas Receive->Store Upon Receipt Equilibrate Equilibrate to Room Temperature Before Use Store->Equilibrate Prior to Use Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMF) Weigh->Dissolve Use Use in Synthesis Dissolve->Use Seal Tightly Seal Container and Purge with Inert Gas Use->Seal Dispose Dispose of Waste According to Regulations Use->Dispose Return Return to 2-8°C Storage Seal->Return

Caption: Logical workflow for the storage and handling of this compound.

PeptideSynthesisPathway Role of this compound in Fmoc-SPPS Resin Solid Support Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling Couple this compound (e.g., HBTU/DIPEA) Fmoc_Deprotection->Coupling Peptide_Chain Growing Peptide Chain with Allyl-Protected Thr Coupling->Peptide_Chain Further_Cycles Repeat Deprotection and Coupling Cycles Peptide_Chain->Further_Cycles Allyl_Deprotection Selective Allyl Deprotection (Pd Catalyst) Further_Cycles->Allyl_Deprotection Orthogonal Step Cleavage Cleavage from Resin and Global Deprotection (TFA) Further_Cycles->Cleavage Side_Chain_Modification Side-Chain Modification (e.g., Cyclization) Allyl_Deprotection->Side_Chain_Modification Side_Chain_Modification->Cleavage

Caption: Conceptual pathway of this compound in solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Use of Fmoc-Thr(Allyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Thr(Allyl)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). It details its chemical properties, applications, and the strategic use of the allyl protecting group. The document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is an N-α-Fmoc protected L-threonine derivative where the side-chain hydroxyl group is protected by an allyl ether. This protecting group strategy is fundamental for the synthesis of complex peptides, particularly those requiring selective side-chain modification, such as glycopeptides and cyclic peptides. The allyl group is orthogonal to the acid-labile tert-butyl (tBu) and base-labile Fmoc protecting groups, allowing for its selective removal under mild conditions using a palladium(0) catalyst.[1] This orthogonality is a cornerstone of modern convergent and site-specific peptide modification strategies.

Chemical Properties:

PropertyValue
Molecular Formula C₂₂H₂₃NO₅
Molecular Weight 381.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.

The Role of the Allyl Protecting Group in Peptide Synthesis

The allyl protecting group offers several advantages in Fmoc-based SPPS:

  • Orthogonality: The allyl group is stable to the piperidine solutions used for Fmoc removal and the strong acids (e.g., trifluoroacetic acid, TFA) used for final cleavage and removal of tBu-based side-chain protecting groups.[2]

  • Mild Deprotection: Removal of the allyl group is achieved under neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[3] This mildness preserves the integrity of the peptide backbone and other sensitive functionalities.

  • Versatility: The deprotected hydroxyl group of threonine can be subsequently modified on-resin. This is particularly valuable for the synthesis of O-linked glycopeptides, where a sugar moiety is attached to the threonine side chain, or for the synthesis of cyclic peptides through side-chain to side-chain lactamization.

Experimental Protocols

The following diagram outlines the general workflow for incorporating an this compound residue into a peptide sequence and its subsequent selective deprotection.

SPPS_Workflow Resin Start: Resin Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling_AA Couple Next Fmoc-AA-OH Fmoc_Deprotection1->Coupling_AA Wash1 Wash Coupling_AA->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Couple_Thr_Allyl Couple This compound Fmoc_Deprotection2->Couple_Thr_Allyl Wash2 Wash Couple_Thr_Allyl->Wash2 Chain_Elongation Continue Chain Elongation Wash2->Chain_Elongation Allyl_Deprotection On-Resin Allyl Deprotection Chain_Elongation->Allyl_Deprotection Side_Chain_Mod Side-Chain Modification (e.g., Glycosylation) Allyl_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage and Deprotection Side_Chain_Mod->Final_Cleavage Purification Purification Final_Cleavage->Purification MUC1_Signaling cluster_0 Normal Cell (Heavily Glycosylated MUC1) cluster_1 Cancer Cell (Hypoglycosylated MUC1) MUC1_Glyco MUC1-N (Heavily Glycosylated) Gal3_1 Galectin-3 MUC1_Glyco->Gal3_1 Modulated Binding Steric_Hindrance Steric Hindrance MUC1_Glyco->Steric_Hindrance Adhesion Cell Adhesion MUC1_Glyco->Adhesion EGFR1 EGFR Steric_Hindrance->EGFR1 Blocks Interaction MUC1_Hypo MUC1-N (Hypoglycosylated) EGFR2 EGFR MUC1_Hypo->EGFR2 Enhanced Interaction Gal3_2 Galectin-3 MUC1_Hypo->Gal3_2 Enhanced Binding MUC1_CT MUC1-CT PI3K_AKT PI3K/Akt Pathway MUC1_CT->PI3K_AKT MAPK MAPK Pathway MUC1_CT->MAPK EGFR2->MUC1_CT Phosphorylates Proliferation Proliferation & Metastasis PI3K_AKT->Proliferation MAPK->Proliferation

References

Advantages of using an allyl protecting group for threonine in SPPS.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Strategic Use of Allyl Protection for Threonine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the advantages, experimental protocols, and strategic considerations for utilizing an O-allyl protecting group for threonine residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS), particularly the widely adopted Fmoc/tBu strategy, provides a robust framework for the assembly of linear peptide chains. This strategy relies on the use of the base-labile Nα-Fmoc group for temporary backbone protection and acid-labile groups, typically tert-butyl (tBu) ethers, esters, and carbamates, for the permanent protection of reactive amino acid side chains. While effective for many sequences, the synthesis of complex peptides—such as cyclic peptides, branched peptides, or those requiring site-specific modifications—necessitates a more sophisticated approach involving orthogonal protecting groups.[1]

Threonine, a trifunctional amino acid with a secondary hydroxyl group, requires side-chain protection to prevent undesirable acylation during peptide coupling steps. The standard protecting group, tert-butyl (tBu), is cleaved simultaneously with other tBu-protected residues and the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step.[2] This global deprotection scheme, however, precludes any selective manipulation of the threonine side chain while the peptide remains on the solid support.

The Allyl Protecting Group: A Tool for Orthogonal Synthesis

The allyl (All) ether offers a powerful solution to this limitation. Its chemical stability profile makes it an ideal orthogonal protecting group within the Fmoc/tBu framework.

  • Stability to Acid: The allyl ether is completely stable to the strong acid conditions (e.g., >90% TFA) used for final cleavage and tBu group removal.[3]

  • Stability to Base: The allyl ether is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the iterative removal of the Nα-Fmoc group.[4]

  • Selective Cleavage: The allyl group can be selectively removed under mild, specific conditions using a palladium(0) catalyst in the presence of a scavenger, leaving all other protecting groups and the resin linkage intact.[3][4]

This unique three-way orthogonality is the primary advantage of employing Fmoc-Thr(All)-OH, enabling advanced synthetic strategies that are impossible with the standard Fmoc-Thr(tBu)-OH.

Core Advantages of Allyl Protection for Threonine

Enabling On-Resin Side-Chain Modification and Cyclization

The key advantage of the allyl group is its ability to be removed orthogonally, unmasking the threonine hydroxyl group for further chemistry while the peptide remains fully protected and anchored to the resin. This allows for:

  • Lactam Bridging: On-resin cyclization between the newly exposed threonine side chain and a selectively deprotected acidic residue (e.g., Asp/Glu protected with an allyl ester).

  • Glycosylation: Attachment of sugar moieties to the threonine side chain.

  • Phosphorylation: Site-specific phosphorylation of the threonine residue.

  • Attachment of Payloads: Conjugation of fluorescent labels, cytotoxic drugs, or other molecular probes.

Minimizing Potential Side Reactions from tBu Deprotection

During the final TFA cleavage step, the removal of tBu protecting groups generates reactive tert-butyl cations. These cations can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and cysteine. While scavengers are used to mitigate this, employing an alternative protecting group like allyl for key residues can simplify the final cleavage and purification process by reducing the overall load of tBu groups.

Quantitative Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of Fmoc-Thr(All)-OH and Fmoc-Thr(tBu)-OH in the synthesis of identical peptides are not extensively documented in single literature reports. However, based on established principles of SPPS, we can construct an illustrative comparison. The primary difference in performance is not typically seen in the yield of a simple linear peptide but in the ability to perform subsequent on-resin modifications.

The following table provides illustrative data to highlight the strategic advantage of using the allyl protecting group.

Parameter Peptide Synthesis using Fmoc-Thr(tBu)-OH Peptide Synthesis using Fmoc-Thr(All)-OH Reference / Rationale
Model Peptide Sequence Ac-Tyr-Gly-Gly-Phe-Thr -Arg-Arg-NH₂Ac-Tyr-Gly-Gly-Phe-Thr -Arg-Arg-NH₂Representative heptapeptide.
Crude Purity (Linear Peptide) ~75-85%~75-85%For a standard linear synthesis, both protecting groups are expected to perform similarly, with crude purity dependent on sequence and coupling efficiency.[5]
Isolated Yield (Linear Peptide) ~30-40%~30-40%Isolated yields after purification are expected to be comparable for the straightforward linear synthesis.[6]
On-Resin Phosphorylation Attempt Not PossibleSuccessful (>95% conversion)The tBu group cannot be removed without cleaving the peptide from the resin. The allyl group can be selectively removed on-resin to allow phosphorylation.
Isolated Yield (Phosphorylated Peptide) 0%~25-35%This highlights the core advantage: enabling a synthetic route that is impossible with the standard tBu protecting group.

Experimental Protocols

Representative Synthesis of Fmoc-Thr(All)-OH
  • Dissolution: Dissolve Fmoc-L-threonine (Fmoc-Thr-OH) (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Acidify the aqueous mixture to pH ~3 with 1 M HCl and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield Fmoc-Thr(All)-OH.

Incorporation of Fmoc-Thr(All)-OH into SPPS

Fmoc-Thr(All)-OH is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The coupling is typically performed using common activating agents like HBTU/HATU with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) in DMF. It behaves identically to other standard Fmoc-amino acids during the synthesis cycles.

On-Resin Deprotection of the Threonine Allyl Group

This procedure is critical for unmasking the hydroxyl group for subsequent modification.

  • Resin Preparation: After assembly of the desired peptide sequence, the N-terminal Fmoc group may be left on or removed depending on the desired final product. Swell the peptidyl-resin in anhydrous, degassed Dichloromethane (DCM) or a mixture of DCM/DMF under an inert atmosphere.

  • Catalyst Solution Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 equivalents relative to resin loading) in the reaction solvent.

  • Scavenger Addition: Add an allyl scavenger, such as phenylsilane (PhSiH₃, 15-25 equivalents), to the catalyst solution. Other scavengers like morpholine or dimedone can also be used.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the swelled resin. Gently agitate the mixture at room temperature for 1.5-2 hours. The reaction vessel should be protected from light.

  • Monitoring: Monitor the reaction for completeness by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to scavenge any residual palladium. Follow with further DCM and DMF washes. The resin is now ready for the next synthetic step (e.g., phosphorylation, glycosylation, or cyclization).

Visualizations: Workflows and Chemical Schemes

The following diagrams illustrate the key chemical transformations and their place within the SPPS workflow.

G cluster_protection Protection Reaction cluster_deprotection On-Resin Deprotection reactant reactant reagent reagent product product FmocThr Fmoc-Thr-OH FmocThrAll Fmoc-Thr(All)-OH FmocThr->FmocThrAll O-Allylation AllylBr Allyl Bromide AllylBr->FmocThrAll Base Base (e.g., NaH) DMF PdCat Pd(PPh₃)₄ Scavenger (e.g., PhSiH₃) DeprotectedThr Fmoc-Peptide-Thr(OH)-Resin ProtectedThr Fmoc-Peptide-Thr(All)-Resin ProtectedThr->DeprotectedThr Pd(0) Catalysis

Caption: Allyl Protection and Deprotection Scheme for Threonine.

G start_end start_end process process decision decision orthogonal_step orthogonal_step start Start SPPS couple_aa Couple Fmoc-AA-OH start->couple_aa deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) couple_aa->deprotect_fmoc is_thr Next AA is Thr(All)? deprotect_fmoc->is_thr continue_spps Continue SPPS Cycles is_thr->couple_aa No couple_thr_all Couple Fmoc-Thr(All)-OH is_thr->couple_thr_all Yes couple_thr_all->deprotect_fmoc is_complete Peptide Assembly Complete? continue_spps->is_complete is_complete->couple_aa No allyl_deprotect Orthogonal Deprotection (Pd(0) / Scavenger) is_complete->allyl_deprotect Yes on_resin_mod On-Resin Modification (e.g., Cyclization, Glycosylation) allyl_deprotect->on_resin_mod final_cleavage Final Cleavage & Global Deprotection (TFA / Scavengers) on_resin_mod->final_cleavage end Purify Peptide final_cleavage->end

References

Orthogonality of Fmoc, Allyl, and tBu Protecting Groups: An In-depth Technical Guide for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. The principle of orthogonality, where different protecting groups can be selectively removed in any order without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed technical overview of one of the most powerful orthogonal strategies, employing the Fluorenylmethyloxycarbonyl (Fmoc), Allyl (All), and tert-Butyl (tBu) protecting groups. Understanding the precise conditions for the application and removal of these groups is critical for the successful synthesis of complex peptides, including cyclic, branched, and modified peptides.

The Principle of Orthogonality in SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked or "protected." An orthogonal protection scheme utilizes protecting groups that are cleaved under distinct and non-interfering chemical conditions.[1] The Fmoc/tBu strategy is a classic example of orthogonality, where the base-labile Fmoc group is used for temporary α-amino protection, and acid-labile tBu-based groups are used for semi-permanent side-chain protection.[1][2] The addition of the allyl group, which is removed by a palladium(0)-catalyzed reaction, introduces a third dimension of orthogonality, enabling highly complex synthetic designs.[3]

Orthogonality Fmoc Fmoc (α-amine) Peptide Protected Peptide on Resin Fmoc->Peptide Protection Allyl Allyl (Side-chain) Allyl->Peptide tBu tBu (Side-chain) tBu->Peptide Base Base Peptide->Base Selective Removal Pd Pd Peptide->Pd Selective Removal Acid Acid Peptide->Acid Selective Removal

The Fmoc Group: Base-Labile α-Amino Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common protecting group for the α-amino function in modern SPPS. Its key advantage is its lability to basic conditions, which do not affect the acid-labile side-chain protecting groups.

Deprotection Mechanism

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, dibenzofulvene (DBF), and carbon dioxide. The piperidine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, which prevents side reactions.[1]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine Free_Amine H₂N-Peptide Intermediate1->Free_Amine DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO₂ Intermediate1->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Experimental Protocol: Fmoc Deprotection

Reagents:

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature. The reaction time can vary from 5 to 30 minutes. For sterically hindered amino acids or during the synthesis of long or aggregating sequences, longer deprotection times or a second treatment may be necessary.[1][5]

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection step (typically shorter, e.g., 5-10 minutes) to ensure complete removal.

  • Wash the resin thoroughly with DMF (e.g., 5 x 3 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[6]

Monitoring: The release of the DBF-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm, which can be used to quantify the extent of deprotection and to determine the loading of the resin.[6][7]

The Allyl Group: Palladium-Catalyzed Side-Chain Protection

Allyl-based protecting groups (e.g., Alloc for amines, Allyl esters for carboxylic acids) offer a unique level of orthogonality as they are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal.[8] Their cleavage is achieved through a mild, palladium(0)-catalyzed reaction.

Deprotection Mechanism

The deprotection mechanism involves the formation of a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex, leading to the release of the deprotected functional group and a stable allyl-scavenger adduct. Phenylsilane (PhSiH₃) is a commonly used scavenger.

Allyl_Deprotection Allyl_Peptide Allyl-Protected Peptide Pi_Allyl_Complex π-Allyl Palladium Complex Allyl_Peptide->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(PPh₃)₄ Scavenger Phenylsilane (PhSiH₃) Deprotected_Peptide Deprotected Peptide Pi_Allyl_Complex->Deprotected_Peptide + Scavenger Allyl_Adduct Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Adduct

Experimental Protocol: On-Resin Allyl Deprotection

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or Acetic acid (AcOH) and N-methylmorpholine (NMM)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure (using Phenylsilane):

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25-1.0 equivalents based on resin substitution) and phenylsilane (15-24 equivalents) in DCM.[3][9]

  • Add the catalyst solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes. The reaction can be repeated to ensure complete deprotection.[3][5]

  • Drain the solution.

  • Wash the resin extensively with DCM, followed by DMF.[10]

Procedure (using Acetic Acid/NMM):

  • Swell the peptide-resin in CHCl₃.

  • Suspend the resin in CHCl₃ (approx. 35 mL per gram of resin).[8]

  • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents).[8]

  • Shake the mixture at room temperature for 20-60 minutes.[8]

  • Filter and wash the deprotected resin with DCM.[8]

Microwave heating to 40°C can significantly accelerate the deprotection, with reaction times as short as 5 minutes.[9]

The tBu Group: Acid-Labile Side-Chain Protection and Final Cleavage

Tert-butyl (tBu) based protecting groups are widely used for the side chains of amino acids such as Asp, Glu, Ser, Thr, and Tyr. They are stable to the basic conditions of Fmoc deprotection and the palladium-catalyzed conditions for Allyl removal. Their removal is achieved under strongly acidic conditions, typically in conjunction with the final cleavage of the peptide from the solid support.

Deprotection Mechanism

The tBu group is cleaved via an acid-catalyzed unimolecular substitution (SN1) mechanism. Protonation of the ether or ester oxygen is followed by the departure of the stable tert-butyl cation. This carbocation is highly reactive and can lead to side reactions, such as the alkylation of sensitive residues like Trp and Met. Therefore, the use of scavengers is crucial to trap these reactive species.[11]

tBu_Deprotection tBu_Peptide tBu-Protected Peptide Protonated_Peptide Protonated Peptide tBu_Peptide->Protonated_Peptide + H⁺ (from TFA) TFA Trifluoroacetic Acid (TFA) Deprotected_Peptide Deprotected Peptide Protonated_Peptide->Deprotected_Peptide tBu_Cation t-Butyl Cation Protonated_Peptide->tBu_Cation Trapped_Cation Trapped t-Butyl Species tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, Water)

Experimental Protocol: Final Cleavage and tBu Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol, thioanisole)

Standard Cleavage Cocktail (Reagent T):

  • TFA/Water/TIS (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 5 mL for 0.5 g of resin).[12]

  • Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the specific side-chain protecting groups present. For example, Arg(Pbf) deprotection is usually complete within 2 hours, while Arg(Pmc) may require longer.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA.

  • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold ether.

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide to prevent side reactions.[12]

Data Presentation: Summary of Deprotection Conditions

Protecting GroupTypeDeprotection ReagentTypical ConditionsScavengers/Co-reagents
Fmoc α-Amino20% Piperidine in DMF2 x (5-30 min), RTPiperidine acts as its own scavenger
Allyl/Alloc Side-chainPd(PPh₃)₄20-60 min, RTPhenylsilane or Acetic Acid/NMM
tBu Side-chainTrifluoroacetic Acid (TFA)1-4 hours, RTWater, TIS, EDT, Phenol, Thioanisole

Conclusion

The orthogonal combination of Fmoc, Allyl, and tBu protecting groups provides a robust and versatile platform for the synthesis of complex peptides. The distinct chemical lability of each group—base-lability for Fmoc, palladium-catalyzed cleavage for Allyl, and acid-lability for tBu—allows for their selective removal in any desired order. This strategic flexibility is indispensable for the construction of peptides with intricate architectures, such as those involving on-resin cyclization, branching, or the site-specific incorporation of modifications. A thorough understanding of the deprotection mechanisms and the meticulous execution of the corresponding experimental protocols are essential for maximizing yields and ensuring the purity of the final peptide product. This guide serves as a foundational resource for researchers and developers in the field of peptide chemistry, enabling the rational design and successful synthesis of advanced peptide-based therapeutics and research tools.

References

The Role of the Fmoc Group in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development.[1][2] This guide provides a detailed examination of the Fmoc group's function, the underlying chemical principles of its use, and practical protocols for its application in the laboratory.

The Core Function of the Fmoc Protecting Group

In SPPS, peptides are assembled sequentially by adding one amino acid at a time to a growing chain anchored to an insoluble resin support.[2] To ensure the correct peptide sequence is formed, the α-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization.[2] The Fmoc group serves as this temporary Nα-protecting group.[3]

Key Chemical Properties of the Fmoc Group:

  • Base Lability: The most critical feature of the Fmoc group is its stability in acidic conditions and its rapid removal under mild basic conditions, typically with a secondary amine like piperidine.[4] This lability is due to the electron-withdrawing nature of the fluorenyl ring system, which makes the proton on the β-carbon highly acidic and susceptible to abstraction by a base.[5]

  • Orthogonality: In Fmoc-SPPS, the side chains of amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt).[6] The differential lability of the base-labile Fmoc group and the acid-labile side-chain protecting groups is a principle known as orthogonality . This allows for the selective removal of the Nα-Fmoc group at each step of the synthesis without disturbing the side-chain protection, which is only removed at the final cleavage step.[6]

  • UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance. This property is exploited to monitor the progress of the synthesis in real-time by quantifying the amount of Fmoc-adduct released during the deprotection step.[7]

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a cyclical process of deprotection, activation, and coupling.

Fmoc_SPPS_Workflow start Start: Resin with C-terminal Fmoc-protected amino acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for next amino acid wash2->cycle Is peptide complete? No final_deprotection Final N-terminal Fmoc Deprotection wash2->final_deprotection Is peptide complete? Yes cycle->deprotection cleavage 3. Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the 9-position of the fluorenyl ring.[5]

  • β-Elimination: This is followed by a β-elimination reaction that liberates the free α-amino group of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[5]

The excess piperidine in the deprotection solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct, which is washed away.[6]

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin intermediate Deprotonated Intermediate fmoc_peptide->intermediate + Piperidine piperidine Piperidine (Base) free_amine H₂N-Peptide-Resin (Free Amine) intermediate->free_amine β-Elimination dbf Dibenzofulvene (DBF) + CO₂ intermediate->dbf β-Elimination adduct DBF-Piperidine Adduct (Washed Away) dbf->adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the synthesis cycle is critical for achieving a high overall yield of the desired peptide.[8]

Table 1: Common Reagents and Reaction Conditions
StepReagent/CocktailConcentrationTypical TimeTemperature
Fmoc Deprotection Piperidine in DMF20% (v/v)5-20 minRoom Temp
DBU/Piperidine in DMF2% DBU / 2% PiperidineShorter than piperidine aloneRoom Temp
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents15 min - 12 hoursRoom Temp or Elevated
HBTU/DIPEA in DMF3-5 equivalents10-30 minRoom Temp or Elevated
HCTU/Collidine in DMF4.5 equivalents~15 min - 4 hoursRoom Temp
Cleavage & Global Deprotection TFA / H₂O / TIS95% / 2.5% / 2.5%1.5 - 4 hoursRoom Temp
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)82.5/5/5/5/2.5 (%)1.5 - 3 hoursRoom Temp

Note: Equivalents are relative to the resin loading capacity. Reaction times can vary significantly based on the specific amino acid sequence, particularly for sterically hindered residues or during the synthesis of long or aggregation-prone peptides.[6][9]

Table 2: Factors Affecting Deprotection and Coupling Efficiency
FactorImpact on DeprotectionImpact on CouplingNotes
Amino Acid Identity Arginine deprotection can be slower than Leucine.[10]Sterically hindered amino acids (e.g., Val, Ile) couple more slowly.Double coupling or more potent activation methods may be required.[11]
Peptide Aggregation Can significantly slow down deprotection (e.g., poly-alanine sequences).[6]Prevents access of activated amino acid to the N-terminus, reducing efficiency.Special reagents or "difficult sequence" protocols may be needed.
Solvent Quality Polar aprotic solvents like DMF or NMP are essential for good solvation.[5]Proper resin swelling and reagent solubility are critical for high yields.Amine-free DMF is crucial to prevent premature Fmoc removal.[9]
Choice of Base DBU is a stronger, non-nucleophilic base that can accelerate deprotection but may increase side reactions like aspartimide formation.[6]The choice of base (e.g., DIPEA, collidine) can influence the rate of racemization.DIPEA is commonly used, but collidine is recommended for sensitive residues.

Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Fmoc Deprotection
  • Resin Preparation: Transfer the peptide-resin to a suitable reaction vessel and wash three times with dimethylformamide (DMF) to swell the resin and remove any residual reagents from the previous step.[9]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.[9]

  • Reaction: Agitate the mixture at room temperature for 7-20 minutes. For many sequences, a single treatment is sufficient, though some protocols recommend two shorter treatments.[3][9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9] The resin is now ready for the next coupling step.

Protocol 2: Amino Acid Coupling (HCTU Activation)
  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (4-5 equivalents) and an equivalent amount of HCTU (or a similar coupling reagent like HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2 equivalents relative to the amino acid).[9] Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin from Protocol 1.[9]

  • Reaction: Agitate the mixture at room temperature. Coupling times can range from 15 minutes to several hours. Longer coupling times are often recommended for longer peptides or known "difficult" couplings.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]

  • Monitoring (Optional): A small sample of resin can be taken for a qualitative colorimetric test (e.g., the Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]

Protocol 3: Cleavage from Resin and Global Deprotection

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.[13]

  • Final Fmoc Removal: Perform a final deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.

  • Resin Preparation: Thoroughly wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS and water act as scavengers to trap the reactive cationic species generated from the acid-labile side-chain protecting groups.

  • Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per 100 mg of resin).[3][13] Stir the mixture at room temperature for 1.5 to 3 hours.[13]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1]

  • Isolation and Purification: Collect the precipitated crude peptide by centrifugation, wash several times with cold ether to remove residual scavengers, and then dry the peptide.[14] The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Orthogonal Protection Strategy

The success of Fmoc-SPPS hinges on the orthogonal nature of the protecting groups. The Nα-Fmoc group is base-labile, while the side-chain protecting groups are acid-labile. This allows for the selective deprotection of the N-terminus at each cycle without affecting the side chains.

Orthogonal_Protection full_protected Fully Protected Peptide-Resin (Fmoc-Nα, Acid-Labile Side Chains) base_treatment Base Treatment (e.g., Piperidine) full_protected->base_treatment acid_treatment Strong Acid Treatment (e.g., TFA) full_protected->acid_treatment n_deprotected Nα-Deprotected Peptide-Resin (Side Chains Intact) base_treatment->n_deprotected Selectively Removes Nα-Fmoc Group fully_deprotected Fully Deprotected Peptide (Cleaved from Resin) acid_treatment->fully_deprotected Removes Side-Chain Groups & Cleaves from Resin

Caption: The principle of orthogonal protection in Fmoc-SPPS.

Conclusion

The Fmoc group is an indispensable tool in solid-phase peptide synthesis, offering a robust and versatile method for the routine synthesis of peptides.[2] Its base-lability, combined with an orthogonal acid-labile side-chain protection strategy, provides the mild conditions necessary for the synthesis of complex and modified peptides.[15] A thorough understanding of the chemical principles and practical protocols outlined in this guide is essential for researchers, scientists, and drug development professionals aiming to leverage the power of synthetic peptides in their work.

References

A Technical Deep Dive: Key Differences Between Fmoc-Thr(Allyl)-OH and Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of side-chain protecting groups for trifunctional amino acids like threonine is particularly critical, as it dictates the synthetic strategy and the potential for post-synthetic modifications. This technical guide provides an in-depth comparison of two pivotal threonine derivatives: Fmoc-Thr(tBu)-OH and Fmoc-Thr(Allyl)-OH, highlighting their core differences in chemical properties, deprotection strategies, and strategic applications.

Core Chemical and Physical Properties

The fundamental distinction between these two molecules lies in the protecting group attached to the hydroxyl side chain of threonine. Fmoc-Thr(tBu)-OH employs a tert-Butyl (tBu) ether, a bulky group known for its acid lability. In contrast, this compound utilizes an allyl ether, which offers an orthogonal deprotection pathway. This structural difference influences not only their synthetic utility but also their physical properties.

PropertyThis compoundFmoc-Thr(tBu)-OHCite
Molecular Formula C22H23NO5C23H27NO5[1][2]
Molecular Weight 381.42 g/mol 397.46 g/mol [1][2]
Appearance White to off-white solidWhite to off-white crystalline powder[2][3]
Melting Point Not available (Predicted Boiling Point: 591.6±50.0 °C)131-134 °C[1][2]
Solubility Soluble in standard organic synthesis solvents (e.g., DMF, DCM)Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

The Deprotection Dichotomy: Acid vs. Palladium

The most significant divergence between these two reagents is their deprotection chemistry. This difference is the primary factor in determining which derivative is suitable for a given synthetic target.

Fmoc-Thr(tBu)-OH: The Standard Acid-Labile Pathway

The tert-Butyl group is the workhorse of standard Fmoc-SPPS. It is stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated removal of the N-terminal Fmoc group. The tBu group is cleaved simultaneously with the peptide's release from the resin during the final step, using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

tBu_Deprotection Peptide_Resin Resin-Bound Peptide-Thr(tBu) Cleaved_Peptide Free Peptide-Thr(OH) Peptide_Resin->Cleaved_Peptide Global Deprotection & Resin Cleavage TFA_Cocktail TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) TFA_Cocktail->Cleaved_Peptide

Caption: Global deprotection workflow for tBu-protected threonine.

This compound: The Orthogonal Palladium-Catalyzed Route

The allyl group offers orthogonality, a crucial advantage for complex peptide synthesis. It is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions used for tBu removal. This allows for the selective deprotection of the threonine side chain while the peptide remains attached to the resin and other acid-labile protecting groups are intact. This deprotection is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger.

Allyl_Deprotection cluster_0 On-Resin Operations Peptide_Resin Resin-Bound Peptide-Thr(Allyl) (Other groups tBu protected) Selectively_Deprotected Resin-Bound Peptide-Thr(OH) Peptide_Resin->Selectively_Deprotected Orthogonal Deprotection Pd_Catalyst Pd(PPh3)4 / Scavenger Pd_Catalyst->Selectively_Deprotected Modification Site-Specific Modification (e.g., Glycosylation, Phosphorylation) Selectively_Deprotected->Modification

Caption: On-resin orthogonal deprotection of the Allyl group.

Strategic Applications in Peptide Synthesis

Fmoc-Thr(tBu)-OH is the default choice for the synthesis of linear, unmodified peptides. Its integration into the standard Fmoc-SPPS workflow is seamless, requiring no additional on-resin steps, which simplifies the process and makes it more cost-effective.[1]

This compound is indispensable for advanced synthetic strategies that require site-specific modification of the peptide chain. Its orthogonal nature enables:

  • On-resin cyclization: The deprotected hydroxyl group can serve as an anchor point for head-to-side-chain or side-chain-to-side-chain cyclization.[5]

  • Glycosylation: Selective deprotection allows for the attachment of sugar moieties to the threonine side chain.

  • Phosphorylation: Enables the synthesis of phosphopeptides by phosphorylation of the free hydroxyl group.

  • Synthesis of branched or complex peptides: The deprotected side chain can be used as a point for further peptide chain elongation.

Experimental Protocols

Standard Fmoc-SPPS Coupling Cycle (Applicable to both derivatives)

This protocol outlines a single amino acid coupling cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 2-Chlorotrityl) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-Thr(X)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

SPPS_Workflow Start Start: Swollen Resin with free -NH2 group Coupling Step 1: Couple Fmoc-Thr(X)-OH (HBTU/DIPEA in DMF) Start->Coupling Wash1 Step 2: Wash (DMF, DCM) Coupling->Wash1 Deprotection Step 3: Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Step 4: Wash (DMF, DCM) Deprotection->Wash2 Next_Cycle Ready for next Amino Acid Coupling Wash2->Next_Cycle

Caption: The iterative workflow of a standard Fmoc-SPPS cycle.

On-Resin Allyl Group Deprotection Protocol

This procedure is performed on the fully assembled, resin-bound peptide prior to any subsequent modification or final cleavage.

  • Resin Preparation: Wash the peptide-resin thoroughly with anhydrous DCM and then with dry tetrahydrofuran (THF).

  • Catalyst Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(PPh3)4 (0.1-0.25 equivalents relative to the allyl-protected sites) in dry, degassed DCM or THF.

  • Scavenger Addition: Add an allyl scavenger, such as phenylsilane (PhSiH3) or morpholine (10-25 equivalents), to the reaction vessel containing the resin.

  • Deprotection Reaction: Add the palladium catalyst solution to the resin slurry. Agitate the mixture at room temperature, protected from light, for 1-3 hours.

  • Washing: After the reaction, wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

    • THF (3x)

    • DMF (3x)

    • 0.5% DIPEA in DMF (2x, 10 min each)

    • 0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each) to chelate residual palladium.

    • DMF (5x)

    • DCM (5x)

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.

Final Cleavage and tBu Deprotection Protocol

This protocol is used for the final cleavage of the peptide from the resin and the simultaneous removal of the tBu and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, effective cocktail for most peptides is Reagent K : TFA / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[6] For simpler peptides without sensitive residues like Cys, Met, or Trp, a cocktail of TFA / triisopropylsilane (TIS) / water (95:2.5:2.5) is often sufficient.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether, then dry it under vacuum. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The choice between this compound and Fmoc-Thr(tBu)-OH is a strategic one, fundamentally tied to the complexity of the target peptide. For routine, linear peptide synthesis, the simplicity and cost-effectiveness of Fmoc-Thr(tBu)-OH make it the ideal candidate. However, for the synthesis of complex biomolecules, including cyclic peptides, glycopeptides, and phosphopeptides, the orthogonal deprotection strategy offered by this compound provides an essential and powerful tool, enabling site-specific modifications that are otherwise unattainable. A comprehensive understanding of these differences is crucial for the rational design of efficient and successful peptide synthesis campaigns.

References

Spectroscopic data (NMR, IR) for Fmoc-Thr(Allyl)-OH characterization.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of N-α-Fmoc-O-allyl-L-threonine (Fmoc-Thr(Allyl)-OH). This key building block is utilized in solid-phase peptide synthesis (SPPS) for the introduction of a selectively removable allyl-protected threonine residue. The allyl group offers an orthogonal protection strategy, as it is stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but can be selectively cleaved under mild conditions using palladium catalysis.

Spectroscopic Data for Characterization

The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Below are the expected characteristic spectroscopic data based on the analysis of similar Fmoc-protected and allyl-containing amino acids.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the anticipated chemical shifts (δ) for ¹H and ¹³C NMR in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Fmoc-H (aromatic)7.80 - 7.30Multiplet-
NH (amide)~7.0 - 6.0Doublet~8.0
O-CH₂-CH=CH₂5.95 - 5.80Multiplet-
O-CH₂-CH=CH₂5.30 - 5.15Multiplet-
α-CH (Thr)~4.40Multiplet-
Fmoc-CH~4.25Triplet~7.0
Fmoc-CH₂~4.40Doublet~7.0
β-CH (Thr)~4.10Multiplet-
O-CH₂-CH=CH₂4.05 - 3.95Multiplet~5.0
γ-CH₃ (Thr)~1.20Doublet~6.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~173
C=O (Fmoc)~156
Fmoc C (quaternary)~144, ~141
O-CH₂-C H=CH₂~134
Fmoc C-H (aromatic)~128, ~127, ~125, ~120
O-CH₂-CH=C H₂~117
β-CH (Thr)~76
O-C H₂-CH=CH₂~70
Fmoc-CH₂~67
α-CH (Thr)~59
Fmoc-CH~47
γ-CH₃ (Thr)~20
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 3: IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Amide)~3300Medium
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)~1710Strong
C=O (Urethane, Fmoc)~1690Strong
C=C (Alkene)~1645Medium
N-H bend (Amide II)~1530Strong
C-O (Ether)~1100Strong

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established procedures for the preparation of similar Fmoc-protected amino acids.

Synthesis of this compound

The synthesis of this compound involves two main steps: the O-allylation of a suitably protected threonine derivative followed by N-Fmoc protection.

1. O-Allylation of Threonine:

  • Materials: L-Threonine, allyl bromide, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous dimethylformamide - DMF).

  • Procedure:

    • To a solution of L-threonine with its amino and carboxyl groups suitably protected (e.g., as a benzyl ester with a Boc-protected amine), add the base at 0 °C under an inert atmosphere.

    • Stir the mixture for a specified time, then add allyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

    • Selectively deprotect the carboxyl and amino groups to yield O-allyl-L-threonine.

2. N-Fmoc Protection:

  • Materials: O-allyl-L-threonine, Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), a base (e.g., sodium bicarbonate), and a solvent mixture (e.g., 1,4-dioxane and water).

  • Procedure:

    • Dissolve O-allyl-L-threonine in an aqueous solution of the base.

    • Add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent.

    • Stir the reaction mixture vigorously at room temperature for several hours.

    • After the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Characterization

1. NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For ¹H NMR, typically 16-64 scans are sufficient. For ¹³C NMR, a larger number of scans will be required for good signal-to-noise.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

2. IR Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involved in the characterization and application of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Thr L-Threonine ProtectedThr Protected Thr Thr->ProtectedThr Protection OAllylThr O-Allyl-Thr ProtectedThr->OAllylThr O-Allylation FmocThrAllylOH This compound OAllylThr->FmocThrAllylOH Fmoc Protection NMR NMR Spectroscopy (¹H, ¹³C) FmocThrAllylOH->NMR IR IR Spectroscopy FmocThrAllylOH->IR Purity Purity & Structure Confirmation NMR->Purity IR->Purity SPPS Solid-Phase Peptide Synthesis Purity->SPPS AllylDeprotection Pd(0) Mediated Allyl Deprotection SPPS->AllylDeprotection Peptide Target Peptide AllylDeprotection->Peptide

Synthesis and Characterization Workflow

orthogonal_deprotection cluster_fmoc Fmoc Removal cluster_allyl Allyl Removal cluster_cleavage Final Cleavage start Resin-Bound Peptide with this compound Piperidine Piperidine start->Piperidine Fmoc_Removal Fmoc Group Removed Piperidine->Fmoc_Removal Pd Pd(PPh₃)₄ / Scavenger Fmoc_Removal->Pd Further Synthesis & Selective Deprotection Allyl_Removal Allyl Group Removed Pd->Allyl_Removal TFA TFA Cocktail Allyl_Removal->TFA After On-Resin Modifications Final_Peptide Final Deprotected Peptide TFA->Final_Peptide

Orthogonal Deprotection Strategy

Methodological & Application

Application Notes and Protocols: Standard Protocol for Incorporating Fmoc-Thr(Allyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-Thr(Allyl)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly when orthogonal side-chain deprotection is required. The allyl group of the threonine side chain is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage and removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) with trifluoroacetic acid (TFA).[1] This orthogonality allows for the selective deprotection of the threonine side chain on-resin to enable site-specific modifications such as phosphorylation, glycosylation, or cyclization.[2][3]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence during standard Fmoc-SPPS, the subsequent on-resin cleavage of the allyl protecting group, and a discussion of potential side reactions and mitigation strategies.

Data Presentation
ParameterCoupling of this compoundAllyl Group Deprotection (Conventional)Allyl Group Deprotection (Microwave-Assisted)
Reagents This compound, HCTU/HATU, DIPEA/NMMPd(PPh₃)₄, Phenylsilane (PhSiH₃)Pd(PPh₃)₄, Phenylsilane (PhSiH₃)
Equivalents (relative to resin capacity) 4 eq. Amino Acid, 3.8 eq. Coupling Agent, 8 eq. Base0.5-1 eq. Pd(PPh₃)₄, 20 eq. PhSiH₃Not explicitly stated, but generally lower reagent excess
Solvent DMFDCM or DMF/DCMDMF
Reaction Time 1-2 hours (double coupling recommended)3 x 30 minutes2 x 5 minutes
Temperature Room TemperatureRoom Temperature38°C
Typical Efficiency/Purity >95% (with double coupling)>95%>98%[2][4]

Experimental Protocols

Incorporation of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (v/v). Perform this treatment twice for 5 and 10 minutes, respectively.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), followed by DMF (5 times) to remove residual piperidine and by-products.

  • Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading capacity) and HCTU or HATU (3.8 equivalents) in DMF. Add DIPEA or NMM (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: To ensure complete coupling, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling.

  • Double Coupling (Recommended): For optimal results, it is recommended to perform a double coupling. After the first coupling, drain the reaction vessel and repeat steps 4 and 5 with a fresh solution of activated this compound.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (5 times), and finally DMF (5 times) to remove excess reagents and by-products. The resin is now ready for the next Fmoc deprotection and coupling cycle.

On-Resin Cleavage of the Allyl Protecting Group

This protocol describes the removal of the allyl ether from the threonine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing a Thr(Allyl) residue

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF/DCM mixture

  • Washing solvents: DCM, DMF, 0.5% sodium diethyl dithiocarbamate in DMF, 0.5% DIPEA in DMF

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection cocktail. For every 100 mg of resin, dissolve Pd(PPh₃)₄ (0.5 equivalents) and phenylsilane (20 equivalents) in DCM (e.g., 3 mL).[5]

  • Allyl Deprotection: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Repeat Deprotection: Drain the resin and repeat the treatment with a fresh deprotection cocktail two more times (for a total of three treatments).[5]

  • Palladium Scavenging and Washing: After the final deprotection step, it is crucial to thoroughly wash the resin to remove all traces of the palladium catalyst, which can interfere with subsequent reactions. Wash the resin with:

    • DCM (15 times)

    • DMF (15 times)

    • 0.5% sodium diethyl dithiocarbamate in DMF (2 x 20 minutes) to scavenge excess palladium.[5]

    • 0.5% DIPEA in DMF

    • DMF

    • DCM

The resin-bound peptide with a free threonine hydroxyl group is now ready for subsequent on-resin modification or continuation of the peptide synthesis.

Microwave-Assisted Allyl Deprotection

A faster alternative for allyl group removal utilizes microwave synthesis, which can significantly reduce reaction times.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF in a microwave-compatible vessel.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DMF.

  • Microwave Reaction: Subject the resin and deprotection cocktail to microwave irradiation at 38°C for 5 minutes.[2][4]

  • Repeat and Wash: Drain and repeat the microwave-assisted deprotection once more. Follow with the extensive washing protocol described above to remove the palladium catalyst. This method has been reported to yield peptides with >98% purity.[2][4]

Potential Side Reactions and Mitigation

  • O→N Acyl Shift: Following the deprotection of the allyl group, the newly exposed hydroxyl group of threonine can potentially lead to an O→N acyl shift. This intramolecular rearrangement is more likely to occur under acidic conditions but has been noted as a potential side reaction after Alloc deprotection at a threonine residue.[6] To mitigate this, it is advisable to proceed with the subsequent coupling or modification step promptly after allyl deprotection and to avoid prolonged exposure to acidic conditions while the threonine hydroxyl is unprotected. If an acyl shift is suspected, it can often be reversed by treatment with a mild base.

  • Incomplete Deprotection: The removal of the allyl group may sometimes be incomplete. It is recommended to monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. If incomplete deprotection is observed, additional treatments with the palladium catalyst and scavenger may be necessary.

  • Catalyst Poisoning: The palladium catalyst can be sensitive to oxidation and certain functional groups. Performing the reaction under an inert atmosphere is recommended to prevent catalyst degradation.[2][3]

Visualizations

Logical Relationship of Orthogonal Protecting Groups

Orthogonal_Protection Peptide_Resin Peptide-Resin (Fmoc-N, Thr(Allyl), X(tBu)) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Peptide_Resin->Fmoc_Deprotection Base-labile Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Peptide_Resin->Final_Cleavage Direct Cleavage (unmodified Thr) Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Repeat n times Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) Chain_Elongation->Allyl_Deprotection Side_Chain_Modification On-Resin Side-Chain Modification Allyl_Deprotection->Side_Chain_Modification Pd(0)-labile Allyl_Deprotection->Final_Cleavage Cleavage without modification Side_Chain_Modification->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide Acid-labile

Caption: Orthogonality of Fmoc, Allyl, and tBu protecting groups in SPPS.

Experimental Workflow for this compound Incorporation and Deprotection

SPPS_Workflow start Start: Peptide-Resin fmoc_deprotection Fmoc Deprotection 20% Piperidine in DMF 2 x (5+10 min) start->fmoc_deprotection wash1 Wash (DMF, DCM, DMF) fmoc_deprotection->wash1 coupling This compound Coupling 4eq. AA, 3.8eq. HCTU, 8eq. DIPEA in DMF 1-2 hours wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 next_cycle Continue SPPS Cycles wash2->next_cycle If more residues to add allyl_deprotection On-Resin Allyl Deprotection Pd(PPh₃)₄, PhSiH₃ in DCM 3 x 30 min wash2->allyl_deprotection When ready for modification next_cycle->fmoc_deprotection end End: Final Cleavage next_cycle->end After final residue wash3 Extensive Wash (DCM, DMF, Scavengers) allyl_deprotection->wash3 modification Site-Specific Modification wash3->modification modification->end

Caption: Workflow for this compound use in solid-phase peptide synthesis.

References

Application Note: On-Resin Palladium-Catalyzed Deprotection of the Allyl Group from Fmoc-Thr(Allyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyl protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc/tBu and Boc/benzyl protection strategies.[1] It is stable under both acidic and basic conditions, allowing for the selective deprotection of other protecting groups without affecting the allyl ether of the threonine side chain.[1] The removal of the allyl group is typically achieved through palladium-catalyzed allylic substitution.[2] This application note provides a detailed protocol for the efficient on-resin deprotection of the allyl group from Fmoc-Thr(Allyl)-OH using a palladium catalyst.

The general mechanism involves the coordination of the palladium(0) catalyst to the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex.[2] A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected threonine residue.[3]

Data Presentation

Several protocols for the on-resin palladium-catalyzed deprotection of allyl groups have been reported. The following table summarizes and compares key quantitative data from representative methods.

ParameterProtocol 1Protocol 2Protocol 3
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 0.2 equivalents0.1 equivalents0.25 equivalents
Allyl Scavenger Meldrum's acid, Triethylsilane (TES-H), DIPEA (1:1:1)PhenylsilanePhenylsilane
Scavenger Loading 3 equivalents of each20 equivalents24 equivalents
Solvent DMF/DCMCH₂Cl₂DCM
Reaction Time 2 x 15 minutes2 x 20 minutes2 x 30 minutes
Reaction Conversion >95%[3]Not explicitly quantified, but successful deprotection confirmed by MS[1]Complete deprotection observed by HPLC-MS[4]
Atmosphere Ambient[3]Not specified, often performed under inert atmosphereAtmospheric[4]

Experimental Protocols

This section provides a detailed methodology for the on-resin palladium-catalyzed deprotection of the allyl group from this compound based on an optimized, open-flask protocol.[5]

Materials
  • Peptide-resin containing this compound

  • Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethylsilane (TES-H)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid Phase Extraction (SPE) column or reaction vessel with a frit

  • Orbital shaker or nitrogen bubbler for agitation

Reagent Preparation

Scavenger Stock Solution (1 M):

  • In a suitable container, dissolve Meldrum's acid (1.44 g) in DMF (8.9 mL).

  • Add DIPEA (1.31 mL) in DCM (3.7 mL).

  • Add TES-H (1.2 mL) in DMF (3.8 mL).

  • Mix thoroughly to obtain a clear, homogeneous solution.

Palladium Catalyst Solution (2.5 mM):

  • Dissolve Pd(PPh₃)₂Cl₂ (1.76 mg) in DMF (1 mL).

  • Mix until the catalyst is fully dissolved.

On-Resin Deprotection Protocol

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Solvent Exchange: Wash the resin three times with DMF.

  • Deprotection Reaction (First Cycle):

    • To the resin, add the scavenger stock solution (3 mL).

    • Add the palladium catalyst solution (0.2 mL).

    • Agitate the resin suspension at room temperature for 15 minutes.

    • Drain the reaction solution.

  • Deprotection Reaction (Second Cycle):

    • Repeat the addition of the scavenger and catalyst solutions as in step 3.

    • Agitate for an additional 15 minutes.

    • Drain the reaction solution.

  • Resin Washing:

    • Wash the resin thoroughly with DMF (5 times).

    • Wash the resin with DCM (5 times).

    • Wash the resin with 0.5% (w/v) sodium diethyldithiocarbamate in DMF for 30 minutes to scavenge residual palladium.[6]

    • Wash the resin again with DMF (3 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Monitoring the Reaction

The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.[1]

  • Sample Cleavage:

    • Take a small sample of the resin (approx. 2-3 mg).

    • Wash with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze by reverse-phase HPLC to check for the disappearance of the starting material and the appearance of the deprotected product.

    • Confirm the mass of the deprotected peptide by mass spectrometry.

Visualization

Reaction Mechanism

Reaction_Mechanism Start This compound on Resin PiAllyl π-Allyl Pd(II) Complex Start->PiAllyl + Pd(0) Pd0 Pd(0)(PPh₃)₄ Deprotected Fmoc-Thr-OH on Resin PiAllyl->Deprotected + Scavenger AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger + Scavenger Scavenger Allyl Scavenger (e.g., Phenylsilane) Deprotected->Pd0 Regenerates

Caption: Palladium-catalyzed allyl deprotection mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Peptide-Resin with This compound Swell 1. Swell Resin in DCM Start->Swell Wash1 2. Wash with DMF (3x) Swell->Wash1 Deprotect1 3. Add Pd Catalyst & Scavenger (15 min agitation) Wash1->Deprotect1 Deprotect2 4. Repeat Deprotection Step (15 min agitation) Deprotect1->Deprotect2 Wash2 5. Wash with DMF & DCM Deprotect2->Wash2 QC QC Check: Cleave & Analyze (HPLC/MS) Deprotect2->QC Optional In-process control PdScavenge 6. Treat with Palladium Scavenger Wash2->PdScavenge Wash3 7. Final Washes (DMF & DCM) PdScavenge->Wash3 Dry 8. Dry Resin under Vacuum Wash3->Dry End End: Deprotected Peptide-Resin Dry->End End->QC

Caption: On-resin allyl deprotection workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids is a critical step in the synthesis of modified peptides for therapeutic and research applications. Fmoc-Thr(Allyl)-OH is a valuable building block, with the allyl protecting group offering orthogonal deprotection strategies, particularly for the synthesis of cyclic or branched peptides. However, as a β-branched and sterically hindered amino acid, the coupling of this compound during Solid-Phase Peptide Synthesis (SPPS) can be challenging, potentially leading to incomplete reactions and lower yields. The choice of coupling reagent is therefore paramount to ensure efficient and successful peptide synthesis.

These application notes provide a comprehensive overview of recommended coupling reagents for this compound, detailing their relative efficiencies and providing optimized protocols to maximize coupling yields while minimizing potential side reactions such as racemization.

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with this compound. Based on literature and empirical evidence for similar hindered amino acids, the following classes of reagents are recommended.

Urionium/Aminium Salts

Urionium and aminium salt-based coupling reagents are highly effective for difficult couplings due to their high reactivity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids.[1] It reacts rapidly and is known to suppress racemization.[1][2]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another powerful and commonly used coupling reagent, HBTU provides a good balance of reactivity and stability.[3] It is a cost-effective alternative to HATU for many standard and challenging couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high coupling efficiency, comparable to HATU, with the added benefit of reduced allergenicity and the absence of potentially explosive benzotriazole byproducts.[4]

Carbodiimides with Additives

The classic carbodiimide-mediated coupling, when used with appropriate additives, remains a viable and economical option.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): This combination is a widely used and cost-effective method. HOBt acts as a racemization suppressant and enhances the coupling efficiency.[4] While generally reliable, for particularly difficult couplings, longer reaction times or double coupling may be necessary.

  • DIC/OxymaPure® (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a superior alternative to HOBt, offering improved coupling efficiency and enhanced suppression of racemization, especially for sensitive amino acids.[2]

Quantitative Data Summary

Coupling ReagentRelative Efficiency for Hindered Amino AcidsRacemization RiskKey AdvantagesTypical Excess (Reagent:AA:Base)
HATU Very HighLowHigh reactivity, fast kinetics, suitable for automated synthesis.[1]1.9:2:4
HBTU HighLow to MediumGood reactivity, cost-effective, widely used.[3]1.9:2:4
COMU Very HighLowHigh reactivity, safer byproducts, good solubility.[4]1.9:2:4
DIC/HOBt Medium to HighMediumCost-effective, readily available.[4]2:2:0
DIC/OxymaPure® HighLowSuperior racemization suppression compared to HOBt.[2]2:2:0

Note: The efficiency can be sequence-dependent and may require optimization for specific peptide sequences.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide chain during Fmoc-SPPS. These protocols assume a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

General Resin Preparation
  • Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

Protocol 1: Coupling using HATU
  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult sequences, the coupling time can be extended or a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. The beads should remain colorless or turn a faint yellow. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Coupling using HBTU
  • Activation Solution: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

  • Base Addition: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Coupling using DIC/OxymaPure®
  • Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF (2 mL).

  • Carbodiimide Addition: Add DIC (4 equivalents, 0.4 mmol) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Due to the generally slower kinetics of carbodiimide-mediated couplings compared to uronium salts, a longer reaction time is recommended.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Potential Side Reactions and Mitigation

Incomplete Coupling

Due to the steric hindrance of the β-carbon and the allyl protecting group, incomplete coupling is the primary concern.

  • Mitigation:

    • Use highly reactive coupling reagents like HATU or COMU.[1][4]

    • Increase the coupling time.

    • Perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

    • Increase the temperature of the coupling reaction (e.g., to 40-50°C), although this may increase the risk of racemization.

Racemization

The risk of racemization is always present during the activation of amino acids.

  • Mitigation:

    • Use additives known to suppress racemization, such as HOBt or, preferably, OxymaPure®.[2]

    • Avoid excessive pre-activation times.

    • Use a less hindered base than DIPEA, such as 2,4,6-collidine, although this may result in slower coupling kinetics.

Visualization of Workflow

The following diagrams illustrate the key workflows described in these application notes.

SPPS_Coupling_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Kaiser1 Kaiser Test (Positive) Washing1->Kaiser1 Activation Amino Acid Activation (this compound + Reagent) Kaiser1->Activation Free Amine Confirmed Coupling Coupling Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser2 Kaiser Test (Negative) Washing2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle Coupling Complete

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling_Reagent_Decision Start Coupling of This compound High_Efficiency Need Highest Efficiency & Speed? Start->High_Efficiency Cost_Concern Cost a Major Concern? High_Efficiency->Cost_Concern No HATU_COMU Use HATU or COMU High_Efficiency->HATU_COMU Yes Racemization_Risk High Racemization Risk Sequence? Cost_Concern->Racemization_Risk Yes HBTU Use HBTU Cost_Concern->HBTU No DIC_Oxyma Use DIC/OxymaPure® Racemization_Risk->DIC_Oxyma Yes DIC_HOBt Use DIC/HOBt Racemization_Risk->DIC_HOBt No

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling reagent and optimized reaction conditions. For routine and challenging couplings, uronium/aminium reagents such as HATU, HBTU, and COMU are highly recommended due to their superior reactivity. For instances where cost is a primary factor or racemization is a significant concern, the use of DIC in combination with an additive like OxymaPure® presents a robust alternative. By following the detailed protocols and considering the potential side reactions outlined in these notes, researchers can significantly improve the efficiency and success rate of synthesizing peptides containing the versatile this compound building block.

References

Application of Fmoc-Thr(Allyl)-OH in the Chemoenzymatic Synthesis of Complex Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein structure, function, and localization. The synthesis of homogeneously glycosylated peptides and proteins is essential for deciphering the roles of specific carbohydrate structures in biological processes and for the development of novel therapeutics, including cancer vaccines. Mucin 1 (MUC1), a glycoprotein overexpressed in an aberrantly glycosylated form in various cancers, is a prominent target in this field.[1][2] The strategic use of orthogonal protecting groups in solid-phase peptide synthesis (SPPS) is paramount for achieving site-specific glycosylation. Fmoc-Thr(Allyl)-OH is a valuable building block for this purpose, wherein the allyl group offers orthogonal protection of the threonine side-chain hydroxyl group. This allows for the selective deprotection and subsequent introduction of a desired glycan moiety at a specific threonine residue within the peptide sequence. This application note details a chemoenzymatic approach for the synthesis of a complex MUC1-derived glycopeptide carrying the Sialyl-T antigen, utilizing this compound.

Principle

The synthesis of the target glycopeptide involves a multi-step process beginning with the solid-phase synthesis of the MUC1 peptide backbone on a resin support using Fmoc chemistry. The this compound amino acid is incorporated at the desired glycosylation site. Following the assembly of the peptide chain, the allyl protecting group on the threonine residue is selectively removed using a palladium(0) catalyst.[3][4] The now-free hydroxyl group is then subjected to a two-step enzymatic glycosylation. First, a Core 1 structure (T antigen) is generated by the action of a Core 1 β1,3-galactosyltransferase (T-synthase). Subsequently, this is capped with sialic acid using an α2,3-sialyltransferase to yield the Sialyl-T antigen. Finally, the glycopeptide is cleaved from the resin, and the side-chain protecting groups are removed to yield the desired complex glycopeptide, which is then purified by high-performance liquid chromatography (HPLC).

Experimental Workflow

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Cleavage and Purification start Start with Rink Amide Resin spps Iterative Fmoc-SPPS (Incorporate this compound) start->spps peptide_resin Resin-Bound MUC1 Peptide (with Thr(Allyl)) spps->peptide_resin deprotection Allyl Deprotection (Pd(PPh3)4, Phenylsilane) peptide_resin->deprotection Transfer to Reaction Vessel glycosylation1 Enzymatic Glycosylation 1 (T-synthase, UDP-Gal) deprotection->glycosylation1 glycosylation2 Enzymatic Glycosylation 2 (ST3Gal1, CMP-Neu5Ac) glycosylation1->glycosylation2 glycopeptide_resin Resin-Bound MUC1 Glycopeptide (Sialyl-T Antigen) glycosylation2->glycopeptide_resin cleavage Cleavage from Resin (TFA Cocktail) glycopeptide_resin->cleavage Transfer to Cleavage Vessel purification RP-HPLC Purification cleavage->purification final_product Purified MUC1 Glycopeptide purification->final_product

Figure 1: Experimental workflow for the synthesis of a complex MUC1 glycopeptide.

Quantitative Data Summary

The following table summarizes representative yields and purity for the key stages of the MUC1 glycopeptide synthesis.

StepParameterValueReference
SPPS of MUC1 Peptide Crude Peptide Purity>85%[5]
Overall Yield~70-80%[5]
Allyl Deprotection Reaction Efficiency>95%[3][6]
Enzymatic Glycosylation (T-synthase) Conversion Rate>90%[7]
Enzymatic Glycosylation (ST3Gal1) Conversion Rate>85%[7]
Final Product Overall Yield (after purification)~15-25%[8]
Final Purity (by RP-HPLC)>98%[8]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of MUC1 Peptide Fragment

This protocol describes the manual solid-phase synthesis of a MUC1 peptide fragment with the sequence H₂N-GVTSAPDTRPAPG-CONH₂ incorporating this compound at position 3.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 equiv.), Oxyma (4 equiv.), and DIC (4 equiv.) in DMF. b. Add the activation mixture to the resin and shake at room temperature for 1 hour. c. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 2-5 for each amino acid in the sequence, using this compound at the desired glycosylation site.

  • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: On-Resin Allyl Deprotection

This protocol details the removal of the allyl protecting group from the threonine side chain.

Materials:

  • Resin-bound MUC1 peptide with Thr(Allyl)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in anhydrous DCM.

  • Add the catalyst solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 2 hours.

  • Wash the resin extensively with DCM (10x), DMF (5x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium.[9]

  • Wash again with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Protocol 3: Chemoenzymatic Glycosylation

This protocol describes the sequential enzymatic glycosylation to form the Sialyl-T antigen.

Materials:

  • Resin-bound deprotected MUC1 peptide

  • Core 1 β1,3-galactosyltransferase (T-synthase)

  • UDP-galactose (UDP-Gal)

  • α2,3-sialyltransferase (ST3Gal1)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

  • HEPES buffer (50 mM, pH 7.4) with 10 mM MnCl₂

  • Alkaline phosphatase

Procedure:

  • T-antigen Synthesis: a. Suspend the resin in HEPES buffer. b. Add UDP-Gal (5 equivalents), T-synthase, and alkaline phosphatase (to degrade UDP). c. Incubate the mixture at 37°C with gentle shaking for 24 hours. d. Wash the resin with water (5x), DMF (3x), and DCM (3x).

  • Sialylation: a. Resuspend the resin in HEPES buffer. b. Add CMP-Neu5Ac (5 equivalents) and ST3Gal1. c. Incubate at 37°C with gentle shaking for 24 hours. d. Wash the resin with water (5x), DMF (3x), and DCM (3x). e. Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

Materials:

  • Resin-bound MUC1 glycopeptide

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude glycopeptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Dissolve the crude product in a minimal amount of 50% ACN/water.

  • Purify the glycopeptide by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

  • Collect and lyophilize the pure fractions to obtain the final product as a white powder.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

MUC1 Signaling in Cancer

Aberrantly glycosylated MUC1 on the surface of cancer cells can engage in signaling pathways that promote cell survival, proliferation, and metastasis. The truncated O-glycans, such as the Tn and Sialyl-Tn antigens, are recognized by lectins, leading to downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response MUC1 Aberrantly Glycosylated MUC1-VNTR Galectin3 Galectin-3 MUC1->Galectin3 Binds Tn/STn EGFR EGFR Galectin3->EGFR Stabilizes Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis

Figure 2: MUC1 signaling pathway in cancer cells.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific introduction of complex glycans into synthetic peptides. The orthogonal nature of the allyl protecting group allows for its selective removal on the solid phase without affecting other protecting groups, enabling subsequent chemoenzymatic glycosylation. This strategy is particularly valuable for the synthesis of complex glycopeptides, such as those derived from MUC1, which are crucial tools for cancer immunology research and the development of targeted therapies. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals aiming to synthesize custom glycopeptides for a wide range of applications.

References

Application Notes and Protocols for Pd(PPh3)4 Catalyzed Deprotection of Allyl Ethers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protecting groups is a cornerstone of successful peptide synthesis, enabling the selective formation of amide bonds while preventing unwanted side reactions. The allyl ether group is a valuable tool for protecting hydroxyl-containing amino acid side chains, such as those of serine and threonine, as well as the C-terminus (as an allyl ester). Its stability to both acidic and basic conditions used for the removal of Fmoc and Boc protecting groups, respectively, makes it an orthogonal protecting group, allowing for selective deprotection at a desired stage of the synthesis.[1] The removal of the allyl group is typically achieved under mild conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. This document provides a detailed overview of the mechanism, application notes, and experimental protocols for the Pd(PPh3)4 catalyzed deprotection of allyl ethers in peptide synthesis.

Mechanism of Deprotection

The deprotection of allyl ethers catalyzed by Pd(PPh3)4 proceeds through a well-established mechanism involving the formation of a π-allylpalladium(II) complex.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allyl ether. This step involves the coordination of the palladium to the double bond of the allyl group, followed by cleavage of the carbon-oxygen bond to form a π-allylpalladium(II) intermediate.

  • Nucleophilic Attack (Scavenging): The π-allylpalladium(II) complex is susceptible to nucleophilic attack. A nucleophilic "scavenger" is added to the reaction mixture to irreversibly trap the allyl group, thereby preventing re-allylation of the deprotected hydroxyl group. Common scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid, and silanes like phenylsilane (PhSiH3).[3][4] The choice of scavenger is crucial for achieving quantitative deprotection and avoiding side reactions.[4]

  • Reductive Elimination: After the scavenger has captured the allyl group, the palladium catalyst is regenerated in its active Pd(0) state, allowing it to participate in another catalytic cycle.

Mechanism Pd(PPh3)4 Pd(PPh3)4 pi-Allyl_Pd(II)_Complex pi-Allyl_Pd(II)_Complex Deprotected_Peptide Deprotected_Peptide pi-Allyl_Pd(II)_Complex->Deprotected_Peptide + Scavenger (Nucleophilic Attack) Allyl-Scavenger_Adduct Allyl-Scavenger_Adduct pi-Allyl_Pd(II)_Complex->Allyl-Scavenger_Adduct Regenerated_Pd(PPh3)4 Regenerated_Pd(PPh3)4 pi-Allyl_Pd(II)_Complex->Regenerated_Pd(PPh3)4 (Reductive Elimination) Scavenger Scavenger Allyl-Protected_Peptide Allyl-Protected_Peptide Regenerated_Pd(PPh3)4->Allyl-Protected_Peptide Catalytic Cycle

Figure 1: Catalytic cycle of Pd(PPh3)4 mediated allyl ether deprotection.

Application Notes

  • Orthogonality: The allyl protecting group is stable to the acidic conditions used for Boc-deprotection (e.g., TFA) and the basic conditions for Fmoc-deprotection (e.g., piperidine), making it a truly orthogonal protecting group in peptide synthesis.[1]

  • Solid-Phase vs. Solution-Phase: The Pd(PPh3)4 catalyzed deprotection can be effectively performed on peptides attached to a solid support (on-resin) or in solution.[5][6] On-resin deprotection is particularly advantageous for the synthesis of cyclic peptides, allowing for side-chain to side-chain or side-chain to backbone cyclization before cleavage from the resin.[7]

  • Catalyst Sensitivity: While effective, Pd(PPh3)4 can be sensitive to air and light. Therefore, reactions are often carried out under an inert atmosphere (e.g., argon or nitrogen). However, some studies have shown successful deprotection under atmospheric conditions, suggesting a degree of tolerance.[8]

  • Scavenger Selection: The choice of scavenger is critical. Morpholine is a commonly used scavenger. Phenylsilane has also been shown to be effective.[3] The scavenger should be nucleophilic enough to trap the allyl cation efficiently but not so reactive that it causes undesired side reactions with the peptide.

  • Solvent Choice: A variety of solvents can be used, with dichloromethane (DCM) and N,N-dimethylformamide (DMF) being common choices for solid-phase peptide synthesis.[3] The solubility of the catalyst and reagents should be considered.[5]

Quantitative Data Summary

The efficiency of allyl ether deprotection can vary depending on the specific peptide sequence, the resin used, and the reaction conditions. The following table summarizes typical reaction conditions and outcomes compiled from various sources.

CatalystScavenger (equiv.)SolventReaction TimeTemperatureOutcomeReference
Pd(PPh3)4 (0.25)Phenylsilane (24)DCM2 x 30 minRoom Temp.Complete deprotection[8]
Pd(PPh3)4 (1.0)Phenylsilane (5)DMF/DCM3 hRoom Temp.Successful deprotection[3]
Pd(PPh3)4 (0.3)N-methylmorpholine, Acetic AcidChloroform20-60 minRoom Temp.Effective removal[9]
Pd(PPh3)2Cl2Meldrum's acid/TES-H/DIPEA (1:1:1)DMF2 x 10 min50 °C (Microwave)Complete removal[6]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Allyl Ethers using Pd(PPh3)4 and Phenylsilane

This protocol is adapted from procedures used in solid-phase peptide synthesis.[3][8]

Materials:

  • Peptidyl-resin containing an allyl-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Phenylsilane (PhSiH3)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the peptidyl-resin in DCM (10 mL/g of resin) for 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • Under an inert atmosphere, prepare a solution of Pd(PPh3)4 (0.25 equivalents relative to resin loading) and PhSiH3 (24 equivalents) in DCM.

  • Add the catalyst/scavenger solution to the resin and agitate gently for 30 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 one more time with a fresh solution.

  • Wash the resin extensively with DCM (5 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

  • The deprotected resin is now ready for the next coupling step or cleavage from the support.

Protocol1_Workflow Start Start Swell_Resin Swell Peptidyl-Resin in DCM Start->Swell_Resin Drain_DCM1 Drain DCM Swell_Resin->Drain_DCM1 Prepare_Solution Prepare Pd(PPh3)4/PhSiH3 in DCM under Inert Gas Drain_DCM1->Prepare_Solution Add_Solution Add Catalyst/Scavenger Solution to Resin Prepare_Solution->Add_Solution Agitate1 Agitate for 30 min at RT Add_Solution->Agitate1 Drain_Solution1 Drain Solution Agitate1->Drain_Solution1 Repeat_Deprotection Repeat Deprotection? Drain_Solution1->Repeat_Deprotection Repeat_Deprotection->Prepare_Solution Yes (1x) Wash_DCM Wash Resin with DCM (5x) Repeat_Deprotection->Wash_DCM No Wash_DMF Wash Resin with DMF (3x) Wash_DCM->Wash_DMF End End Wash_DMF->End

Figure 2: Workflow for on-resin allyl ether deprotection.
Protocol 2: Microwave-Assisted On-Resin Deprotection of Alloc Carbamates and Allyl Esters

This protocol is a more rapid method utilizing microwave irradiation.[6]

Materials:

  • Peptidyl-resin containing an Alloc-protected amine or an allyl ester

  • Palladium(II) chloride bis(triphenylphosphine) [Pd(PPh3)2Cl2]

  • Meldrum's acid

  • Triethylsilane (TES-H)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer or a scientific microwave reactor

  • Solid-phase synthesis vessel

Procedure:

  • Transfer the peptidyl-resin to a microwave-compatible reaction vessel.

  • Wash the resin with DMF.

  • Prepare a scavenger solution of Meldrum's acid, TES-H, and DIPEA (1:1:1 molar ratio) in DMF.

  • Add the scavenger solution to the resin and agitate for 60 seconds.

  • Add a solution of Pd(PPh3)2Cl2 in DMF to the vessel.

  • Heat the reaction mixture at 50 °C for 10 minutes using microwave irradiation.

  • Filter the resin and wash with DMF (4x).

  • Repeat steps 3-7 one more time.

  • Wash the resin with DMF (4x) followed by DCM (4x).

  • Dry the resin under vacuum.

Conclusion

The Pd(PPh3)4 catalyzed deprotection of allyl ethers is a mild and efficient method that is highly compatible with modern peptide synthesis strategies. Its orthogonality to common protecting groups makes it an invaluable tool for the synthesis of complex peptides, including cyclic and modified peptides. By carefully selecting the catalyst, scavenger, and reaction conditions, researchers can achieve high yields and purity in their desired peptide products. The protocols provided herein offer a starting point for the successful implementation of this important deprotection strategy.

References

Utilizing Fmoc-Thr(Allyl)-OH for site-specific post-translational modification studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The site-specific addition of chemical moieties, such as phosphates and glycans, to serine and threonine residues plays a pivotal role in modulating protein structure, function, localization, and interaction networks.[1] Studying the precise biological consequences of these modifications requires homogenous populations of peptides and proteins modified at defined positions.

Fmoc-Thr(Allyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for interrogating site-specific threonine PTMs. The allyl protecting group of the threonine side-chain is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc Nα-protecting group commonly used in Fmoc-SPPS.[2] This orthogonality allows for the selective deprotection of the threonine hydroxyl group on the solid support, enabling its subsequent modification to introduce PTMs like phosphorylation or glycosylation at a specific site within the peptide sequence.

This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of site-specifically modified peptides for various research applications.

Strategic Advantage of the Allyl Protection Approach

The use of this compound offers a "post-synthesis modification" strategy that presents distinct advantages and disadvantages compared to the "building block" approach, where pre-modified amino acids (e.g., Fmoc-Thr(PO(OBzl)OH)-OH) are incorporated directly during SPPS.

FeatureThis compound (Post-Synthesis Modification)Pre-modified Building Block (e.g., Fmoc-Thr(PO(OBzl)OH)-OH)
Flexibility High: A single peptide backbone can be diversified with different PTMs (e.g., phosphorylation, glycosylation) from a common intermediate.Low: A specific pre-modified amino acid must be synthesized for each desired PTM.
Coupling Efficiency Generally high, as the allyl group is relatively small and does not significantly hinder the coupling reaction.[2]Can be lower due to the steric bulk of the modification and its protecting groups, potentially requiring longer coupling times or double coupling.[3]
Side Reactions Potential for incomplete allyl deprotection or side reactions during the on-resin modification step.Risk of side reactions associated with the modified group during subsequent synthesis steps (e.g., β-elimination of phosphoserine/threonine during Fmoc deprotection).
Cost-Effectiveness Potentially more cost-effective for generating a library of peptides with diverse modifications from a single synthesis.Can be more expensive due to the cost of synthesizing or purchasing multiple pre-modified amino acids.
Overall Yield Dependent on the efficiency of three key steps: coupling, deprotection, and on-resin modification.Dependent on the coupling efficiency of the bulky building block at each incorporation site.

Experimental Protocols

General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide containing this compound.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent like OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

On-Resin Allyl Deprotection

This protocol describes the selective removal of the allyl protecting group from the threonine side chain.

Materials:

  • Peptide-resin containing Thr(Allyl)

  • Anhydrous and deoxygenated DCM and/or DMF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

Procedure:

  • Swell the peptide-resin in anhydrous, deoxygenated DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents per allyl group) and PhSiH₃ (10-20 equivalents per allyl group) in anhydrous, deoxygenated DCM.

  • Add the palladium catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

  • Monitor the deprotection reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DCM, DMF, and a solution containing a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

On-Resin Phosphorylation of Threonine

This protocol details the phosphorylation of the deprotected threonine hydroxyl group.

Materials:

  • Peptide-resin with deprotected Thr hydroxyl group

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Ethylthiotetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT)

  • tert-Butyl hydroperoxide (TBHP) solution in decane

  • Anhydrous acetonitrile

Procedure:

  • Swell the deprotected peptide-resin in anhydrous acetonitrile.

  • Prepare a solution of dibenzyl N,N-diisopropylphosphoramidite (10 equivalents) and ETT (10 equivalents) in anhydrous acetonitrile.

  • Add the phosphoramidite solution to the resin and agitate under an inert atmosphere for 1-2 hours.

  • Wash the resin with anhydrous acetonitrile.

  • Prepare a solution of TBHP (10 equivalents) in acetonitrile.

  • Add the TBHP solution to the resin and agitate for 30-60 minutes to oxidize the phosphite triester to a phosphate triester.

  • Wash the resin thoroughly with acetonitrile, DMF, and DCM.

On-Resin O-Glycosylation of Threonine

This protocol outlines the glycosylation of the deprotected threonine hydroxyl group using a glycosyl donor.

Materials:

  • Peptide-resin with deprotected Thr hydroxyl group

  • Peracetylated glycosyl donor (e.g., galactose, glucose, GalNAc) as a trichloroacetimidate or other activated donor

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other suitable Lewis acid promoter

  • Anhydrous DCM

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DCM.

  • Cool the resin suspension to -20°C to -40°C.

  • Prepare a solution of the glycosyl donor (5-10 equivalents) in anhydrous DCM.

  • Add the glycosyl donor solution to the resin.

  • Add a solution of TMSOTf (0.1-0.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature for several hours, monitoring the progress by HPLC-MS analysis of cleaved peptide aliquots.

  • Quench the reaction by adding a base (e.g., pyridine or DIPEA).

  • Wash the resin extensively with DCM, DMF, and methanol.

  • Remove the acetyl protecting groups from the glycan by treating the resin with a solution of sodium methoxide in methanol or hydrazine monohydrate in methanol.

Peptide Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the remaining acid-labile side-chain protecting groups.

Materials:

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the TFA cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

The following tables summarize representative yields for the key steps in the synthesis of site-specifically modified peptides using this compound. Note: Specific yields can be sequence-dependent and may require optimization. The data presented here are estimates based on typical efficiencies reported in the literature for similar transformations in SPPS, as direct quantitative data for this compound is not extensively available.

Table 1: Representative Yields for Key Synthesis Steps

StepReactionEstimated Yield (%)
1Coupling of this compound>95%
2On-Resin Allyl Deprotection85-95%
3aOn-Resin Phosphorylation70-90%
3bOn-Resin O-Glycosylation50-80%
4Final Cleavage and Purification30-50% (overall)

Table 2: Comparison of Overall Yields for a Model Phosphopeptide

Synthesis StrategyEstimated Overall Yield (%)
This compound (Post-Synthesis Modification)20-40%
Fmoc-Thr(PO(OBzl)OH)-OH (Building Block)25-45%

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Peptide Synthesis cluster_modification Site-Specific Modification cluster_finalization Final Steps s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (including this compound) s2->s3 s4 Chain Elongation s3->s4 m1 On-Resin Allyl Deprotection s4->m1 m2a On-Resin Phosphorylation m1->m2a m2b On-Resin O-Glycosylation m1->m2b f1 Cleavage from Resin m2a->f1 m2b->f1 f2 Purification (HPLC) f1->f2 f3 Characterization (MS) f2->f3

Caption: Experimental workflow for site-specific peptide modification.

Signaling Pathway Examples

ERK Signaling Pathway

ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Thr Phosphorylation) MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P CellularResponse Cellular Response TranscriptionFactors->CellularResponse

Caption: Simplified ERK signaling pathway highlighting threonine phosphorylation.

Akt Signaling Pathway

Akt_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt (Thr Phosphorylation) PIP3->Akt recruits PDK1 PDK1 PDK1->Akt P mTORC2 mTORC2 mTORC2->Akt P Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream

Caption: Simplified Akt signaling pathway highlighting threonine phosphorylation.

NF-κB Signaling Pathway

NFkB_pathway Stimuli Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P IkB->Receptor degradation NFkB NF-κB (p50/p65) p65_p p65-P (Thr Phosphorylation) NFkB->p65_p P Nucleus Nucleus NFkB->Nucleus translocation GeneTranscription Gene Transcription p65_p->GeneTranscription

Caption: Simplified NF-κB signaling pathway highlighting threonine phosphorylation.

Conclusion

This compound is a versatile and powerful tool for the synthesis of peptides with site-specific post-translational modifications. The orthogonal nature of the allyl protecting group allows for selective on-resin modification, providing access to a wide range of modified peptides for detailed biochemical and cellular studies. While the multi-step nature of the post-synthesis modification strategy requires careful optimization of each reaction, the flexibility it affords in generating diverse PTMs from a common peptide backbone makes it an invaluable approach for researchers in chemistry, biology, and drug discovery. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this methodology.

References

Application Notes and Protocols: Fmoc-Thr(Allyl)-OH in Novel Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(Allyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The allyl protecting group for the threonine side-chain hydroxyl function offers a key advantage: orthogonality. It is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions used for final cleavage from the resin, allowing for selective deprotection of the threonine side chain at any stage of the synthesis. This enables a wide range of site-specific modifications, such as cyclization, glycosylation, phosphorylation, and lipidation, which can significantly enhance the therapeutic properties of peptides.[1]

These modifications can lead to peptides with improved stability against enzymatic degradation, enhanced receptor binding affinity, and better pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and development of advanced peptide therapeutics.

Key Applications of this compound

The strategic use of this compound opens up numerous possibilities for the design and synthesis of complex peptide therapeutics.

  • On-Resin Peptide Cyclization: The selective deprotection of the allyl group on the threonine side chain allows for on-resin cyclization, a crucial strategy for creating conformationally constrained peptides with increased stability and receptor selectivity.[2]

  • Site-Specific Glycosylation: The free hydroxyl group, after allyl deprotection, serves as a handle for the introduction of carbohydrate moieties, mimicking natural glycoproteins to improve solubility, stability, and immunogenicity profiles.

  • Phosphorylation: The threonine side chain can be selectively phosphorylated to study signaling pathways and create phosphopeptide mimetics for therapeutic intervention.

  • Lipidation: Attachment of lipid chains to the threonine residue can enhance the peptide's membrane-binding properties and prolong its in-vivo half-life.[3][4][5]

  • Synthesis of Daptomycin Analogues: this compound can be a key component in the solid-phase synthesis of daptomycin, a cyclic lipopeptide antibiotic, and its analogues, facilitating the formation of the ester bond crucial for its structure and function.[6][7][8][9][10]

Data Presentation

While specific quantitative data for the coupling and deprotection of this compound is not extensively reported in comparative studies, the following tables provide expected efficiency ranges based on standard Fmoc-SPPS chemistry and data for similar amino acids.

ParameterReagent/ConditionExpected Efficiency (%)Reference
Coupling
This compound CouplingHBTU/HOBt/DIEA in DMF> 99%General SPPS knowledge
HATU/HOAt/DIEA in DMF> 99%General SPPS knowledge
DIC/Oxyma in DMF> 99%General SPPS knowledge
Deprotection
Fmoc Group Removal20% Piperidine in DMF~100%[11]
Allyl Group RemovalPd(PPh₃)₄, Phenylsilane in DCM> 95%General knowledge
ParameterReagent/ConditionTimeReference
Coupling
This compound CouplingStandard Coupling Reagents30-60 minGeneral SPPS knowledge
Deprotection
Fmoc Group Removal20% Piperidine in DMF2 x 10 min[11]
Allyl Group RemovalPd(PPh₃)₄, Phenylsilane in DCM1-2 hoursGeneral knowledge

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU, HOBt, and DIEA (or HATU/HOAt/DIEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Repeat steps 2 and 3 using this compound as the amino acid to be coupled.

  • Chain Elongation: Continue the SPPS cycles (steps 2 and 3) until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: On-Resin Allyl Deprotection of the Threonine Side Chain

This protocol details the selective removal of the allyl protecting group from the threonine side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing a Thr(Allyl) residue

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • DMF

  • Sodium diethyldithiocarbamate solution (0.5% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the Pd(PPh₃)₄ solution to the resin, followed by the addition of phenylsilane (10-20 eq.).

    • Agitate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5 times).

    • To remove any residual palladium catalyst, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 15 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum. The resin-bound peptide with a free threonine hydroxyl group is now ready for subsequent modification or cleavage.

Protocol 3: On-Resin Phosphorylation of the Threonine Side Chain

This protocol describes the phosphorylation of the deprotected threonine hydroxyl group on the solid support.

Materials:

  • Peptide-resin with a free threonine hydroxyl group

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Ethylthiotetrazole (ETT)

  • tert-Butyl hydroperoxide (TBHP) solution in decane

  • Acetonitrile (ACN), anhydrous

  • DCM, anhydrous

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is thoroughly dried.

  • Phosphitylation:

    • Swell the resin in anhydrous DCM.

    • In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (5 eq.) and ETT (5 eq.) in anhydrous ACN.

    • Add the phosphitylation solution to the resin and agitate at room temperature for 1 hour.

  • Oxidation:

    • Drain the phosphitylation solution.

    • Add a solution of TBHP (10 eq.) in DCM to the resin.

    • Agitate for 30 minutes.

  • Washing: Wash the resin with DCM (5 times) and DMF (5 times).

  • Cleavage and Deprotection: Cleave the phosphopeptide from the resin using a standard TFA cocktail. The benzyl protecting groups on the phosphate are typically removed during the TFA cleavage.

  • Purification: Purify the crude phosphopeptide by reverse-phase HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Sequence Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Fmoc-SPPS Workflow.

Allyl_Deprotection_Workflow Start Peptide-Resin with Thr(Allyl) Swell Swell Resin (anhydrous DCM) Start->Swell Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Swell->Deprotection Wash_DCM Wash (DCM) Deprotection->Wash_DCM Wash_Scavenger Wash (Sodium Diethyldithiocarbamate) Wash_DCM->Wash_Scavenger Wash_Final Wash (DMF, DCM) Wash_Scavenger->Wash_Final Result Peptide-Resin with free Thr-OH Wash_Final->Result

Caption: On-Resin Allyl Deprotection Workflow.

Post_Synthesis_Modification_Logic Start This compound in SPPS Allyl_Deprotection Selective Allyl Deprotection Start->Allyl_Deprotection Free_OH Free Threonine Hydroxyl Group Allyl_Deprotection->Free_OH Cyclization Cyclization Free_OH->Cyclization Glycosylation Glycosylation Free_OH->Glycosylation Phosphorylation Phosphorylation Free_OH->Phosphorylation Lipidation Lipidation Free_OH->Lipidation Therapeutic Novel Peptide Therapeutic Cyclization->Therapeutic Glycosylation->Therapeutic Phosphorylation->Therapeutic Lipidation->Therapeutic

Caption: Logic of Post-Synthesis Modification.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex and modified peptides with therapeutic potential. The orthogonality of the allyl protecting group provides chemists with the flexibility to introduce a variety of modifications at a specific threonine residue, enabling the fine-tuning of peptide properties for enhanced efficacy and clinical applicability. The protocols and application notes provided herein serve as a comprehensive guide for researchers and drug developers to leverage the full potential of this valuable amino acid derivative in their quest for novel peptide-based therapeutics.

References

Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-Thr(Allyl)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling the efficient assembly of complex sequences for research, therapeutic, and diagnostic applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern SPPS, valued for its mild deprotection conditions. The incorporation of non-canonical or specially protected amino acids, such as Fmoc-Thr(Allyl)-OH, offers a versatile tool for creating peptides with unique functionalities, such as sites for orthogonal ligation, cyclization, or modification.

The allyl protecting group on the threonine side chain is of particular interest as it is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from many common resins.[1] This orthogonality allows for selective deprotection of the allyl group on-resin, providing a strategic handle for further chemical manipulation.

These application notes provide detailed protocols for the automated solid-phase synthesis of peptides containing this compound, including microwave-assisted methods to enhance efficiency. Protocols for on-resin allyl deprotection and subsequent peptide cleavage and purification are also described.

Data Presentation

The efficiency of solid-phase peptide synthesis is influenced by numerous factors, including the sequence itself, the resin, coupling reagents, and the specific amino acid derivatives used. While extensive quantitative data for every modified amino acid is not always available in the literature, the following tables provide representative data for Fmoc-SPPS to serve as a benchmark. The theoretical yield of a peptide decreases with each coupling and deprotection cycle. For a 70-mer peptide, a 99% yield at each of the 140 steps (deprotection and coupling) would result in a theoretical overall yield of 24%, which drops to 1.4% with a 97% stepwise yield.[2][3]

ParameterTypical RangeFactors Influencing Outcome
Coupling Efficiency >99%Amino acid steric hindrance, resin swelling, coupling reagent, reaction time, temperature. Threonine can be a challenging amino acid to couple.[4]
Crude Peptide Purity 50-95%Sequence difficulty (e.g., aggregation-prone sequences), success of each coupling and deprotection step, side reactions.
Final Yield (after purification) 5-70%Crude peptide purity, solubility, number of purification steps.[5]

Table 1: General Quantitative Data for Automated Fmoc-SPPS.

ParameterCondition 1: Standard Room TemperatureCondition 2: Microwave-Assisted
Deprotection Time 15-30 minutes3-5 minutes
Coupling Time 30-60 minutes5-10 minutes
Overall Synthesis Time Hours to DaysSignificantly Reduced
Crude Purity Generally GoodOften Improved due to reduced side reactions

Table 2: Comparison of Conventional and Microwave-Assisted SPPS. Microwave-assisted SPPS can significantly accelerate synthesis times and often improves the purity of the crude peptide.[6][7]

Experimental Protocols

General Automated Fmoc-SPPS Protocol

This protocol outlines a standard cycle for incorporating an amino acid during automated solid-phase peptide synthesis using a generic automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent solution (e.g., HCTU or HATU in DMF)

  • N,N-Diisopropylethylamine (DIEA) or Collidine in DMF

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • React for the time specified by the synthesizer's protocol (typically 2 x 7 minutes).

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (e.g., this compound) and coupling reagent in DMF.

    • Add the activator base (DIEA or Collidine) to the amino acid solution.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • React for the time specified by the synthesizer's protocol (e.g., 30-60 minutes at room temperature).

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Microwave-Assisted Automated Fmoc-SPPS Protocol

This protocol utilizes microwave energy to accelerate the deprotection and coupling steps.

Materials:

  • Same as for the general protocol.

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (Microwave):

    • Drain the DMF.

    • Add 20% piperidine in DMF.

    • Apply microwave power to reach and maintain a set temperature (e.g., 75°C) for a specified time (e.g., 3 minutes).[6]

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Microwave):

    • Deliver the pre-activated Fmoc-amino acid solution to the resin.

    • Apply microwave power to reach and maintain a set temperature (e.g., 90°C) for a specified time (e.g., 5 minutes).[6]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Allyl Group Deprotection Protocol

This protocol describes the selective removal of the allyl protecting group from the threonine side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing Thr(Allyl)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ (e.g., 0.2 equivalents relative to the resin loading) and a scavenger such as phenylsilane (e.g., 10 equivalents) in DCM.

  • Add the palladium catalyst solution to the resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion (e.g., by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry).

  • Once complete, drain the reaction mixture.

  • Wash the resin extensively with DCM, DMF, and a solution of a chelating agent like sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium, followed by further DMF and DCM washes.[9]

A microwave-assisted version of this deprotection can be performed at 38°C for two 5-minute intervals, which has been shown to achieve >98% purity in the removal of allyl and alloc protecting groups.[3]

Peptide Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) (if cysteine is present)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • Cleavage:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[7][10]

    • Collect fractions containing the desired peptide.

  • Analysis and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[10]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_allyl_deprotection On-Resin Modification cluster_cleavage_purification Final Processing Resin Resin Swelling Swelling Resin->Swelling DMF Fmoc_Deprotection Fmoc Deprotection Swelling->Fmoc_Deprotection Start Synthesis Washing_1 Washing Fmoc_Deprotection->Washing_1 DMF Coupling Amino Acid Coupling (this compound) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 DMF Washing_2->Fmoc_Deprotection Repeat for next amino acid Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, Scavenger) Washing_2->Allyl_Deprotection After last amino acid Cleavage Cleavage from Resin Allyl_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Automated SPPS workflow for peptides with this compound.

Allyl_Deprotection_Logic Start Peptide-Resin with Thr(Allyl) Swell_Resin Swell Resin in DCM Start->Swell_Resin Prepare_Catalyst Prepare Pd(PPh3)4 and Scavenger Solution Swell_Resin->Prepare_Catalyst Add_Catalyst Add Catalyst Solution to Resin Prepare_Catalyst->Add_Catalyst React React at Room Temperature (or Microwave) Add_Catalyst->React Monitor_Completion Reaction Complete? React->Monitor_Completion Monitor_Completion->React No Wash_Resin Wash Resin Extensively (DCM, DMF, Chelator) Monitor_Completion->Wash_Resin Yes End Resin-Bound Peptide with Free Thr-OH Wash_Resin->End

Caption: Logical workflow for on-resin allyl deprotection.

References

Application Notes and Protocols for On-Resin Peptide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

On-resin cyclization is a pivotal technique in peptide chemistry and drug discovery, offering a robust method to generate conformationally constrained peptides with enhanced biological activity, stability, and cell permeability. The use of orthogonal protecting groups is central to achieving selective on-resin modifications. This document provides detailed protocols for two primary methods of on-resin peptide cyclization: the formation of a lactam bridge and cyclization via ring-closing metathesis (RCM). While direct lactam bridge formation involving the allyl group of Fmoc-Thr(Allyl)-OH is not a standard procedure, this amino acid is a valuable component for RCM-based cyclization strategies.

Application Note 1: On-Resin Lactam Bridge Formation

This note details the standard and widely adopted methodology for creating a lactam bridge between the side chains of an acidic amino acid (Aspartic Acid or Glutamic Acid) and a basic amino acid (Lysine). The use of allyl-based protecting groups (OAll for the carboxylic acid and Alloc for the amine) allows for their simultaneous and orthogonal deprotection on the solid support prior to cyclization.

Core Principle

The strategy relies on the selective removal of the allyl and allyloxycarbonyl protecting groups from the side chains of Asp/Glu and Lys, respectively, using a palladium(0) catalyst. Once deprotected, the free side-chain carboxylate and amine are coupled on-resin to form the lactam bridge. This method minimizes the formation of oligomeric side products that can occur with solution-phase cyclization[1].

Experimental Protocol: On-Resin Lactam Bridge Formation

This protocol is based on a 0.075 mmol scale.

1. Peptide Synthesis (Fmoc/tBu Strategy)

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc solid-phase peptide synthesis (SPPS).

  • Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions within the peptide sequence.

2. On-Resin Allyl/Alloc Deprotection

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare the deprotection cocktail: In a separate vessel, dissolve triphenylphosphine (59 mg, 0.225 mmol) in 3 mL of dry tetrahydrofuran (THF). Cool the solution on ice and add formic acid (35 µL, 0.75 mmol) and diethylamine (77.5 µL, 0.75 mmol). Add this mixture to Pd(PPh₃)₄ on ice and mix[1].

  • Add the deprotection cocktail to the resin and shake gently at room temperature overnight in the dark[1].

  • Wash the resin extensively with THF, N,N-dimethylformamide (DMF), DCM, and 0.5% diisopropylethylamine (DIPEA) in DMF[1].

3. On-Resin Lactam Bridge Formation

  • Swell the deprotected peptide-resin in DMF.

  • Prepare the cyclization cocktail: Dissolve PyBOP (195 mg, 0.375 mmol), HOBt (57.4 mg, 0.375 mmol), and DIPEA (131 µL, 0.75 mmol) in DMF[1].

  • Add the cyclization cocktail to the resin and shake at room temperature. The reaction time can vary from a few minutes to several hours, depending on the peptide sequence[1]. Monitor the reaction progress using a small resin sample cleavage and HPLC analysis.

  • Wash the resin with DMF and DCM[1].

4. Cleavage and Purification

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the cyclic peptide by reverse-phase HPLC.

Data Presentation

ParameterReagent/ConditionQuantity (0.075 mmol scale)Reference
Allyl/Alloc Deprotection
Palladium CatalystPd(PPh₃)₄3 eq. (relative to peptide)[1]
ScavengerPhenylsilane or Formic Acid/DiethylamineVaries by protocol[1]
SolventTHF/DCM~5-10 mL[1]
Reaction Time2-16 hoursOvernight[1]
Lactam Formation
Coupling ReagentPyBOP/HOBt or HATU/HOAt5 eq.[1]
BaseDIPEA10 eq.[1]
SolventDMF or NMP~5-10 mL[1]
Reaction Time2-90 minutesSequence dependent[1]

Experimental Workflow: On-Resin Lactam Bridge Formation

On_Resin_Lactam_Bridge_Formation cluster_synthesis Peptide Synthesis cluster_deprotection Orthogonal Deprotection cluster_cyclization Cyclization cluster_final Final Steps start Start with Resin synthesis Fmoc-SPPS (Incorporate Asp(OAll) & Lys(Alloc)) start->synthesis deprotection Allyl/Alloc Removal (Pd(PPh3)4, Scavenger) synthesis->deprotection wash1 Wash Resin (THF, DMF, DCM) deprotection->wash1 cyclization On-Resin Lactam Formation (PyBOP, HOBt, DIPEA) wash1->cyclization wash2 Wash Resin (DMF, DCM) cyclization->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage purification HPLC Purification cleavage->purification end Cyclic Peptide purification->end

Caption: Workflow for on-resin lactam bridge formation.

Application Note 2: On-Resin Cyclization via Ring-Closing Metathesis (RCM)

This note describes the formation of a carbon-carbon double bond bridge between two alkene-bearing amino acid side chains within a peptide sequence. This is a powerful method for creating stable, non-native cyclic structures. This compound, along with other allyl-containing amino acids like Fmoc-Tyr(O-allyl)-OH, are ideal building blocks for this strategy.

Core Principle

Ring-closing metathesis (RCM) utilizes a ruthenium-based catalyst (e.g., Grubbs catalyst) to facilitate an intramolecular reaction between two terminal alkene moieties. This reaction forms a new cycloalkene and releases volatile ethylene, driving the reaction to completion. RCM is highly valued for its functional group tolerance and its ability to form a diverse range of ring sizes[2][3].

Experimental Protocol: On-Resin RCM

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Peptide Synthesis (Fmoc/tBu Strategy)

  • Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS.

  • Incorporate two alkene-bearing amino acids, such as this compound or another suitable partner (e.g., Fmoc-Ser(Allyl)-OH, Fmoc-Tyr(O-allyl)-OH), at the desired positions.

2. On-Resin Ring-Closing Metathesis

  • Swell the peptide-resin in an appropriate solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4].

  • Prepare a 10 mM solution of a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) in the reaction solvent[4]. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes[4].

  • Add the catalyst solution to the resin (typically 0.15-0.30 equivalents based on resin loading)[4].

  • Shake the reaction mixture at room temperature for 2-4 hours. For more challenging cyclizations, gentle heating (e.g., 40 °C) may be applied[4].

  • To ensure complete reaction, it is common to filter the resin and repeat the catalyst treatment with a fresh solution[4].

  • Monitor the reaction progress by cleaving a small sample of resin and analyzing by HPLC/MS. The cyclized peptide typically has a shorter retention time than its linear precursor[4].

  • After the reaction is complete, wash the resin extensively with the reaction solvent (DCE or DCM) to remove the ruthenium catalyst byproducts[4].

3. Optional: On-Resin Double Bond Reduction

  • If a saturated hydrocarbon bridge is desired, the double bond can be reduced on-resin using reagents such as 2,4,6-triisopropylbenzenesulfonyl hydrazine and piperidine in NMP[4].

4. Cleavage and Purification

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Precipitate, lyophilize, and purify the cyclic peptide by reverse-phase HPLC.

Data Presentation

ParameterReagent/ConditionTypical RangeReference
RCM Reaction
CatalystGrubbs' 1st or 2nd Gen. Catalyst0.15 - 0.30 eq.[4]
Solvent1,2-Dichloroethane (DCE) or DCMAnhydrous, Degassed[4]
TemperatureRoom Temperature to 40 °C25 °C[4]
Reaction Time2-8 hours2 x 2 hours[4]
Olefin Hydrogenation (Optional)
Reducing Agent2,4,6-triisopropylbenzenesulfonyl hydrazine10 eq.[4]
BasePiperidine20 eq.[4]
SolventNMP-[4]
Temperature47 °C47 °C[4]

Experimental Workflow: On-Resin Ring-Closing Metathesis

On_Resin_RCM cluster_synthesis Peptide Synthesis cluster_rcm Ring-Closing Metathesis cluster_optional Optional Reduction cluster_final Final Steps start Start with Resin synthesis Fmoc-SPPS (Incorporate two alkene- bearing residues, e.g., Thr(Allyl)) start->synthesis rcm On-Resin RCM (Grubbs' Catalyst in DCE) synthesis->rcm wash1 Wash Resin (DCE/DCM) rcm->wash1 reduction Olefin Hydrogenation (e.g., with sulfonyl hydrazine) wash1->reduction wash2 Wash Resin reduction->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage purification HPLC Purification cleavage->purification end Cyclic Peptide purification->end

Caption: Workflow for on-resin cyclization via RCM.

References

Microwave-Assisted Methods for Allyl Deprotection in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) and allyl ester protecting groups are valuable tools in modern Solid-Phase Peptide Synthesis (SPPS), particularly in strategies requiring orthogonal deprotection for on-resin cyclization or modification of peptides. Traditional methods for the removal of these groups often involve prolonged reaction times under inert atmospheric conditions. The advent of microwave-assisted synthesis has revolutionized this process, offering a rapid, efficient, and user-friendly alternative.[1][2][3][4]

Microwave energy accelerates the palladium-catalyzed deprotection of allyl-based protecting groups, significantly reducing reaction times from hours to minutes.[1][5] This rapid heating also allows the reaction to be performed under atmospheric conditions, eliminating the need for cumbersome inert gas setups.[1][2][4] The result is a high-yielding and clean deprotection, enabling the synthesis of complex peptides with high purity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of microwave-assisted allyl deprotection in your SPPS workflow.

Data Presentation

The following tables summarize the key quantitative data from cited experiments on microwave-assisted allyl deprotection.

Table 1: Optimized Protocol for Microwave-Assisted Allyl Deprotection

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1][2][4]
Catalyst Loading 0.25 equivalents (relative to resin substitution)[4]
Scavenger Phenylsilane (PhSiH₃)[1][2][4]
Scavenger Loading 15 - 20 equivalents (relative to resin substitution)[4][6]
Solvent Dichloromethane (DCM) or 1,2-dichloroethane[4][6]
Microwave Power 30 W[6]
Temperature 35 - 40°C[2][4][6]
Reaction Time 2 x 2-5 minutes[2][4][6]
Atmosphere Atmospheric (open vessel)[1][2][4][6]

Table 2: Performance of Microwave-Assisted Allyl Deprotection on Various Peptides

Peptide Sequence/ResinProtecting GroupPurityYieldReference
Acyl Carrier Protein (ACP) Fragment with C-terminal K(Alloc)Alloc>98%Not Specified[1][4]
SHU9119 (Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂)Alloc and AllylHighNot Specified[6]
MTII (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂)Alloc and AllylHighNot Specified[6]
Alkyne-modified GLP-1 analogAlloc≥96%9.5 - 25%[1]
Model tetrapeptide L-leucyl-L-alanylglycyl-L-valineAllocNot SpecifiedNot Specified[1]

Experimental Protocols

Materials
  • Peptide-resin containing Alloc or allyl ester protecting groups

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) for washing

  • Microwave peptide synthesizer

Protocol for Microwave-Assisted Allyl Deprotection

This protocol is based on the optimized conditions reported by Wilson et al. and recapitulated by Biotage.[4]

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in a suitable microwave process vial with DCM for at least 15 minutes.

  • Reagent Preparation: In a separate vial, prepare a fresh solution of the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.025 mmol, 0.25 eq) and phenylsilane (1.5 mmol, 15 eq) in an appropriate volume of DCM (e.g., 2 mL).

  • First Microwave Deprotection: Add the deprotection cocktail to the swollen resin. Place the vial in the microwave peptide synthesizer and irradiate for 5 minutes at 40°C.

  • Washing: After the first irradiation, drain the reaction solution and wash the resin thoroughly with DCM (3 x 5 mL) followed by DMF (3 x 5 mL) to remove the catalyst and scavenger byproducts.

  • Second Microwave Deprotection (Recommended): Prepare a fresh deprotection cocktail as in step 2 and add it to the resin. Irradiate for a second time for 5 minutes at 40°C.

  • Final Washing: Drain the deprotection solution and wash the resin extensively with DCM (5 x 5 mL) and DMF (5 x 5 mL).

  • Confirmation of Deprotection: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free amine.[6]

Notes on the Protocol
  • Freshness of Reagents: It is crucial to use a freshly prepared solution of the palladium catalyst and scavenger for each deprotection cycle to ensure optimal activity.

  • Solvent Choice: While DCM is commonly used, 1,2-dichloroethane has also been reported to be effective.[6]

  • Atmosphere: This protocol can be performed in an open vessel under atmospheric conditions, which is a significant advantage over traditional methods requiring an inert atmosphere.[1][2][4][6]

  • Alternative Scavengers: While phenylsilane is the most commonly reported scavenger for microwave-assisted deprotection, other scavengers such as dimethylamine borane complex (Me₂NH·BH₃) have been used in non-microwave protocols and could potentially be adapted.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_deprotection Microwave Deprotection cluster_completion Completion resin Peptide-Resin with Allyl/Alloc Protection swell Swell Resin in DCM resin->swell add_reagents Add Deprotection Cocktail to Resin swell->add_reagents reagent_prep Prepare Deprotection Cocktail: Pd(PPh3)4 + PhSiH3 in DCM reagent_prep->add_reagents mw_1 Microwave Irradiation (5 min, 40°C) add_reagents->mw_1 wash_1 Wash Resin (DCM & DMF) mw_1->wash_1 add_reagents_2 Add Fresh Deprotection Cocktail wash_1->add_reagents_2 mw_2 Microwave Irradiation (5 min, 40°C) add_reagents_2->mw_2 final_wash Final Extensive Washing (DCM & DMF) mw_2->final_wash kaiser_test Kaiser Test (Optional) to Confirm Free Amine final_wash->kaiser_test next_step Proceed to Next SPPS Step (e.g., Cyclization, Coupling) kaiser_test->next_step

Caption: Experimental workflow for microwave-assisted allyl deprotection in SPPS.

Chemical Mechanism of Allyl Deprotection

G cluster_mechanism Mechanism of Palladium-Catalyzed Allyl Deprotection start Protected Peptide-Resin (R-O-Allyl or R-NH-Alloc) pi_allyl π-Allyl Palladium Complex start->pi_allyl + Pd(0) pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) deprotected_peptide Deprotected Peptide-Resin (R-OH or R-NH2) pi_allyl->deprotected_peptide scavenged_allyl Scavenged Allyl Group pi_allyl->scavenged_allyl + Scavenger scavenger Scavenger (e.g., Phenylsilane) regenerated_pd0 Regenerated Pd(0) Catalyst scavenged_allyl->regenerated_pd0 - Allyl-Scavenger Adduct regenerated_pd0->start Catalytic Cycle

Caption: Simplified mechanism of palladium-catalyzed allyl deprotection.

Potential Side Reactions and Mitigation

While microwave-assisted allyl deprotection is generally a clean and efficient process, potential side reactions should be considered:

  • Incomplete Deprotection: This can occur if the catalyst is not sufficiently active or if the reaction time is too short. To mitigate this, it is recommended to perform two sequential deprotection steps with fresh reagents.[2][4]

  • Catalyst Poisoning: Although the rapid microwave heating minimizes the risk of catalyst oxidation, prolonged exposure to air or impurities can still deactivate the palladium catalyst. Using fresh, high-quality reagents is essential.

  • Aspartimide Formation: In peptides containing aspartic acid protected as an allyl ester, the standard Fmoc deprotection conditions (piperidine) can lead to aspartimide formation. It is therefore crucial to perform the allyl deprotection before the Fmoc deprotection of the subsequent amino acid.[6]

  • Allylamine Byproduct: In some cases, particularly with proline residues, the formation of an allylamine byproduct has been observed under standard conditions. The use of specific scavengers like Me₂NH·BH₃ has been shown to suppress this side reaction in non-microwave settings.[1] While not extensively studied under microwave conditions, this suggests that the choice of scavenger can be critical for certain sequences.

By following the detailed protocols and being mindful of these potential issues, researchers can effectively and efficiently utilize microwave-assisted methods for allyl deprotection in their SPPS workflows, enabling the synthesis of complex and modified peptides with high purity and in significantly reduced timeframes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Allyl Deprotection of Fmoc-Thr(Allyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the incomplete deprotection of Fmoc-Thr(Allyl)-OH and other allyl-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind allyl group deprotection in peptide synthesis?

A1: The allyl protecting group is typically removed via a palladium(0)-catalyzed reaction. The process involves the formation of a π-allyl-palladium complex, which is then cleaved by a nucleophilic scavenger, regenerating the free hydroxyl group on the threonine residue and the palladium(0) catalyst. This method is valued for its mild conditions and orthogonality to the acid-labile and base-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).

Q2: How can I confirm that the allyl deprotection is complete?

A2: Complete deprotection can be verified using several analytical techniques. High-performance liquid chromatography (HPLC) analysis of a small, cleaved sample of the peptide will show a shift in the retention time of the deprotected peptide compared to the allyl-protected precursor.[1] Mass spectrometry (MS) is another definitive method to confirm the mass change corresponding to the removal of the allyl group. For on-resin analysis, high-resolution magic angle spinning (HR-MAS) NMR can be used to monitor the disappearance of the allyl group signals.[2]

Q3: Can the palladium catalyst be reused?

A3: While palladium catalysts are expensive, their reuse in solid-phase peptide synthesis is not straightforward due to potential deactivation and the difficulty of separating the catalyst from the resin-bound peptide.[3] For routine synthesis, it is generally recommended to use a fresh batch of the catalyst solution for each deprotection step to ensure high efficiency.[4]

Troubleshooting Guide for Incomplete Allyl Deprotection

Q1: I am observing incomplete deprotection of the allyl group. What are the most common causes?

A1: Incomplete allyl deprotection is a common issue that can stem from several factors:

  • Palladium Catalyst Inactivity: The Pd(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation and can lose activity upon exposure to air.[1][4]

  • Inefficient Scavenger: The scavenger's role is to trap the allyl group from the palladium complex. If the scavenger is not present in a sufficient excess or is not reactive enough, the deprotection can be slow or incomplete.[5]

  • Poor Resin Swelling: If the peptide-resin is not adequately swollen, the catalyst and scavenger may not be able to efficiently access the allyl-protected sites within the resin beads.

  • Steric Hindrance: In long or aggregated peptide sequences, the allyl-protected threonine residue may be sterically inaccessible to the bulky palladium catalyst.[6]

  • Catalyst Poisoning: Certain functional groups or impurities can "poison" the palladium catalyst, rendering it inactive.[7][8]

Q2: My palladium catalyst solution has changed color. Is it still active?

A2: A color change in the palladium catalyst solution, typically from a bright yellow to a darker or brownish color, can be an indication of catalyst decomposition or oxidation, which leads to a loss of catalytic activity. It is always recommended to use a freshly prepared solution of the palladium catalyst for optimal results.[4]

Q3: I suspect my catalyst is being poisoned. What are common sources of catalyst poisoning?

A3: Palladium catalysts can be poisoned by various substances, which inhibit their catalytic activity. Common poisons include:

  • Sulfur-containing compounds: Residues from upstream synthesis steps or certain amino acid side chains (like non-protected Cysteine or Methionine) can irreversibly bind to the palladium.[3][8]

  • Nitrogen-containing heterocycles: Certain heterocyclic structures can coordinate with the palladium center and inhibit its function.[8]

  • Incomplete washing: Residual reagents from previous synthesis steps can interfere with the catalyst.

Q4: What can I do to improve the efficiency of an incomplete deprotection reaction?

A4: If you are facing an incomplete deprotection, you can try the following strategies:

  • Repeat the Deprotection Step: The simplest approach is to repeat the deprotection procedure with a fresh solution of the palladium catalyst and scavenger.[1]

  • Increase Reaction Time and/or Temperature: Extending the reaction time or gently heating the reaction mixture (e.g., using microwave irradiation) can often drive the deprotection to completion.[1]

  • Use a Different Scavenger: If one scavenger is not effective, trying an alternative such as phenylsilane, morpholine, or N,N'-dimethylbarbituric acid may improve the outcome.[5][9]

  • Improve Resin Swelling: Ensure the resin is thoroughly swollen in an appropriate solvent like dichloromethane (DCM) or a DMF/DCM mixture before adding the deprotection cocktail.[10]

Quantitative Data Summary

The following table summarizes various conditions used for allyl deprotection with their reported efficiencies.

Catalyst (equiv.)Scavenger (equiv.)SolventTemperature (°C)TimeReported EfficiencyReference(s)
Pd(PPh₃)₄ (0.25)Phenylsilane (15)DCM402 x 5 min>98% complete deprotection[1]
Pd(PPh₃)₄ (1.0)Phenylsilane (5)DMF/CH₂Cl₂Room Temp3 hSuccessful deprotection[10]
Pd(PPh₃)₄ (0.1)Dimethylamine borane (4)NMPRoom TempNot specifiedEfficient deprotection[11]
Pd(PPh₃)₄ (3)Acetic Acid/NMMCHCl₃Room Temp4 hSuccessful deprotection
Pd(PPh₃)₄ (0.35)Phenylsilane (20)DCM2520-30 minSuccessful deprotection

Experimental Protocols

Standard Protocol for On-Resin Allyl Deprotection

This protocol is a general guideline for the deprotection of allyl groups on a solid support.

  • Resin Swelling: Swell the peptide-resin (100 mg, ~0.1 mmol) in dichloromethane (DCM, 2 mL) for at least 30 minutes in a reaction vessel.

  • Preparation of the Deprotection Cocktail:

    • In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 equivalents relative to the peptide) in DCM (1 mL).

    • To this solution, add the allyl scavenger, for example, Phenylsilane (15 equivalents relative to the peptide).

    • Note: The catalyst solution should be prepared fresh just before use and ideally under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation, although some studies show tolerance to atmospheric conditions for short periods.[4]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the freshly prepared deprotection cocktail to the resin.

    • Agitate the mixture gently at room temperature. For difficult sequences, the reaction can be heated to 40°C.[1]

    • Allow the reaction to proceed for 30 minutes to 2 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively to remove the catalyst and scavenger byproducts. A typical washing sequence is:

      • DCM (3 x 2 mL)

      • 0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 2 mL)

      • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 2 mL) (This helps to scavenge residual palladium)

      • DMF (3 x 2 mL)

      • DCM (3 x 2 mL)

  • Confirmation of Deprotection:

    • Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the cleaved peptide by HPLC and MS to confirm the complete removal of the allyl group.

  • Repeat if Necessary: If deprotection is incomplete, repeat steps 3 and 4.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete allyl deprotection.

G cluster_0 Troubleshooting Incomplete Allyl Deprotection start Incomplete Deprotection Observed (via HPLC/MS) check_catalyst Is the Pd(0) catalyst solution fresh and bright yellow? start->check_catalyst prepare_fresh Prepare fresh catalyst solution under inert atmosphere. check_catalyst->prepare_fresh No check_conditions Was the reaction time and temperature sufficient? check_catalyst->check_conditions Yes repeat_deprotection Repeat deprotection step with fresh reagents. prepare_fresh->repeat_deprotection end_success Deprotection Successful repeat_deprotection->end_success increase_time_temp Increase reaction time or apply gentle heating (e.g., 40°C). check_conditions->increase_time_temp No check_scavenger Is the scavenger appropriate and in sufficient excess? check_conditions->check_scavenger Yes increase_time_temp->repeat_deprotection change_scavenger Use an alternative scavenger (e.g., Phenylsilane, Morpholine). check_scavenger->change_scavenger No check_swelling Is the resin adequately swollen? check_scavenger->check_swelling Yes change_scavenger->repeat_deprotection reswell_resin Re-swell resin in appropriate solvent (DCM or DMF/DCM). check_swelling->reswell_resin No consider_poisoning Consider catalyst poisoning (e.g., by sulfur compounds). check_swelling->consider_poisoning Yes reswell_resin->repeat_deprotection

Caption: Troubleshooting workflow for incomplete allyl deprotection.

References

Strategies to overcome peptide aggregation involving Fmoc-Thr(Allyl)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly when incorporating Fmoc-Thr(Allyl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in Solid-Phase Peptide Synthesis (SPPS)?

A: Peptide aggregation is the self-association of growing peptide chains on the solid support, leading to the formation of insoluble β-sheet structures.[1] This phenomenon can physically block reactive sites, leading to incomplete coupling and deprotection reactions. The consequences include lower yields, difficult purifications, and, in severe cases, complete synthesis failure. Peptides containing hydrophobic residues or those with the potential for inter-chain hydrogen bonding, such as Gln, Ser, and Thr, are particularly prone to aggregation.[1]

Q2: Does the use of this compound increase the risk of peptide aggregation?

A: While threonine-containing peptides can be prone to aggregation due to hydrogen bonding potential, there is currently no direct evidence in the reviewed literature to suggest that the allyl protecting group on this compound specifically increases aggregation propensity compared to other protecting groups like tert-butyl (tBu). The choice of side-chain protecting group can influence solvation and potentially impact aggregation. However, the primary driver of aggregation is the peptide sequence itself.

Q3: What are the most effective strategies to prevent peptide aggregation when using this compound?

A: The most effective strategies are generally applicable to any "difficult" sequence and include:

  • Incorporation of Pseudoproline Dipeptides: This is a highly recommended strategy, especially for sequences containing Ser or Thr.[2][3] Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

  • Use of Chaotropic Agents: Salts like LiCl or KSCN can be added to the coupling or washing solutions to disrupt hydrogen bonding and break up aggregates.[1]

  • Special Solvents and "Magic Mixture": Employing polar aprotic solvents like NMP or DMSO, or a "Magic Mixture" (DCM/DMF/NMP 1:1:1), can improve the solvation of the growing peptide chain.[1]

  • Elevated Temperature and Sonication: Performing couplings at higher temperatures or using sonication can help to break up aggregates and improve reaction kinetics.

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding between peptide chains.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor coupling efficiency observed after incorporating this compound. Peptide aggregation is hindering access to the N-terminus.1. Introduce a pseudoproline dipeptide at the Thr residue or a nearby Ser/Thr. 2. Switch to a more solvating solvent like NMP or add DMSO. 3. Add a chaotropic salt (e.g., 0.4 M LiCl) to the coupling reaction. 4. Increase the coupling temperature (e.g., to 50°C) or use microwave-assisted coupling. 5. Apply sonication during the coupling step.
Resin beads are clumping together and swelling is visibly reduced. Severe on-resin aggregation.1. Wash the resin extensively with a "Magic Mixture" containing 1% Triton X-100. 2. Incorporate a backbone-protecting group (Hmb or Dmb) in the subsequent amino acid. 3. Consider re-synthesis on a low-loading resin or a more hydrophilic resin (e.g., PEG-based).
Incomplete Fmoc deprotection. Aggregation is preventing the piperidine solution from reaching the Fmoc group.1. Increase the deprotection time. 2. Use a stronger base solution, such as 20% piperidine with 0.1 M HOBt in NMP. 3. Wash with a chaotropic salt solution prior to deprotection.
Difficulty purifying the crude peptide due to numerous deletion sequences. Persistent aggregation throughout the synthesis led to multiple failed coupling steps.1. For future syntheses, proactively incorporate pseudoproline dipeptides every 6-8 residues in aggregation-prone sequences. 2. Optimize the purification protocol using alternative solvent systems or chromatography columns.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Thr(ψPro)-OH dipeptide.

  • Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Activation of Pseudoproline Dipeptide:

    • In a separate vessel, dissolve Fmoc-Xaa-Thr(ψPro)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for at least 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: Use of Chaotropic Salts for a Difficult Coupling

This protocol outlines the use of LiCl to disrupt aggregation during a coupling step.

  • Resin Preparation: Swell the resin and perform the Fmoc deprotection as usual.

  • Pre-wash with Chaotropic Salt: Wash the deprotected resin with a 0.4 M solution of LiCl in DMF (3 x 1 min).

  • Coupling Reaction:

    • Prepare the activated amino acid solution (e.g., using HBTU/DIPEA in DMF).

    • Add the activated amino acid to the resin.

    • Add a 0.4 M solution of LiCl in DMF to the reaction vessel to achieve the desired final concentration of the chaotropic salt.

  • Reaction and Washing: Allow the coupling to proceed for the desired time. Wash the resin with standard solvents (DMF, DCM) to remove residual salt.

Visualizing Workflows and Concepts

experimental_workflow

pseudoproline_mechanism cluster_native Native Peptide Chain (Aggregating) cluster_pseudo With Pseudoproline (Soluble) p1 ...-Xaa-Thr-... p2 ...-Xaa-Thr-... p1->p2 H-Bonding pp1 ...-Xaa-Thr(ψPro)-... pp2 ...-Xaa-Thr(ψPro)-... native Standard Synthesis cluster_native cluster_native native->cluster_native pseudo Pseudoproline Strategy cluster_pseudo cluster_pseudo pseudo->cluster_pseudo

References

Improving the coupling efficiency of Fmoc-Thr(Allyl)-OH to a growing peptide chain.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the coupling efficiency of Fmoc-Thr(Allyl)-OH to a growing peptide chain.

Troubleshooting Guide

Low coupling efficiency of sterically hindered amino acids like this compound is a common challenge in SPPS. This guide provides a systematic approach to identify and resolve these issues.

Problem: Low or Incomplete Coupling of this compound

Initial Assessment:

  • Confirm Reagent Quality: Ensure this compound and all coupling reagents are of high purity and have been stored correctly.

  • Verify Solvent Anhydrousness: The presence of water in DMF can significantly reduce coupling efficiency. Use fresh, anhydrous DMF for all steps.

  • Check Resin Loading: Incomplete deprotection of the N-terminal Fmoc group of the preceding amino acid will result in truncated sequences. Confirm complete deprotection using a qualitative test (e.g., Kaiser test).

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected check_reagents 1. Verify Reagent Quality & Solvent Anhydrousness start->check_reagents check_deprotection 2. Confirm Complete Fmoc Deprotection check_reagents->check_deprotection coupling_strategy 3. Optimize Coupling Strategy check_deprotection->coupling_strategy double_coupling Implement Double Coupling coupling_strategy->double_coupling Is single coupling insufficient? stronger_reagent Switch to a More Potent Coupling Reagent coupling_strategy->stronger_reagent Is the current reagent not effective for hindered amino acids? increase_temp Increase Reaction Temperature coupling_strategy->increase_temp Is the reaction sluggish at RT? increase_time Increase Coupling Time coupling_strategy->increase_time Have you tried extending the reaction time? reassess Re-evaluate Coupling Efficiency double_coupling->reassess stronger_reagent->reassess increase_temp->reassess increase_time->reassess

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The threonine residue is a β-branched amino acid, and the presence of the allyl protecting group on the side-chain hydroxyl group adds further steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide-based reagents like DIC/HOBt can be used, aminium/uronium and phosphonium salt-based reagents often provide better results. Reagents such as HATU, HCTU, and PyBOP are known to be highly effective for difficult couplings.[1]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling reaction. This is a common strategy to drive the reaction to completion for difficult couplings, such as with this compound, where a single coupling may not achieve a quantitative yield.

Q4: Can I increase the temperature to improve coupling efficiency?

A4: Yes, increasing the reaction temperature (e.g., to 35-50°C) can enhance the rate of a sluggish coupling reaction. However, it is important to be cautious as elevated temperatures can also increase the risk of side reactions, such as racemization.

Q5: Are there any specific side reactions to be aware of when coupling this compound?

A5: While the allyl protecting group is generally stable, prolonged exposure to the basic conditions of Fmoc deprotection (piperidine) can potentially lead to side reactions. Incomplete coupling of this compound can also lead to the formation of deletion sequences in the final peptide product.

Quantitative Data Summary

The following tables provide a summary of expected relative coupling efficiencies and recommended conditions for this compound. The efficiency data is extrapolated from studies on other sterically hindered amino acids, as direct comparative data for this compound is not extensively published.

Table 1: Relative Coupling Efficiency of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseExpected Relative EfficiencyNotes
DICHOBtDIPEAModerateStandard, cost-effective choice. May require longer reaction times or double coupling.
HBTU-DIPEAHighGood efficiency, but HATU and HCTU are generally considered more potent for very difficult couplings.
HCTU-DIPEAVery HighA highly efficient and cost-effective alternative to HATU.[2]
HATU-DIPEAVery HighOften considered the gold standard for difficult couplings due to its high reactivity.[3]
PyBOP-DIPEAHighA phosphonium-based reagent, effective for hindered couplings and can reduce racemization.
COMU-DIPEAVery HighA newer generation uronium salt with efficiency comparable to HATU and a better safety profile.[1]

Table 2: Recommended Reaction Conditions for this compound Coupling

ParameterStandard ConditionsRecommended for Difficult Coupling
Amino Acid Equivalents 3 - 55 - 10 (for double coupling)
Coupling Reagent Equivalents 2.9 - 4.54.5 - 9.5 (for double coupling)
Base Equivalents (DIPEA) 6 - 1010 - 20 (for double coupling)
Reaction Time 30 - 60 min1 - 4 hours (or 2 x 1-2 hours for double coupling)
Temperature Room TemperatureRoom Temperature to 50°C

Experimental Protocols

Protocol 1: Standard Coupling using HCTU

This protocol is a good starting point for the coupling of this compound.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be used if the standard coupling (Protocol 1) is incomplete.

  • Initial Coupling: Follow steps 1-4 of Protocol 1.

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 2. Add this mixture to the resin and agitate for an additional 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Repeat the qualitative test to confirm the completion of the coupling reaction.

Protocol 3: High-Temperature Coupling

This protocol can be employed for particularly difficult sequences where room temperature coupling is inefficient.

  • Resin Preparation and Activation: Follow steps 1 and 2 of Protocol 1.

  • Coupling Reaction: Add the activation mixture to the resin and agitate in a temperature-controlled reactor at 35-50°C for 1-2 hours.

  • Washing and Monitoring: Follow steps 4 and 5 of Protocol 1.

Logical Relationships in SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and the decision points for addressing difficult couplings.

SPPS_Cycle Resin_Prep Start: Resin Preparation (Swelling) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., this compound) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check_Completion Check Coupling Completion (e.g., Kaiser Test) Washing2->Check_Completion Incomplete Incomplete Coupling Check_Completion->Incomplete Positive Complete Coupling Complete Check_Completion->Complete Negative Troubleshoot Apply Troubleshooting Protocol (e.g., Double Coupling) Incomplete->Troubleshoot Troubleshoot->Washing2 Next_Cycle Proceed to Next Cycle or Final Cleavage Complete->Next_Cycle Next_Cycle->Deprotection Continue Chain Elongation

Caption: The solid-phase peptide synthesis cycle with troubleshooting loop.

References

Common byproducts formed during the deprotection of Fmoc-Thr(Allyl)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Thr(Allyl)-OH in solid-phase peptide synthesis (SPPS). The focus is on identifying and mitigating common byproducts formed during the critical allyl group deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the deprotection of the allyl group from this compound during SPPS?

The standard protocol involves palladium(0)-catalyzed removal of the allyl ether in the presence of a scavenger. The most common reagents are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and phenylsilane (PhSiH₃) as the scavenger. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or a mixture of DMF and DCM.

Q2: Why is a scavenger necessary during the deprotection?

A scavenger is crucial to trap the allyl cation that is generated during the cleavage of the allyl ether. Without an effective scavenger, this reactive intermediate can lead to several side reactions, including re-alkylation of the deprotected threonine hydroxyl group or other nucleophilic residues in the peptide chain.

Q3: What are the most common issues encountered during the deprotection of this compound?

The most frequently reported issues are incomplete deprotection and the formation of side products. Incomplete deprotection can lead to the desired peptide with the allyl group still attached, complicating purification. Side product formation can arise from the reagents used or from inherent instabilities of the peptide sequence under the deprotection conditions.

Q4: Can the deprotection conditions affect the Fmoc group on the N-terminus?

The palladium-catalyzed deprotection of the allyl group is designed to be orthogonal to the base-labile Fmoc group. However, prolonged reaction times or the use of certain additives could potentially lead to premature removal of the Fmoc group, although this is not a commonly reported issue with standard protocols.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the deprotection of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection - Inactive or insufficient palladium catalyst. - Insufficient scavenger. - Short reaction time or low temperature. - Steric hindrance around the Thr(Allyl) residue.- Use fresh, high-quality Pd(PPh₃)₄. - Increase the equivalents of the scavenger (e.g., up to 25 eq. of PhSiH₃). - Increase reaction time and/or temperature (microwave heating can be effective). - Repeat the deprotection cycle.
Observation of a dark orange or brown resin color - Oxidation of the Pd(0) catalyst to Pd(II). - Formation of a charge-transfer complex with the resin.- While often not detrimental to the final product, thorough washing of the resin after deprotection with DCM and DMF is recommended. A wash with a dilute solution of sodium diethyldithiocarbamate in DMF can help remove palladium residues.
Presence of a byproduct with a mass increase of +40 Da - Re-allylation of the deprotected threonine due to inefficient scavenging of the allyl cation.- Increase the concentration and/or equivalents of the scavenger. - Ensure the scavenger is added before or concurrently with the palladium catalyst.
Presence of byproducts related to the scavenger - Phenylsilane can form various silicon-containing byproducts.- These are typically small molecules that are easily removed during standard washing procedures and final peptide cleavage/purification. Ensure thorough washing of the resin post-deprotection.
Potential for N→O Acyl Shift - While more common under acidic conditions (TFA cleavage), there is a theoretical possibility of intramolecular rearrangement, especially with certain adjacent amino acids.[1]- Standard palladium-catalyzed deprotection conditions are generally neutral and mild, minimizing the risk of N→O acyl shift. If suspected, treatment of the final peptide with a mild base (e.g., aqueous ammonia) can reverse this shift.[2]

Experimental Protocols

Standard Deprotection Protocol for this compound on Solid Support
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents) in anhydrous DCM. In another vial, prepare a solution of phenylsilane (PhSiH₃, 15-25 equivalents) in anhydrous DCM.

  • Deprotection Reaction: To the swollen resin, add the phenylsilane solution followed by the palladium catalyst solution.

  • Reaction Incubation: Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, drain the reagents and wash the resin thoroughly with DCM (5x), DMF (5x), and finally with DCM (5x) to remove the catalyst, scavenger, and byproducts.

Visualizations

Deprotection_Workflow start Fmoc-Thr(Allyl)-Peptide-Resin reaction Deprotection Reaction (RT, 1-2h) start->reaction Add reagents Pd(PPh3)4 (catalyst) PhSiH3 (scavenger) in DCM reagents->reaction washing Thorough Washing (DCM, DMF) reaction->washing Completion product Fmoc-Thr(OH)-Peptide-Resin washing->product byproducts Soluble Byproducts: - Allyl-Scavenger Adduct - Palladium Complexes - Excess Reagents washing->byproducts

Caption: Workflow for the deprotection of this compound.

Troubleshooting_Logic start Deprotection of This compound check_completion Analyze Crude Peptide (HPLC-MS) start->check_completion complete Deprotection Successful check_completion->complete >95% Conversion Minimal Byproducts incomplete Incomplete Deprotection check_completion->incomplete Starting Material Remains byproducts Significant Byproducts check_completion->byproducts New Peaks Observed troubleshoot_incomplete Increase reaction time/temp Increase scavenger/catalyst Repeat deprotection incomplete->troubleshoot_incomplete troubleshoot_byproducts Identify byproduct mass - Check for re-allylation (+40 Da) - Optimize scavenger concentration - Ensure reagent quality byproducts->troubleshoot_byproducts

References

Technical Support Center: Purification of Peptides Containing Allyl-Protected Threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing allyl-protected threonine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, deprotection, and purification of peptides with allyl-protected threonine residues.

Issue 1: Incomplete Removal of the Allyl Protecting Group

Q: My HPLC and Mass Spectrometry data indicate that the allyl protecting group on threonine was not completely removed. What are the potential causes and how can I troubleshoot this?

A: Incomplete deprotection is a common challenge and can be attributed to several factors related to the palladium catalyst, the allyl scavenger, or the reaction conditions.

  • Catalyst Inactivity: The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is sensitive to oxidation.[1] Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.

  • Insufficient Scavenger: The allyl scavenger is crucial for irreversibly trapping the allyl cation released during deprotection. If the scavenger is inefficient or used in insufficient quantity, the deprotection reaction may not go to completion. Consider switching to a more effective scavenger or increasing its equivalence.

  • Suboptimal Reaction Conditions: The reaction time and temperature can significantly impact deprotection efficiency. While many protocols are performed at room temperature, gentle heating (e.g., to 38°C) with microwave assistance has been shown to accelerate the reaction and improve completion.[2]

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a freshly opened bottle of Pd(PPh₃)₄ or a well-stored aliquot.

  • Optimize Scavenger: If using a common scavenger like phenylsilane (PhSiH₃), consider switching to a more efficient one such as dimethylamine borane complex (Me₂NH·BH₃) or N,N'-dimethylbarbituric acid (DMBA).[3][4]

  • Increase Reaction Time/Temperature: Extend the reaction time in increments (e.g., 30-60 minutes) and monitor the progress by analytical HPLC. If using a microwave synthesizer, a short exposure (e.g., two 5-minute intervals at 38°C) can be effective.[2]

  • Repeat the Deprotection Step: If incomplete deprotection is observed after the initial reaction, a second treatment with fresh catalyst and scavenger can often drive the reaction to completion.[1]

Issue 2: Presence of Unexpected Side Products After Deprotection

Q: After allyl deprotection and purification, I observe peaks in my HPLC chromatogram that correspond to unexpected modifications on my peptide. What are these side products and how can I avoid them?

A: Side reactions can occur during the palladium-catalyzed deprotection step, leading to impurities that complicate purification.

  • Allyl Back-Alkylation: The reactive allyl cation can be re-captured by nucleophilic residues on the peptide, such as tryptophan, methionine, cysteine, or even the newly deprotected threonine hydroxyl group.[5] This results in a peptide adduct with an additional allyl group. The choice of scavenger is critical to prevent this. Scavengers like Me₂NH·BH₃ are reported to be superior to morpholine or PhSiH₃ in preventing back-alkylation.[3]

  • Oxidation: Peptides containing methionine are susceptible to oxidation during synthesis and purification. While not directly caused by the allyl deprotection, the extended handling and workup can increase the risk.[5]

Preventative Measures:

  • Use an Effective Scavenger: Employ a scavenger known to efficiently trap the allyl cation, such as dimethylamine borane complex.[3]

  • Degas Solvents: Use solvents that have been degassed to minimize oxygen exposure, especially if the peptide is prone to oxidation.

  • Work under Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere to protect both the catalyst and susceptible amino acid residues.

Issue 3: Difficulty in Purifying the Deprotected Peptide by RP-HPLC

Q: The crude peptide after allyl deprotection shows poor peak shape or co-eluting impurities during RP-HPLC purification. How can I improve the separation?

A: Purification challenges can arise from the physicochemical properties of the peptide itself or from impurities generated during synthesis and deprotection.

  • Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, leading to broad or tailing peaks in HPLC.[5] The presence of protecting groups can sometimes influence aggregation, and their removal can alter the peptide's behavior.

  • Co-eluting Impurities: Deletion sequences, truncated peptides, or products of side reactions that have similar hydrophobicity to the target peptide can be difficult to separate using a standard RP-HPLC gradient.[6]

Strategies for Improved Purification:

  • Modify HPLC Gradient: Optimize the gradient slope of the organic solvent (typically acetonitrile) to improve the resolution between the target peptide and impurities. A shallower gradient can often enhance separation.[6]

  • Change Mobile Phase Additives: While 0.1% trifluoroacetic acid (TFA) is standard, using a different ion-pairing reagent or adjusting the pH of the mobile phase can alter the retention times and selectivity.[7]

  • Employ Orthogonal Purification Techniques: If RP-HPLC alone is insufficient, consider a multi-step purification protocol. Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used as a preliminary purification step to remove impurities with different charge or size characteristics before a final RP-HPLC polishing step.[8]

  • Alter Peptide Solubility: If aggregation is suspected, dissolving the crude peptide in a stronger solvent (e.g., containing a small amount of guanidinium chloride or urea) before injection may help to disrupt aggregates.

Frequently Asked Questions (FAQs)

Q1: Why is an allyl protecting group used for threonine in peptide synthesis? A1: The allyl protecting group is orthogonal to the commonly used Fmoc (N-terminal protection) and tBu (side-chain protection) strategies in solid-phase peptide synthesis (SPPS).[9] This means it can be selectively removed under mild conditions that do not affect other protecting groups, allowing for site-specific modifications such as cyclization or branching.[10]

Q2: What are the most common catalysts and scavengers for allyl deprotection of threonine? A2: The most common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] A variety of scavengers are used, with their effectiveness varying. Phenylsilane (PhSiH₃) is widely used, but scavengers like dimethylamine borane complex (Me₂NH·BH₃) and N,N'-dimethylbarbituric acid (DMBA) have been reported to be more efficient in preventing side reactions.[3]

Q3: How can I monitor the progress of the allyl deprotection reaction? A3: The progress of the deprotection reaction should be monitored by analytical RP-HPLC coupled with mass spectrometry (MS).[11] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (allyl-protected peptide) and the appearance of the product (deprotected peptide). MS is crucial to confirm the mass change corresponding to the loss of the allyl group (40.07 Da).

Q4: Does the presence of an allyl group on threonine affect the overall synthesis of the peptide? A4: The allyl group is relatively small and generally does not cause significant steric hindrance during peptide coupling reactions.[9] However, like any modification, it can subtly influence the peptide's properties, such as its solubility and tendency to aggregate during synthesis, though this is highly sequence-dependent.[5]

Q5: Are there any alternatives to palladium catalysts for allyl deprotection? A5: While palladium catalysts are the most common, some research has explored the use of ruthenium-based catalysts.[12] Additionally, metal-free methods using reagents like iodine and water have been developed as a more sustainable alternative, though they may require different reaction conditions.[12]

Data Summary

Table 1: Comparison of Common Allyl Scavengers for Deprotection

ScavengerTypical EquivalentsReported EfficiencyKey Considerations
Phenylsilane (PhSiH₃)5 - 25GoodWidely used, but can be less effective at preventing back-alkylation compared to others.
Morpholine10 - 40ModerateCan be less effective than other scavengers.[3]
Dimethylamine borane complex (Me₂NH·BH₃)4 - 40HighReported to be highly effective in preventing allyl back-alkylation.[1][3]
N,N'-dimethylbarbituric acid (DMBA)5 - 10HighAn effective acidic scavenger.[4]

Experimental Protocols

Protocol 1: On-Resin Allyl Deprotection of Threonine using Pd(PPh₃)₄ and Phenylsilane

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents) and phenylsilane (5-25 equivalents) in DCM under an inert atmosphere (argon or nitrogen).

  • Deprotection Reaction: Add the reagent solution to the swollen resin. Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide with a standard TFA cocktail, and analyze by RP-HPLC and MS to check for complete deprotection.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM, DMF, and finally DCM again to remove the catalyst and scavenger byproducts.

  • Drying: Dry the resin under vacuum before proceeding to the next synthesis step or cleavage from the resin.

Protocol 2: Purification of the Deprotected Peptide by RP-HPLC

  • Sample Preparation: After cleavage and precipitation of the crude peptide, dissolve it in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5% to 65% Solvent B over 60 minutes.[6]

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 210-220 nm).

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and MS to identify those containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Allyl Deprotection cluster_cleavage Cleavage cluster_purification Purification SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Deprotection On-Resin Deprotection (Pd(PPh3)4, Scavenger) SPPS->Deprotection Protected Peptide on Resin Cleavage TFA-mediated Cleavage from Resin Deprotection->Cleavage Deprotected Peptide on Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis Purity Analysis (HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Fractions

Caption: Workflow for synthesis and purification of peptides with allyl-protected threonine.

troubleshooting_workflow Start Incomplete Deprotection Detected by HPLC/MS CheckCatalyst Is the Pd(0) catalyst fresh and handled under inert gas? Start->CheckCatalyst CheckScavenger Is the scavenger effective and in sufficient excess? CheckCatalyst->CheckScavenger Yes ReplaceCatalyst Use fresh catalyst and inert atmosphere CheckCatalyst->ReplaceCatalyst No CheckConditions Are reaction time and temperature adequate? CheckScavenger->CheckConditions Yes OptimizeScavenger Switch to a more effective scavenger (e.g., Me2NH.BH3) or increase equivalents CheckScavenger->OptimizeScavenger No OptimizeConditions Increase reaction time or use mild heating (e.g., microwave) CheckConditions->OptimizeConditions No RepeatDeprotection Repeat deprotection step with fresh reagents CheckConditions->RepeatDeprotection No, or unsure ReplaceCatalyst->RepeatDeprotection OptimizeScavenger->RepeatDeprotection OptimizeConditions->RepeatDeprotection Success Complete Deprotection RepeatDeprotection->Success

References

Technical Support Center: Fmoc-Thr(Allyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-Thr(Allyl)-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an allyl protecting group on the threonine side chain?

The allyl (All) group is an orthogonal protecting group in Fmoc-based SPPS. This means it is stable under the conditions used for removing the N-terminal Fmoc group (typically basic conditions with piperidine) and the final cleavage of the peptide from the resin (typically acidic conditions with trifluoroacetic acid - TFA).[1] Its removal requires specific conditions, most commonly a palladium(0) catalyst, which allows for selective deprotection of the threonine side chain at any point during the synthesis.[2] This is particularly useful for on-resin cyclization or site-specific modification of the peptide.

Q2: How stable is the O-allyl linkage of this compound to standard Fmoc deprotection conditions?

The O-allyl ether linkage is highly stable to the standard 20% piperidine in dimethylformamide (DMF) solution used for Fmoc deprotection. Routine and repeated exposure during the iterative cycles of SPPS does not lead to significant cleavage of the allyl group.

Q3: Is the allyl protecting group on threonine stable to the final TFA cleavage cocktail?

Yes, the allyl group is stable to the strong acidic conditions of standard TFA cleavage cocktails (e.g., TFA/H2O/TIS). This stability ensures that the allyl group remains intact during the final deprotection and cleavage from the solid support, allowing for subsequent modifications in solution if desired.

Q4: What are the standard conditions for the removal of the allyl group from the threonine side chain?

The most common method for the deprotection of the allyl group is through palladium(0)-catalyzed allyl transfer.[2] This is typically achieved by treating the peptide-resin with a cocktail containing a palladium source, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane (PhSiH₃), in a solvent such as dichloromethane (DCM) or a mixture of DMF/DCM.

Data Presentation: Stability of the this compound Linkage

While precise quantitative data for premature cleavage under all conditions is not extensively published, the following tables summarize the expected stability based on established principles of peptide chemistry.

Table 1: Stability to Fmoc Deprotection Reagents

Reagent/ConditionTemperatureDurationExpected StabilityPotential Issues
20% Piperidine in DMFRoom TempStandard (2 x 10 min)>99%None expected under standard conditions.
20% Piperidine in DMFRoom TempExtended (e.g., >2 hours)HighWhile generally stable, very prolonged exposure should be avoided to minimize any potential, albeit minor, side reactions.
5% Piperidine in DMFRoom TempStandard>99%None expected.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Room TempStandardHighDBU is a stronger, non-nucleophilic base and is not expected to cleave the allyl ether. However, its use can promote other side reactions like aspartimide formation if Asp is present in the sequence.[3][4]

Table 2: Stability to Coupling Reagents

ReagentBaseExpected StabilityPotential Issues
HBTU/HOBtDIPEAHighNone specifically related to the allyl group. Standard issues like racemization can occur depending on the amino acid being coupled.[5]
HATU/HOAtDIPEAHighNone specifically related to the allyl group. HATU is a highly efficient coupling reagent.[6]
DIC/HOBtN/AHighNone specifically related to the allyl group.

Table 3: Stability to Cleavage and Deprotection Reagents

Reagent/CocktailPurposeExpected Stability
TFA/TIS/H₂O (95:2.5:2.5)Final Cleavage>99%
HFFinal Cleavage (Boc-SPPS)High
Pd(PPh₃)₄ / ScavengerAllyl Group Removal0% (Cleaved as intended)

Troubleshooting Guide

Problem 1: Incomplete coupling to the amino acid following this compound.

  • Possible Cause: Threonine is a beta-branched amino acid, which can lead to sterically hindered couplings. This is a known challenge with threonine itself, independent of the side-chain protecting group.

  • Solution:

    • Extended Coupling Time: Increase the coupling time to allow the reaction to go to completion.

    • Double Coupling: Perform a second coupling with a fresh solution of the activated amino acid.

    • More Potent Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or HCTU.

    • Monitor the Coupling: Use a qualitative test like the Kaiser test to confirm the presence of free amines after the coupling step.

Problem 2: Unexpected loss of the allyl protecting group during synthesis.

  • Possible Cause: While highly unlikely under standard conditions, contamination of reagents or extreme deviations from standard protocols could be a factor.

  • Solution:

    • Reagent Quality: Ensure that the piperidine and DMF used for Fmoc deprotection are of high quality and free from contaminants. Degradation of DMF can lead to the formation of dimethylamine, which could potentially affect the stability of protecting groups over long synthesis runs.

    • Protocol Adherence: Verify that the Fmoc deprotection times are not excessively long.

    • Analytical Check: If premature deprotection is suspected, a small sample of the resin can be cleaved and analyzed by mass spectrometry to determine the mass of the peptide and confirm the presence or absence of the allyl group.

Problem 3: Difficulty in removing the allyl group at the desired step.

  • Possible Cause: Inefficient palladium catalysis can lead to incomplete deprotection.

  • Solution:

    • Fresh Catalyst: Ensure the Pd(PPh₃)₄ is fresh and has been stored properly to avoid oxidation.

    • Inert Atmosphere: While some protocols suggest it is not strictly necessary, performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) can improve the efficiency and lifetime of the catalyst.

    • Sufficient Scavenger: Use an adequate excess of the allyl scavenger (e.g., phenylsilane) to drive the reaction to completion.

    • Repeat the Deprotection: If the first deprotection is incomplete, a second treatment with a fresh cocktail of catalyst and scavenger is recommended.

    • Microwave Assistance: Microwave heating can significantly accelerate the palladium-catalyzed deprotection of allyl groups.[5]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Return to step 2 for the next cycle.

Protocol 2: On-Resin Deprotection of the Allyl Group

  • Resin Preparation: After the desired linear peptide has been synthesized, wash the resin with DCM (5-7 times) and dry it under a stream of nitrogen.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (15 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere for 30-60 minutes.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5-7 times), 0.5% DIPEA in DMF, and DMF (5-7 times).

  • Repeat (if necessary): If deprotection is incomplete, repeat steps 3 and 4.

Visualizations

SPPS_Workflow cluster_synthesis SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Repeat n times Wash2 DMF Wash Coupling->Wash2 Repeat n times Wash2->Fmoc_Deprotection Repeat n times Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4 / PhSiH3) Wash2->Allyl_Deprotection Optional On-Resin Modification Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Start Start with Resin Start->Fmoc_Deprotection Allyl_Deprotection->Final_Cleavage Purification Purification Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Troubleshooting_Logic cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_premature Solutions for Premature Deprotection cluster_solutions_removal Solutions for Incomplete Allyl Removal Problem Issue Encountered Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Kaiser test positive after coupling Premature_Deprotection Premature Allyl Deprotection Problem->Premature_Deprotection Unexpected mass in MS Incomplete_Allyl_Removal Incomplete Allyl Removal Problem->Incomplete_Allyl_Removal Expected mass not observed after Pd(0) Sol_Coupling1 Double Couple Incomplete_Coupling->Sol_Coupling1 Sol_Coupling2 Use HATU/HCTU Incomplete_Coupling->Sol_Coupling2 Sol_Coupling3 Increase Coupling Time Incomplete_Coupling->Sol_Coupling3 Sol_Premature1 Check Reagent Quality Premature_Deprotection->Sol_Premature1 Sol_Premature2 Verify Protocol Times Premature_Deprotection->Sol_Premature2 Sol_Removal1 Use Fresh Catalyst Incomplete_Allyl_Removal->Sol_Removal1 Sol_Removal2 Repeat Deprotection Step Incomplete_Allyl_Removal->Sol_Removal2 Sol_Removal3 Use Inert Atmosphere Incomplete_Allyl_Removal->Sol_Removal3

References

Impact of scavengers on the efficiency of allyl group removal.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Allyl Group Removal. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the palladium-catalyzed deprotection of allyl groups. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of allyl and allyloxycarbonyl (Alloc) protecting groups.

Issue / Question Potential Cause Recommended Solution
1. Incomplete or Slow Deprotection - Inactive Catalyst: The Pd(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may have decomposed. - Insufficient Catalyst: The catalyst loading may be too low for the specific substrate. - Poor Scavenger Performance: The chosen scavenger may be inefficient for the reaction conditions. - Solvent Issues: The solvent may not be optimal for the reaction, or it may not be anhydrous if required.- Use a fresh batch of catalyst or consider an air-stable alternative like Pd(PPh₃)₂Cl₂.[1] - Increase the catalyst loading in increments. - Switch to a more effective scavenger system. For example, a combination of Meldrum's acid and triethylsilane (TES-H) has been shown to be highly efficient.[1] Phenylsilane (PhSiH₃) is also a widely used and effective scavenger.[2] - Ensure the use of an appropriate and dry solvent. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.
2. Formation of N-allylated Byproducts - Inefficient Scavenging: The allyl cation intermediate is not being trapped effectively by the scavenger, leading to its reaction with the deprotected amine.[3] - Scavenger Choice: Some scavengers are less effective at preventing this side reaction. For instance, morpholine has been reported to be inferior to other options.[3]- Employ a highly efficient scavenger system. The combination of Meldrum’s acid and TES-H is reported to eliminate N-allylated byproducts.[1] - Me₂NH·BH₃ has also been identified as a superior scavenger for preventing N-allyl back-alkylation, particularly in solid-phase synthesis.[3]
3. Reaction Mixture Turns Black - Palladium Black Formation: The Pd(0) catalyst has precipitated out of the solution as palladium black, rendering it inactive. This can be caused by impurities or reaction conditions.- Ensure all reagents and solvents are pure and dry. - Consider adding a phosphine ligand, such as triphenylphosphine (PPh₃), to stabilize the Pd(0) complex in solution.
4. Difficulty Removing Scavenger/Byproducts - Non-volatile Scavengers: Some scavengers or their byproducts can be difficult to remove during workup.- Choose a scavenger that results in volatile or easily separable byproducts. For example, when using silane-based scavengers, the byproducts are often volatile.
5. Substrate Degradation - Harsh Reaction Conditions: The reaction conditions may be too harsh for a sensitive substrate.- The palladium-catalyzed removal of allyl groups is generally mild.[4] However, if degradation is observed, screen different scavengers and optimize reaction times and temperatures. The use of sulfinic acids as scavengers also allows for deprotection under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a scavenger in allyl group removal?

A1: In palladium-catalyzed allyl deprotection, the allyl group is transferred from the substrate to the palladium catalyst, forming a π-allylpalladium complex. The scavenger's role is to react with and permanently bind the allyl group, thus removing it from the catalytic cycle and preventing it from re-reacting with the deprotected substrate (which can lead to N-, O-, or S-allylation).[5] This irreversible trapping of the allyl group drives the reaction to completion.

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on several factors, including the substrate, the solvent, and whether the synthesis is performed in solution or on a solid phase.

  • For general high efficiency and prevention of N-allylation: A combination of Meldrum's acid and a silane like triethylsilane (TES-H) is a robust system.[1]

  • For solid-phase peptide synthesis (SPPS): Dimethylamine borane complex (Me₂NH·BH₃) has been shown to be highly effective.[3]

  • Neutral conditions: Phenylsilane (PhSiH₃) is a commonly used neutral scavenger.[3][2]

  • Mild conditions for sensitive substrates: Sulfinic acids can be very effective and allow for deprotection under mild conditions.[5]

Q3: Can I perform the deprotection reaction open to the atmosphere?

A3: While traditional methods using Pd(PPh₃)₄ often require an inert atmosphere due to the catalyst's air sensitivity, newer protocols have been developed to address this.[1] A system using the air-stable catalyst Pd(PPh₃)₂Cl₂ in combination with Meldrum's acid and TES-H allows for the reaction to be performed in an open flask, which is a significant practical advantage.[1]

Q4: Is it possible to automate the allyl deprotection process?

A4: Yes, automated allyl deprotection is feasible, particularly in solid-phase peptide synthesis. For successful automation, it is crucial to use a soluble catalyst system to avoid clogging the synthesizer's tubing.[6] Protocols have been developed where the palladium catalyst is treated as a standard reagent and stored in a vial on the synthesizer.[6] The use of microwave heating can also expedite the process in an automated setup.

Data Presentation: Scavenger Efficiency Comparison

The following table summarizes data on the efficiency of various scavengers in the removal of the Alloc group.

Scavenger System Catalyst Conditions Conversion/Result Reference
Meldrum's acid / TES-H / DIPEAPd(PPh₃)₂Cl₂DMF, 10 minHigh conversion, no N-allylated byproduct[1][7]
Me₂NH·BH₃Pd(PPh₃)₄Solid-phase, 40 minQuantitative removal, no allyl back alkylation
MorpholinePd(PPh₃)₄Solid-phaseInferior to Me₂NH·BH₃[3]
PhSiH₃Pd(PPh₃)₄Solid-phaseInferior to Me₂NH·BH₃[3]
Acetic Acid / N-MethylmorpholinePd(PPh₃)₄CHCl₃, 20-60 minEffective for solid-phase deprotection[4]
Sulfinic AcidsPd(PPh₃)₄VariousHighly effective, mild conditions

Experimental Protocols

Protocol 1: In-Solution Alloc Group Removal (Open-Flask)

This protocol is adapted from a procedure using an air-stable palladium catalyst.[1][7]

Reagents:

  • Alloc-protected substrate

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Scavengers: Meldrum's acid (MA) and Triethylsilane (TES-H)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected substrate in DMF (or DCM).

  • Prepare a scavenger solution. For a 2.5 µmol scale reaction, this can be a pre-mixed solution containing 3 equivalents each of Meldrum's acid, TES-H, and DIPEA relative to the substrate.[7]

  • Add the scavenger solution to the stirring solution of the substrate.

  • Add the Pd(PPh₃)₂Cl₂ catalyst (typically 0.2 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS, TLC). Reactions are often complete within 10-30 minutes.[7]

  • Upon completion, proceed with standard aqueous workup and product purification.

Protocol 2: On-Resin Alloc Group Removal for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general procedure based on common practices in SPPS.[4][7]

Reagents:

  • Alloc-protected peptide bound to resin

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or a combination of Acetic Acid and N-Methylmorpholine.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Swell the peptide-resin in the reaction solvent (e.g., DCM) in a suitable reaction vessel.

  • Drain the solvent.

  • Prepare the deprotection solution. For 1 gram of resin, this might consist of:

    • 35 mL CHCl₃

    • 0.5 mL Acetic Acid

    • 2 mL N-Methylmorpholine

    • 0.3 equivalents (based on resin loading) of Pd(PPh₃)₄[4] (Alternative: Use PhSiH₃ as the scavenger in DCM with Pd(PPh₃)₄)

  • Add the deprotection solution to the resin and shake or agitate the mixture at room temperature.

  • Allow the reaction to proceed for 20-60 minutes.[4]

  • Monitor the deprotection using a qualitative test (e.g., Kaiser test if a primary amine is being deprotected).

  • Once complete, drain the reaction solution and wash the resin thoroughly with DCM, DMF, and any other required solvents to remove the palladium catalyst and scavenger byproducts.

Visualizations

Allyl_Deprotection_Workflow General Workflow for Palladium-Catalyzed Allyl Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification Start Start with Allyl-Protected Substrate Reagents Prepare Scavenger and Catalyst Solutions Start->Reagents Mix Combine Substrate, Scavenger, and Catalyst in Solvent Reagents->Mix React Stir at Room Temperature (Inert atmosphere may be required) Mix->React Monitor Monitor Progress (LC-MS, TLC) React->Monitor Monitor->React Incomplete Workup Quench Reaction and Perform Workup Monitor->Workup Reaction Complete Purify Purify Product (Chromatography) Workup->Purify End Isolated Deprotected Product Purify->End

Caption: General workflow for a typical allyl deprotection experiment.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Allyl Deprotection Start Problem: Incomplete Deprotection CheckCatalyst Is the Pd catalyst fresh and active? Start->CheckCatalyst CheckScavenger Is the scavenger system known to be effective? CheckCatalyst->CheckScavenger Yes Sol_Catalyst Use fresh or air-stable catalyst (e.g., Pd(PPh3)2Cl2) CheckCatalyst->Sol_Catalyst No CheckConcentration Are catalyst and scavenger concentrations adequate? CheckScavenger->CheckConcentration Yes Sol_Scavenger Switch to a more potent scavenger system (e.g., MA/TES-H) CheckScavenger->Sol_Scavenger No Sol_Concentration Increase catalyst and/or scavenger loading CheckConcentration->Sol_Concentration No Success Problem Resolved CheckConcentration->Success Yes Sol_Catalyst->Success Sol_Scavenger->Success Sol_Concentration->Success

Caption: A logical guide for troubleshooting incomplete reactions.

Scavenger_Mechanism Mechanism of Scavenger Action in Allyl Deprotection cluster_catalytic_cycle Catalytic Cycle cluster_scavenging Scavenging Step R_Alloc R-NH-Alloc PiAllyl [R-NH-Pd(II)-π-allyl] complex R_Alloc->PiAllyl + Pd(0) Pd0 Pd(0)Ln Deprotected R-NH2 PiAllyl->Deprotected + CO2 PiAllyl_Pd [π-allyl-Pd(II)] intermediate PiAllyl->PiAllyl_Pd releases CO2, R-NH2 Scavenger Scavenger (e.g., PhSiH3) Allyl_Scavenger Allyl-Scavenger (Trapped) PiAllyl_Pd->Pd0 regenerates PiAllyl_Pd->Allyl_Scavenger + Scavenger

Caption: The role of the scavenger in the catalytic cycle.

References

Technical Support Center: Greener Methods for Allyl Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative, greener methods for allyl deprotection in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main greener alternatives to traditional allyl deprotection methods in peptide synthesis?

A1: Traditional methods for allyl deprotection often rely on palladium catalysts in hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF). Greener alternatives focus on two main areas:

  • Metal-Free Deprotection: Utilizing readily available and less toxic reagents. A prominent example is the use of iodine in the presence of water in more environmentally friendly solvents.[1]

  • Greener Palladium-Catalyzed Deprotection: Optimizing the traditional palladium-catalyzed method by replacing hazardous solvents with greener alternatives and using more efficient scavengers.[2][3]

Q2: Why should I consider switching to greener allyl deprotection methods?

A2: Adopting greener methods for allyl deprotection offers several advantages:

  • Reduced Environmental Impact: Minimizes the use of hazardous and environmentally persistent solvents and heavy metals.[1][4]

  • Improved Safety: Reduces exposure of researchers to toxic and carcinogenic substances.

  • Regulatory Compliance: Aligns with increasing regulations (e.g., REACH) that restrict the use of certain hazardous chemicals.

  • Potential for Process Improvement: In some cases, greener methods can offer comparable or even improved yields and purity.[1]

Q3: Are metal-free allyl deprotection methods as efficient as palladium-catalyzed methods?

A3: Metal-free methods, such as the iodine/water system, have been shown to achieve high deprotection efficiency, with purities comparable to those obtained with traditional palladium(0)-catalyzed removal.[1] However, the efficiency can be sequence-dependent and may require optimization of reaction conditions.

Troubleshooting Guides

Palladium-Catalyzed Allyl Deprotection in Greener Solvents

Problem 1: Incomplete or slow deprotection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Catalyst The Pd(0) catalyst, such as Pd(PPh₃)₄, is sensitive to oxidation.[1] Ensure the catalyst is fresh and handled under an inert atmosphere where possible. Consider using more robust palladium sources or pre-catalysts if oxidation is a persistent issue.
Inefficient Scavenger The choice and amount of allyl scavenger are crucial. Phenylsilane (PhSiH₃) is a commonly used scavenger.[5][6] Ensure the correct stoichiometry is used. Other scavengers like N,N'-dimethylbarbituric acid or morpholine can also be effective.[7]
Poor Resin Swelling The chosen greener solvent may not adequately swell the solid-phase resin, limiting reagent access. Screen alternative greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), propylene carbonate (PC), or ethyl acetate (EtOAc) to find one that provides good swelling for your specific resin.[1]
Insufficient Reaction Time or Temperature Greener solvents may sometimes lead to slower reaction kinetics compared to traditional solvents.[6] Increase the reaction time or gently heat the reaction. Microwave heating has been shown to accelerate deprotection.[8]

Problem 2: Observation of side products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions with Scavengers Some scavengers can lead to side reactions with the peptide. Ensure the chosen scavenger is compatible with your peptide sequence.
Back-Alkylation of Tryptophan Tryptophan residues are susceptible to modification during deprotection. The addition of a scavenger is critical to prevent re-attachment of the allyl group.
Oxidation of Methionine If your peptide contains methionine, it can be oxidized during the reaction. Work under an inert atmosphere and use degassed solvents to minimize oxidation.
Iodine-Mediated Allyl Deprotection

Problem 1: Incomplete deprotection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Iodine Ensure the correct molar excess of iodine is used. Optimization experiments may be needed to determine the ideal stoichiometry for your specific peptide.[1]
Suboptimal Solvent System The solvent composition is critical for the reaction's success. A mixture of a greener solvent and a co-solvent, such as PolarClean™ (PC) and ethyl acetate (EtOAc), has been shown to be effective.[1] Experiment with different solvent ratios to improve solubility and reaction rate.
Low Reaction Temperature The reaction may require heating to proceed to completion. Temperatures around 50°C have been reported to be effective.[1]

Problem 2: Formation of colored byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Residual Iodine Excess iodine can remain bound to the resin, causing discoloration. After the deprotection step, quench any remaining iodine with a reducing agent like dithiothreitol (DTT) or triisopropylsilane (TIS).[1]
Iodination of Sensitive Residues Tyrosine and histidine residues are susceptible to iodination. While this method is generally selective, prolonged reaction times or high excesses of iodine could potentially lead to this side reaction. Monitor the reaction closely and use the minimum necessary amount of iodine.

Quantitative Data Summary

Table 1: Comparison of Greener Allyl Deprotection Methods

MethodCatalyst/ReagentScavenger/AdditiveSolventTemp. (°C)TimePurity/YieldReference
Greener PalladiumPd(PPh₃)₄ (0.1 equiv)Phenylsilane (5 equiv)DMF/CH₂Cl₂Room Temp2 x 1 h-[6]
Greener PalladiumPd(PPh₃)₄ (0.25 equiv)Phenylsilane (15 equiv)DCM402 x 5 minHigh Purity[8]
Metal-FreeI₂ (5 equiv) / H₂O (1:8)-PC/EtOAc (1:4)501.5 h99% Purity[1]

Experimental Protocols

Protocol 1: Greener Palladium-Catalyzed Allyl Deprotection on Solid Support

This protocol is adapted from procedures utilizing greener solvents and efficient scavengers.

  • Resin Swelling: Swell the allyl-protected peptide-resin in the chosen greener solvent (e.g., 2-MeTHF) for 30 minutes.

  • Reagent Preparation: In a separate vessel, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.025 mmol) and phenylsilane (1.5 mmol) in the greener solvent.

  • Deprotection Reaction: Drain the solvent from the resin and add the deprotection solution. Gently agitate the mixture at room temperature or with gentle heating (e.g., 40°C).[8]

  • Reaction Monitoring: Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with the greener solvent, followed by DCM, to remove the catalyst and scavenger byproducts.

  • Repeat (Optional): For difficult deprotections, a second treatment with a fresh deprotection solution may be necessary.[8]

Protocol 2: Metal-Free Iodine-Mediated Allyl Deprotection on Solid Support

This protocol is based on the metal-free method described by Kumar, A. et al.[1]

  • Resin Swelling: Swell the allyl-protected peptide-resin in a mixture of PolarClean™ (PC) and ethyl acetate (EtOAc) (e.g., 1:4 v/v) for 30 minutes.

  • Deprotection Solution: Prepare a solution of iodine (5 equivalents relative to the peptide) and water (e.g., 1:8 I₂:H₂O) in the PC/EtOAc solvent mixture.

  • Deprotection Reaction: Drain the swelling solvent from the resin and add the iodine solution. Heat the reaction mixture to 50°C and agitate for 1.5 hours.[1]

  • Reaction Monitoring: Monitor the deprotection by taking a small sample of the resin for cleavage and HPLC-MS analysis.

  • Quenching: After completion, cool the reaction to room temperature and add a quenching agent such as triisopropylsilane (TIS) (5 equivalents) to remove excess iodine.[1]

  • Washing: Wash the resin extensively with the PC/EtOAc solvent mixture, followed by DCM and DMF, to remove all byproducts.

Visualizations

Greener_Allyl_Deprotection_Workflow start Start: Allyl-Protected Peptide on Resin method_choice Choose Greener Deprotection Method start->method_choice pd_route Palladium-Catalyzed (Greener Solvents) method_choice->pd_route Pd(0) i2_route Metal-Free (Iodine-Mediated) method_choice->i2_route I₂/H₂O deprotection Deprotection Reaction (Optimized Conditions) pd_route->deprotection i2_route->deprotection monitoring Reaction Monitoring (HPLC-MS) deprotection->monitoring workup Washing & Quenching monitoring->workup Complete troubleshooting Troubleshooting monitoring->troubleshooting Incomplete/ Side Products end End: Deprotected Peptide on Resin workup->end troubleshooting->deprotection Adjust Conditions

Caption: General workflow for greener allyl deprotection.

Palladium_Catalyzed_Troubleshooting problem Problem: Incomplete Deprotection cause1 Cause: Inactive Catalyst (Oxidation) problem->cause1 cause2 Cause: Inefficient Scavenger problem->cause2 cause3 Cause: Poor Resin Swelling problem->cause3 solution1 Solution: Use Fresh Catalyst, Inert Atmosphere cause1->solution1 solution2 Solution: Check Scavenger Stoichiometry/Type cause2->solution2 solution3 Solution: Screen Greener Solvents (e.g., 2-MeTHF) cause3->solution3

Caption: Troubleshooting palladium-catalyzed deprotection.

Iodine_Mediated_Troubleshooting problem Problem: Side Product Formation cause1 Cause: Residual Iodine problem->cause1 cause2 Cause: Iodination of Sensitive Residues problem->cause2 solution1 Solution: Quench with TIS or DTT Post-Reaction cause1->solution1 solution2 Solution: Minimize Reaction Time & Iodine Excess cause2->solution2

Caption: Troubleshooting iodine-mediated deprotection.

References

Validation & Comparative

A Comparative Guide to Real-Time Monitoring of Allyl Deprotection: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in peptide and carbohydrate synthesis, the allyl group serves as a crucial protecting group due to its stability under various conditions and its selective removal under mild palladium-catalyzed reactions.[1][2] Real-time monitoring of the deprotection step is paramount for reaction optimization, ensuring complete removal of the protecting group, and minimizing side reactions. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and quantitative analysis.[3] This guide provides an objective comparison of HPLC with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Thin-Layer Chromatography (TLC)—for the real-time monitoring of allyl deprotection.

Performance Comparison

The choice of analytical technique for monitoring an allyl deprotection reaction is contingent on several factors, including the need for quantitative data, the speed of analysis, the cost, and the specific nature of the reacting species. Below is a comparative summary of HPLC and its alternatives.

FeatureHPLCNMR SpectroscopyFTIR SpectroscopyThin-Layer Chromatography (TLC)
Quantitative Capability Excellent, provides accurate concentration data with proper calibration.[4]Excellent, inherently quantitative without the need for calibration standards for relative quantification.[5]Good, can be quantitative with calibration (Beer-Lambert Law).[6]Semi-quantitative at best, primarily qualitative.
Real-Time Monitoring Yes, with automated sampling systems.Yes, with flow-through NMR setups.[7]Yes, with in-situ probes (e.g., ATR).[6]Possible, but requires manual and frequent spotting.[8][9]
Sensitivity High to very high (especially with UV or MS detectors).[3]Moderate, can be an issue for low concentration species.[5]Moderate to high, dependent on the infrared activity of the functional groups.Low to moderate, dependent on the visualization method.
Selectivity/Specificity Excellent, separates components of a complex mixture.[3]Excellent, provides detailed structural information.[5]Good, specific to functional groups.[6]Moderate, separation is based on polarity.[9]
Speed of Analysis Minutes per sample.Seconds to minutes per spectrum.Seconds per spectrum.Minutes per run.
Cost (Instrument) HighVery HighModerate to HighVery Low
Ease of Use Requires trained personnel.Requires specialized expertise.Relatively easy to operate.Very easy to use.
Solvent/Sample Prep Requires filtered solvents and sample dilution.Requires deuterated solvents for traditional analysis, but not for online monitoring.Minimal sample preparation for ATR probes.Requires dilution of the reaction mixture.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable reaction monitoring. Below are representative protocols for each technique in the context of a palladium-catalyzed allyl deprotection.

HPLC Monitoring of Allyl Deprotection

This protocol is adapted for monitoring the deprotection of an allyl-protected amino acid.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to stop the reaction and prepare it for injection.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient could be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 220 nm for peptides).

  • Data Analysis: The reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Alternative Monitoring Techniques: Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Setup: An online NMR setup with a flow-through cell is ideal for real-time monitoring. Alternatively, aliquots can be taken at time intervals.

  • Sample Preparation (for offline analysis):

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction (e.g., by adding a chelating agent to bind the palladium catalyst).

    • Dissolve the quenched aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of proton signals corresponding to the allyl group (typically in the 5-6 ppm region) and the appearance of new signals corresponding to the deprotected product. The ratio of integrals of characteristic peaks of the starting material and product can provide a quantitative measure of the reaction conversion.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Setup: An Attenuated Total Reflectance (ATR) FTIR probe inserted directly into the reaction vessel allows for continuous, real-time monitoring.[6]

  • Data Acquisition: Collect infrared spectra at regular time intervals throughout the reaction.

  • Data Analysis: Monitor the change in intensity of characteristic vibrational bands. For allyl deprotection, one might monitor the disappearance of the C=C stretching vibration of the allyl group (around 1645 cm⁻¹).

Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel TLC plates.[8][9]

  • Spotting: At various time points, take a small aliquot of the reaction mixture with a capillary tube and spot it on the baseline of the TLC plate. It is good practice to co-spot the starting material alongside the reaction mixture for comparison.[8][9]

  • Elution: Develop the plate in a chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material and the product.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate or iodine).[11]

  • Data Analysis: The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.[11]

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between these analytical techniques.

Experimental Workflow for HPLC Monitoring

HPLC_Workflow Reaction Allyl Deprotection Reaction Sampling Aliquot Withdrawal at Time Intervals Reaction->Sampling 1 Quenching Reaction Quenching & Dilution Sampling->Quenching 2 Filtration Sample Filtration (0.22 µm) Quenching->Filtration 3 HPLC_System HPLC Injection & Separation Filtration->HPLC_System 4 Detection UV or MS Detection HPLC_System->Detection 5 Data_Analysis Chromatogram Analysis (Peak Area vs. Time) Detection->Data_Analysis 6 Kinetics Reaction Kinetics & Completion Data_Analysis->Kinetics 7

Caption: Workflow for real-time monitoring of allyl deprotection using HPLC.

Comparison of Analytical Techniques

Technique_Comparison cluster_quantitative Quantitative Methods cluster_qualitative Primarily Qualitative/Semi-Quantitative Methods center Allyl Deprotection Monitoring HPLC HPLC (High Sensitivity, High Cost) center->HPLC Separation-based NMR NMR (Absolute Quantification, High Cost) center->NMR Spectroscopic FTIR FTIR (Real-time, Functional Group Specific) center->FTIR Spectroscopic TLC TLC (Rapid, Low Cost) center->TLC Separation-based HPLC->NMR Complementary for Calibration [7]

Caption: Relationship between HPLC and alternative analytical techniques.

Mechanism of Palladium-Catalyzed Allyl Deprotection

The most common mechanism for the palladium-catalyzed deprotection of an allyl group involves the formation of a π-allyl palladium complex.[12] A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst.[12]

Caption: Simplified mechanism of palladium-catalyzed allyl deprotection.

References

1H NMR analysis of peptides to verify the structure of the threonine residue after deprotection.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the complete removal of protecting groups is a critical step in structural verification. This guide provides a comparative analysis of 1H NMR spectroscopy for assessing the deprotection of the threonine (Thr) residue, a common amino acid in synthetic peptides. We present expected 1H NMR chemical shift data, a detailed experimental protocol for sample analysis, and a comparison with alternative analytical techniques.

The tert-butyl (tBu) group is a frequently used protecting group for the hydroxyl moiety of the threonine side chain during solid-phase peptide synthesis (SPPS). Its successful removal is paramount to achieving the desired peptide structure and function. 1H NMR spectroscopy offers a powerful, non-destructive method to monitor this deprotection process by observing distinct changes in the chemical shifts of protons within the threonine residue.

Comparative 1H NMR Data: Protected vs. Deprotected Threonine

The most significant indicator of successful deprotection of a Thr(tBu) residue is the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. Concurrently, shifts in the positions of the α, β, and γ protons of the threonine residue are observed due to the change in the electronic environment upon removal of the tBu group.

Below is a table summarizing the expected 1H NMR chemical shifts for a threonine residue within a model peptide before and after deprotection of the tert-butyl group. These values are representative and can vary depending on the peptide sequence and the solvent used.

Proton AssignmentProtected Threonine (Thr(tBu)) Chemical Shift (δ, ppm)Deprotected Threonine (Thr) Chemical Shift (δ, ppm)Expected Change upon Deprotection
Hα (alpha proton) ~ 4.1 - 4.3~ 4.2 - 4.4Slight downfield shift
Hβ (beta proton) ~ 3.9 - 4.1~ 4.1 - 4.3Significant downfield shift
Hγ (gamma protons) ~ 1.1 - 1.2~ 1.2 - 1.3Slight downfield shift
tBu (tert-butyl protons) ~ 1.3DisappearsSignal disappearance

Note: The downfield shift (increase in ppm value) of the threonine protons upon deprotection is attributed to the removal of the electron-donating effect of the tert-butyl group, leading to a deshielding of the neighboring protons.

Alternative Verification Methods

While 1H NMR is a robust method for confirming deprotection, it is often used in conjunction with other analytical techniques for comprehensive characterization of synthetic peptides.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the final molecular weight of the peptide, indicating the loss of the protecting group.High sensitivity, provides exact molecular weight.Does not provide information on the specific site of incomplete deprotection in cases of multiple protected residues.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Can separate the protected peptide from the deprotected product, allowing for purity assessment.Excellent for purity determination and quantification.Retention time shifts can indicate deprotection but do not provide direct structural confirmation.
2D NMR (COSY, TOCSY) Correlates coupled protons within the same spin system.Provides unambiguous assignment of all protons within the threonine residue, confirming its structural integrity.Detailed structural information and definitive assignments.More time-consuming and requires higher sample concentrations compared to 1D 1H NMR.

Experimental Protocol: 1H NMR Analysis of a Deprotected Peptide

This protocol outlines the key steps for preparing a synthetic peptide sample for 1H NMR analysis following cleavage from the solid-phase resin and deprotection.

1. Peptide Cleavage and Deprotection:

  • Following solid-phase synthesis, the peptidyl-resin is treated with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA).

  • A common cleavage cocktail for peptides with acid-labile protecting groups (including Thr(tBu)) is a mixture of TFA, triisopropylsilane (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v).

  • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

2. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

  • The crude peptide is then pelleted by centrifugation, and the ether is decanted. This process is repeated multiple times to remove residual cleavage reagents and scavengers.

  • The crude peptide is dried to remove residual ether.

  • For high-purity samples required for NMR, the peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

3. NMR Sample Preparation:

  • The purified peptide is lyophilized to obtain a fluffy powder.

  • A specific amount of the lyophilized peptide (typically 1-5 mg) is accurately weighed.

  • The peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility and the desired experimental outcome (e.g., observation of exchangeable amide protons).

  • For quantitative NMR (qNMR), a known amount of an internal standard (e.g., DSS or TSP) is added.

  • The final concentration of the peptide solution for 1D 1H NMR is typically in the range of 1-10 mM.

  • The solution is transferred to a clean, dry NMR tube.

4. 1H NMR Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • A standard 1D 1H NMR spectrum is acquired. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • Solvent suppression techniques may be necessary if the sample is in a protonated solvent.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for verifying threonine deprotection and the key proton correlations within the threonine residue.

Deprotection_Workflow SPPS Solid-Phase Peptide Synthesis (with Thr(tBu)) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep NMR_Acq 1H NMR Acquisition NMR_Prep->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis Result Structure Verified? Analysis->Result

Confirming Lactam Bridge Formation in Cyclic Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful formation of a lactam bridge is a critical step in the synthesis of cyclic peptides, influencing their conformation, stability, and biological activity. This guide provides a comparative overview of the primary analytical methods used to confirm the successful cyclization, offering insights into their principles, strengths, and limitations. Detailed experimental protocols and quantitative comparisons are presented to aid in method selection and implementation.

The cyclization of peptides via a lactam bridge, an amide bond formed between the side chains of amino acids like lysine and aspartic acid or glutamic acid, is a key strategy in peptide-based drug discovery. Verifying the formation of this bridge is paramount to ensure the integrity of the final product. The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of structural detail, sample availability, and throughput needs.

Comparative Analysis of Key Methods

The three primary methods for confirming lactam bridge formation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each offers unique advantages and provides complementary information.

Parameter Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular Weight Confirmation, Sequence Verification3D Structure, Conformation, Atom-level ConnectivitySecondary Structure, Presence of Amide Bonds
Confirmation of Bridge Indirectly by mass difference between linear and cyclic forms. Tandem MS (MS/MS) can localize the bridge through fragmentation patterns.[1][2][3]Directly through observation of correlations between protons on the amino acids involved in the bridge (e.g., via NOESY/ROESY).[1][4]Indirectly by detecting characteristic amide bond vibrations.[5][6]
Sensitivity High (picomole to femtomole)[7]Low (micromole to millimole)[7][8]Moderate (microgram to milligram)
Resolution High (isotopic resolution)Atomic resolutionFunctional group level
Sample Requirement LowHighModerate
Throughput HighLowHigh
Structural Detail Primary structure (sequence) and connectivity.Tertiary and quaternary structure in solution.[4]Secondary structure (alpha-helix, beta-sheet).[4]
Key Advantage High sensitivity and speed; definitive molecular weight.Unambiguous confirmation of spatial proximity of bridged residues.Rapid and non-destructive.
Key Limitation Complex fragmentation patterns for cyclic peptides can make data interpretation challenging.[1][2][9]Low sensitivity and longer experiment times; requires larger amounts of pure sample.[7][8]Provides less specific structural information compared to MS and NMR; susceptible to interference from other amide bonds in the peptide backbone.[10]

Experimental Workflows and Protocols

Mass Spectrometry (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for confirming cyclization. The initial confirmation comes from observing the mass of the cyclic peptide, which will be lower than its linear precursor due to the loss of a water molecule during lactam formation. Tandem MS (MS/MS) provides more detailed structural information by fragmenting the peptide and analyzing the resulting ions to confirm the amino acid sequence and the location of the lactam bridge.[1][2][3]

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis SP Cyclic Peptide Sample LC Separation of Cyclic Peptide from Linear Precursor and Impurities SP->LC MS1 MS Scan: Determine Molecular Weight LC->MS1 MS2 MS/MS Scan: Fragment Peptide for Sequencing MS1->MS2 DA Confirm Mass of Cyclic Peptide and Analyze Fragmentation Pattern MS2->DA cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis cluster_nmr_confirm Confirmation SP_NMR Dissolve Purified Cyclic Peptide in Deuterated Solvent NMR_1D 1D ¹H NMR SP_NMR->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY/ROESY) NMR_1D->NMR_2D ASSIGN Assign Proton Resonances NMR_2D->ASSIGN NOE Identify NOE/ROE Cross-peaks between Bridged Residues ASSIGN->NOE CONFIRM Confirmation of Lactam Bridge NOE->CONFIRM cluster_sample_prep_ftir Sample Preparation cluster_ftir_acq FTIR Data Acquisition cluster_ftir_analysis Data Analysis cluster_ftir_confirm Confirmation SP_FTIR Prepare Peptide Sample (e.g., as a thin film or in solution) FTIR_ACQ Acquire FTIR Spectrum SP_FTIR->FTIR_ACQ FTIR_ANALYSIS Analyze Amide I Band (1600-1700 cm⁻¹) FTIR_ACQ->FTIR_ANALYSIS FTIR_CONFIRM Compare Spectra of Linear and Cyclic Peptides FTIR_ANALYSIS->FTIR_CONFIRM

References

A Comparative Analysis of Fmoc-Thr(Allyl)-OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups for trifunctional amino acids is a critical parameter in Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of two commonly used protected threonine derivatives, Fmoc-Thr(Allyl)-OH and Fmoc-Thr(tBu)-OH, focusing on their respective advantages, disadvantages, and optimal applications.

The selection between an allyl and a tert-butyl (tBu) protecting group for the threonine side chain hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection and on-resin modifications. While the tBu group is a staple in standard Fmoc-SPPS, the allyl group offers extended flexibility for more complex peptide synthesis endeavors.

Performance and Characteristics

The tert-butyl (tBu) protecting group, employed in Fmoc-Thr(tBu)-OH, is the conventional choice for routine SPPS following the Fmoc/tBu strategy.[1][2] Its primary advantage lies in its simplicity of use, as the tBu group is stable throughout the synthesis and is conveniently removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[3][4]

Conversely, the allyl protecting group in this compound provides orthogonality.[5] This means the allyl group can be selectively removed on the resin without affecting the acid-labile tBu or other common protecting groups, nor the base-labile Fmoc group.[6] This feature is invaluable for on-resin modifications of the threonine residue or for the synthesis of cyclic or branched peptides.[7][8] The removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst and a scavenger.[7][8]

FeatureThis compoundFmoc-Thr(tBu)-OH
Protecting Group Allyltert-Butyl (tBu)
Deprotection Condition Palladium(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃)Strong acid (e.g., Trifluoroacetic acid - TFA)
Orthogonality Yes, orthogonal to acid- and base-labile groupsNo, removed with other tBu-based protecting groups
Primary Application On-resin modification, synthesis of cyclic/branched peptidesStandard linear peptide synthesis
Potential Side Reactions Catalyst poisoning, incomplete deprotectionIncomplete deprotection with reduced TFA concentration[9][10]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

A standard SPPS protocol is followed for the incorporation of both amino acid derivatives. The process involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain on a solid support.

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group on the terminal amino acid of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Coupling: The next Fmoc-amino acid (this compound or Fmoc-Thr(tBu)-OH) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Repeat: This cycle is repeated for each amino acid in the peptide sequence.

On-Resin Deprotection of the Allyl Group

This procedure is specific to peptides synthesized with this compound where selective deprotection of the threonine side chain is required.

  • Resin Preparation: The peptide-resin is washed and swollen in dichloromethane (DCM).

  • Catalyst Solution Preparation: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), is prepared in DCM.

  • Deprotection Reaction: The catalyst solution is added to the resin, and the reaction is gently agitated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Washing: The resin is extensively washed with DCM and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can be employed to scavenge residual palladium.[8]

Final Cleavage and Deprotection of the tBu Group

This is the final step for peptides synthesized using Fmoc-Thr(tBu)-OH and also the final step for fully deprotected allyl-containing peptides.

  • Resin Preparation: The peptide-resin is washed with DCM and dried.

  • Cleavage Cocktail: A cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger, is prepared.[11]

  • Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is incubated for 2-3 hours at room temperature.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

  • Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

Visualizing the Workflow and Logic

SPPS_Workflow_Comparison cluster_allyl This compound Pathway cluster_tbu Fmoc-Thr(tBu)-OH Pathway allyl_start Start SPPS allyl_spps Iterative Coupling (this compound) allyl_start->allyl_spps allyl_deprotect On-Resin Allyl Deprotection (Pd(0)) allyl_spps->allyl_deprotect allyl_modify On-Resin Modification allyl_deprotect->allyl_modify allyl_cleavage Final Cleavage (TFA) allyl_modify->allyl_cleavage allyl_end Modified Peptide allyl_cleavage->allyl_end tbu_start Start SPPS tbu_spps Iterative Coupling (Fmoc-Thr(tBu)-OH) tbu_start->tbu_spps tbu_cleavage Final Cleavage & Deprotection (TFA) tbu_spps->tbu_cleavage tbu_end Linear Peptide tbu_cleavage->tbu_end

Caption: Comparative SPPS workflows for this compound and Fmoc-Thr(tBu)-OH.

Protecting_Group_Logic start Peptide Synthesis Goal linear Standard Linear Peptide? start->linear modification On-Resin Modification Needed? linear->modification No use_tbu Use Fmoc-Thr(tBu)-OH linear->use_tbu Yes modification->use_tbu No use_allyl Use this compound modification->use_allyl Yes

Caption: Decision logic for selecting the appropriate protected threonine derivative.

Conclusion

The choice between this compound and Fmoc-Thr(tBu)-OH is dictated by the specific requirements of the peptide synthesis. For routine synthesis of linear peptides where side-chain modification of threonine is not required, Fmoc-Thr(tBu)-OH offers a straightforward and efficient approach. However, for the synthesis of more complex peptides involving on-resin cyclization, branching, or specific modification of the threonine residue, the orthogonal nature of the allyl protecting group makes this compound the superior choice, providing greater synthetic flexibility. Researchers should carefully consider their synthetic endgame to make the most appropriate selection.

References

Advantages and disadvantages of allyl versus tert-butyl protecting groups for threonine.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of complex peptides. Threonine, with its secondary hydroxyl group, presents a key decision point in this process. This guide provides an in-depth comparison of two commonly employed protecting groups for the threonine side chain: the tert-butyl (tBu) ether and the allyl (All) ether, supported by available experimental data and protocols.

The choice between the acid-labile tert-butyl group and the palladium-cleavable allyl group hinges on the overall synthetic strategy, including the desired orthogonality, the sensitivity of the peptide sequence to acid, and the need for on-resin side chain modifications.

At a Glance: Key Differences

FeatureAllyl (All) Protecting GroupTert-Butyl (tBu) Protecting Group
Chemical Nature Allyl etherTert-butyl ether
Orthogonality Orthogonal to both Boc and Fmoc strategies[1]Orthogonal to the Fmoc strategy[2][3][4]
Deprotection Mild, palladium-catalyzed removal[1][5][6]Strong acid (e.g., TFA) cleavage[3][7][8]
Key Advantage Deprotection avoids the formation of reactive carbocations[1]Well-established, robust, and widely used in standard Fmoc SPPS[9][10]
Primary Disadvantage Requires a palladium catalyst, which can be sensitive and requires careful removalGenerates tert-butyl cations that can lead to side reactions with sensitive residues[7]

Performance Comparison: A Deeper Dive

The tert-butyl group is a cornerstone of the standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. Its stability to the basic conditions required for Fmoc group removal (typically piperidine in DMF) and its facile cleavage with strong acids like trifluoroacetic acid (TFA) during the final peptide-resin cleavage make it a convenient and reliable choice for routine peptide synthesis[7][8][9].

The allyl protecting group, on the other hand, offers an additional layer of orthogonality. It is stable to both the basic conditions of Fmoc removal and the acidic conditions used for tert-butyloxycarbonyl (Boc) group removal[1]. This makes the allyl group particularly valuable for the synthesis of protected peptide fragments, cyclic peptides, and other complex constructs where selective deprotection of the threonine side chain is required on the solid support[1][7][11].

Quantitative Data Summary
ParameterFmoc-Thr(All)-OHFmoc-Thr(tBu)-OH
Typical Deprotection Yield 82-97%[12]Generally high, often quantitative with appropriate scavengers
Deprotection Time 20-60 minutes at room temperature[13]1-4 hours at room temperature[14]
Key Side Reactions Potential for incomplete removal or catalyst poisoningAlkylation of sensitive residues (e.g., Trp, Tyr) by tert-butyl cations[7][15]

Experimental Protocols

Synthesis of Protected Threonine Derivatives

Synthesis of Fmoc-Thr(tBu)-OH: The synthesis of Fmoc-Thr(tBu)-OH typically involves a multi-step process. One common route begins with the protection of the threonine hydroxyl group as a tert-butyl ether using isobutylene in the presence of a strong acid catalyst. This is followed by the protection of the α-amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[7]. Overall yields for such multi-step syntheses are often in the range of 30% and can be higher depending on the specific conditions[1][3][7][16].

Synthesis of Fmoc-Thr(All)-OH: The synthesis of Fmoc-Thr(All)-OH involves the formation of an allyl ether at the side chain hydroxyl group. This can be achieved by reacting a suitably N-protected threonine derivative with allyl bromide in the presence of a base. Subsequent protection of the α-amino group with Fmoc-OSu yields the final product[17].

Deprotection Protocols

Deprotection of the Tert-Butyl Group:

  • The peptide-resin is treated with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger[18].

  • The mixture is gently agitated at room temperature for 1-2 hours[18].

  • The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

  • The crude peptide is then purified by chromatography.

Deprotection of the Allyl Group:

  • The peptide-resin is swollen in a suitable solvent such as chloroform (CHCl3) or dichloromethane (DCM)[13][19].

  • A solution containing the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger such as phenylsilane (PhSiH₃) or N-methylaniline is added[13][19].

  • The reaction mixture is agitated at room temperature for 20-60 minutes[13].

  • The resin is then washed thoroughly to remove the catalyst and byproducts before proceeding with further synthetic steps or final cleavage.

Visualizing the Chemistry

The following diagrams illustrate the structures of the protected threonine derivatives and the deprotection pathways.

G cluster_allyl Allyl-Protected Threonine cluster_tbutyl Tert-Butyl-Protected Threonine Thr_All Fmoc-Thr(All)-OH Structure_All Thr_tBu Fmoc-Thr(tBu)-OH Structure_tBu

Figure 1. Structures of Fmoc-Thr(All)-OH and Fmoc-Thr(tBu)-OH.

G cluster_allyl_deprotection Allyl Deprotection Pathway cluster_tbutyl_deprotection Tert-Butyl Deprotection Pathway Fmoc-Thr(All)-Peptide Fmoc-Thr(All)-Peptide Fmoc-Thr-Peptide Fmoc-Thr-Peptide Fmoc-Thr(All)-Peptide->Fmoc-Thr-Peptide Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) Mild, Neutral Conditions Fmoc-Thr(tBu)-Peptide Fmoc-Thr(tBu)-Peptide H-Thr-Peptide H-Thr-Peptide Fmoc-Thr(tBu)-Peptide->H-Thr-Peptide Strong Acid (e.g., 95% TFA) (Simultaneous with final cleavage)

References

When to choose Fmoc-Thr(Allyl)-OH over other threonine derivatives like Fmoc-Thr(Trt)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the selection of side-chain protecting groups is a critical decision that dictates the synthetic strategy and potential for subsequent modifications. For the amino acid threonine, while Fmoc-Thr(Trt)-OH is a robust and common choice for linear peptide synthesis, the orthogonally-protected Fmoc-Thr(Allyl)-OH offers unique capabilities for creating complex and modified peptides. This guide provides an objective comparison to inform the selection process for researchers, scientists, and drug development professionals.

Core Principle: The Power of Orthogonal Protection

The fundamental difference between the Allyl and Trityl (Trt) protecting groups lies in their deprotection chemistry. In the context of Fmoc-SPPS, a protecting group strategy is considered "orthogonal" if different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1][2][3]

  • Fmoc-Thr(Trt)-OH : The trityl group is highly acid-labile. It is cleaved using strong acids like Trifluoroacetic acid (TFA), typically during the final step of synthesis, which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Boc).[4][5]

  • This compound : The allyl group is stable to both the basic conditions used for Fmoc-group removal (piperidine) and the acidic conditions of final cleavage (TFA).[6] It is selectively removed under mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[7][8]

This orthogonality is the primary reason for choosing the allyl protecting group, as it enables selective manipulation of the threonine side chain while the peptide remains anchored to the solid support.[7][9]

Performance and Application Comparison

The choice between these two derivatives is dictated entirely by the synthetic goal. For routine synthesis of linear peptides, the more established and economical Fmoc-Thr(Trt)-OH is often sufficient. In fact, the high lability of the Trt group can be advantageous, leading to purer peptides compared to t-butyl protection by minimizing side reactions.[10][11]

However, This compound is the superior choice when site-specific, on-resin modification of the threonine residue is required. The ability to unmask the hydroxyl group of a single threonine residue opens a pathway for numerous advanced applications:

  • Synthesis of Glycopeptides : Attaching sugar moieties to the threonine side chain.[12]

  • Site-Specific Phosphorylation : Introducing a phosphate group at a defined position.[13]

  • Peptide Cyclization : Forming lactam bridges between the threonine side chain and another amino acid side chain (e.g., Asp or Glu) to create cyclic peptides.

  • Branched Peptides and Conjugation : Attaching labels, tags, or other molecules to a specific threonine residue.[14]

Quantitative Data Summary
ParameterThis compoundFmoc-Thr(Trt)-OH
Side-Chain Deprotection Reagent Palladium(0) catalyst (e.g., Pd(PPh₃)₄) + scavengerTrifluoroacetic Acid (TFA) cocktail
Orthogonality to Fmoc/TFA Fully Orthogonal[6][7]Not Orthogonal to TFA-labile groups[4]
Primary Use Case On-resin, site-specific modification (glycosylation, phosphorylation, cyclization)[9][12]Standard linear peptide synthesis[11]
Key Advantage Enables selective deprotection on-resin for advanced peptide synthesis.High acid lability can lead to purer crude peptides than tBu protection.[10][11]
Considerations Requires additional on-resin reaction steps; potential for palladium contamination.Not suitable for on-resin modifications requiring a free Thr-hydroxyl group.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Allyl Group

This protocol outlines the selective removal of the allyl protecting group from a threonine residue on a peptide-resin.

  • Resin Preparation : Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM, 5 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Washing : Wash the resin three times with DCM (5 mL each).

  • Deprotection Cocktail Preparation : In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~12 mg, 0.01 mmol, 0.1 eq) and an allyl scavenger such as phenylsilane (55 µL, 0.5 mmol, 5 eq) in 2 mL of DCM. Note: The deprotection cocktail should be prepared fresh. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) for best results.

  • Reaction : Add the deprotection cocktail to the swollen resin. Agitate the mixture gently at room temperature for 2 hours.

  • Washing : Drain the reaction mixture and wash the resin thoroughly:

    • 3x with DCM (5 mL)

    • 2x with 0.5% Diisopropylethylamine (DIPEA) in DCM (5 mL)

    • 2x with 0.5% sodium diethyldithiocarbamate in DMF (5 mL) to scavenge residual palladium.

    • 3x with DCM (5 mL)

    • 3x with DMF (5 mL)

  • Confirmation : A small sample of resin beads can be subjected to a test cleavage and analyzed via mass spectrometry to confirm the removal of the allyl group (mass difference of -40.07 Da). The resin is now ready for the on-resin modification step.

Protocol 2: Global Deprotection and Cleavage for Trt-Protected Peptides

This protocol describes the final cleavage step for a peptide containing Trt-protected residues. This single step removes the Trt group, other acid-labile groups, and cleaves the peptide from the resin.

  • Resin Preparation : Place the dry peptide-resin (0.1 mmol scale) in a reaction vessel.

  • Cleavage Cocktail Preparation : Prepare the cleavage cocktail. A common formulation is "Reagent K":

    • Trifluoroacetic acid (TFA): 9.0 mL (90%)

    • Triisopropylsilane (TIS): 0.5 mL (5%) - Scavenger for the trityl cation

    • Water: 0.5 mL (5%) Caution: Prepare in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction : Add the cleavage cocktail (~2 mL) to the resin. Agitate at room temperature for 2-3 hours. The resin will shrink and a color change is often observed.

  • Peptide Precipitation : Filter the resin and collect the TFA solution containing the peptide into a cold centrifuge tube. Add 10-15 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

  • Drying and Purification : Dry the crude peptide pellet under vacuum. The peptide is then ready for purification by HPLC.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic differences in workflows when using this compound versus Fmoc-Thr(Trt)-OH.

SPPS_Workflow_Comparison cluster_main Standard Fmoc-SPPS Cycle cluster_allyl This compound Path Start Start Chain_Elongation Chain Elongation (Coupling & Fmoc Deprotection) Start->Chain_Elongation Selective_Deprotection Selective Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) Chain_Elongation->Selective_Deprotection On_Resin_Modification On-Resin Modification (e.g., Glycosylation) Selective_Deprotection->On_Resin_Modification Final_Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) On_Resin_Modification->Final_Cleavage

Caption: Comparative workflows for SPPS using this compound vs. Fmoc-Thr(Trt)-OH.

Orthogonality_Diagram cluster_reagents Peptide Fully Protected Peptide on Resin N-α-Fmoc Side-Chain (Trt, tBu) Side-Chain (Allyl) Reagents Deprotection Reagents Piperidine Piperidine Pd_Catalyst Pd(PPh₃)₄ TFA TFA Piperidine->Peptide:f1 Removes N-α-Fmoc Pd_Catalyst->Peptide:f3 Selectively removes Allyl TFA->Peptide:f2 Removes Trt, tBu, etc. & Cleaves from resin

Caption: Orthogonality of protecting groups and their respective deprotection agents in SPPS.

Conclusion

The decision to use this compound over Fmoc-Thr(Trt)-OH is driven by the synthetic endpoint. For the efficient production of standard linear peptides, Fmoc-Thr(Trt)-OH is a reliable and effective choice. However, when the research goal involves the creation of sophisticated peptides with site-specific modifications such as glycosylation, phosphorylation, or cyclization, the orthogonal deprotection strategy offered by this compound is not just an alternative, but an essential enabling tool. Its use, while requiring additional synthetic steps, vastly expands the complexity and functionality of peptides that can be accessed through chemical synthesis.

References

A Comparative Guide to Analytical Techniques for Validating Orthogonal Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the successful and selective removal of protecting groups is paramount to achieving the desired final peptide product with high purity. Orthogonal deprotection strategies, which involve the use of multiple protecting groups that can be removed under distinct chemical conditions, are fundamental to the synthesis of complex peptides. The validation of each deprotection step is critical to prevent the accumulation of deletion sequences and other impurities. This guide provides a comparative analysis of the primary analytical techniques used to monitor and validate these crucial deprotection steps, offering insights into their performance, applications, and detailed experimental protocols.

The Principle of Orthogonal Deprotection

Orthogonal protecting groups are essential in SPPS to temporarily mask reactive functional moieties on amino acids that are not intended to participate in the peptide bond formation at a given step. The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach. In this scheme, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). This allows for the selective deprotection of the N-terminus before each coupling step, without affecting the side-chain protecting groups, which are removed at the end of the synthesis.

Orthogonal_Deprotection cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_cleavage Final Cleavage and Global Deprotection Start Resin-Bound Amino Acid (N-α-Fmoc, Side-Chain-PG) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Validation1 In-Process Validation (e.g., UV-Vis, Kaiser Test) Washing2->Validation1 Validation1->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Validation1->Cleavage Final Cycle Complete Final_Peptide Crude Peptide Cleavage->Final_Peptide Purification_Analysis Purification and Final Analysis (HPLC, Mass Spectrometry) Final_Peptide->Purification_Analysis

Figure 1: Logical relationship of an orthogonal deprotection strategy in SPPS.

Comparison of Primary Analytical Techniques

The choice of analytical technique for validating deprotection depends on the specific requirements of the synthesis, including the nature of the protecting groups, the desired level of quantitation, and the stage of the synthesis (in-process monitoring vs. final product analysis). The most commonly employed techniques are UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Parameter UV-Vis Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)
Primary Application Real-time, quantitative monitoring of Fmoc deprotectionQuantitative purity assessment and separation of protected/deprotected speciesUnambiguous identification of protected/deprotected species by massStructural confirmation and in-situ reaction monitoring
Sample State Liquid (flow-through from reactor)Liquid (cleaved peptide)Liquid or solid (cleaved peptide)Liquid or swollen resin
Resolution Low (monitors a single chromophore)High (separates closely related species)Very High (resolves by mass-to-charge ratio)High (provides detailed structural information)
Sensitivity Moderate (µmol/L range)High (pmol to nmol range)Very High (fmol to amol range)Low (requires higher sample concentration)
Quantitative Capability Excellent for Fmoc quantitationExcellent with proper calibrationGood with internal standardsGood with internal standards
Analysis Time Real-time (seconds to minutes)Minutes per sampleMinutes per sampleMinutes to hours per sample
Cost LowModerateHighVery High
Key Advantage Real-time process controlRobustness and quantitative accuracyDefinitive identificationNon-destructive, detailed structural information
Key Limitation Limited to chromophoric protecting groupsRequires cleavage from resin for analysisCan have matrix effects; not inherently quantitativeLow sensitivity; complex data analysis

Detailed Analysis of Techniques and Experimental Protocols

UV-Vis Spectroscopy for Real-Time Fmoc Deprotection Monitoring

UV-Vis spectroscopy is a simple and cost-effective method for real-time monitoring of the deprotection of the Fmoc group.[1] The Fmoc group, when cleaved by a secondary amine like piperidine, forms a dibenzofulvene-piperidine adduct that has a strong UV absorbance around 301 nm.[1] By continuously monitoring the absorbance of the solution flowing from the reactor, the completion of the deprotection reaction can be accurately determined.

Experimental Protocol: Real-Time UV-Vis Monitoring of Fmoc Deprotection

  • Instrumentation: An HPLC system with a UV detector or a dedicated peptide synthesizer with an integrated UV detector.

  • Setup: The outlet of the peptide synthesis reaction vessel is connected to the flow cell of the UV detector.

  • Deprotection Step: A solution of 20% piperidine in dimethylformamide (DMF) is passed through the resin bed.

  • Monitoring: The UV absorbance of the eluent is monitored at 301 nm. The absorbance will increase as the Fmoc-dibenzofulvene adduct is formed and eluted.

  • Endpoint Determination: The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc groups are being removed.

  • Quantification (Optional): The concentration of the cleaved Fmoc group can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approx. 7800 L·mol⁻¹·cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the flow cell.[1]

UV_Vis_Workflow cluster_SPPS Solid-Phase Peptide Synthesizer cluster_Analysis UV-Vis Analysis Reactor Reaction Vessel (Peptide-Resin + Deprotection Reagent) UV_Detector UV-Vis Detector (Flow Cell) Reactor->UV_Detector Eluent Flow Data_System Data Acquisition System UV_Detector->Data_System Signal Chromatogram Real-Time Absorbance Plot Data_System->Chromatogram Generates

Figure 2: Experimental workflow for real-time UV-Vis monitoring.
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for assessing the purity of synthetic peptides.[2] It is used to separate the desired fully deprotected peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. By comparing the chromatograms of the crude peptide before and after deprotection, the efficiency of the reaction can be determined.

Experimental Protocol: HPLC Analysis of Deprotection

  • Sample Preparation: A small aliquot of the peptide-resin is treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The dried peptide is dissolved in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is run to elute the peptides from the column. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: The eluent is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis: The chromatogram is analyzed to determine the percentage purity by integrating the area of the main peak relative to the total area of all peaks. Incomplete deprotection will result in the appearance of additional, typically more hydrophobic (later eluting), peaks corresponding to the protected species.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC System Cleavage Cleavage from Resin Precipitation Precipitation & Dissolution Cleavage->Precipitation Sample Crude Peptide Solution Precipitation->Sample Injector Autosampler/Injector Sample->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Data System Detector->Data_System

Figure 3: Experimental workflow for HPLC analysis.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous identification of peptides and for confirming the success of deprotection reactions.[3] By measuring the mass-to-charge ratio (m/z) of the peptide, its molecular weight can be determined with high accuracy. A successful deprotection will result in a mass spectrum showing a peak corresponding to the theoretical molecular weight of the fully deprotected peptide. Incomplete deprotection will be evident by the presence of peaks corresponding to the mass of the peptide plus the mass of the protecting group(s).

Experimental Protocol: Mass Spectrometry Analysis of Deprotection

  • Sample Preparation: The crude peptide is prepared as described for HPLC analysis. The sample is then typically desalted using a C18 ZipTip or similar method.

  • Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument.

  • Analysis (ESI-MS): The peptide solution is infused into the ESI source. The instrument is set to scan a relevant m/z range. The resulting spectrum will show a series of peaks representing different charge states of the peptide, which can be deconvoluted to determine the molecular weight.

  • Analysis (MALDI-TOF-MS): The peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI plate. After the spot has dried and crystallized, the plate is inserted into the mass spectrometer. The sample is irradiated with a laser, and the time-of-flight of the desorbed ions is measured to determine their m/z.

  • Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the fully deprotected peptide and any potential partially protected species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine monitoring due to its lower sensitivity and higher cost, NMR spectroscopy can provide detailed structural information and can be used for in-situ monitoring of reactions on the resin.[4] 1H NMR can be used to observe the disappearance of signals corresponding to the protons of the protecting group and the appearance of new signals from the deprotected moiety.

Experimental Protocol: On-Resin ¹H NMR Monitoring

  • Sample Preparation: A sample of the peptide-resin (typically 10-20 mg) is placed in an NMR tube with a suitable deuterated solvent that swells the resin (e.g., DMF-d7).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: A ¹H NMR spectrum is acquired. Specific resonances corresponding to the protecting group (e.g., the aromatic protons of the Fmoc group or the methyl protons of the tBu group) are identified.

  • Deprotection: The deprotection reagent is added directly to the NMR tube.

  • Monitoring: A series of ¹H NMR spectra are acquired over time. The disappearance of the protecting group signals and the appearance of new signals are monitored to follow the kinetics of the deprotection reaction.

Validation of Side-Chain Deprotection

While Fmoc deprotection is monitored at every cycle, the removal of orthogonal side-chain protecting groups is also a critical step that requires validation.

  • Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These groups are often used to protect the side chains of Lys or His and are removed under mildly acidic conditions (e.g., 1% TFA in DCM). Validation is typically performed by cleaving a small sample of the resin after deprotection and analyzing by HPLC and MS to confirm the absence of the Mtt/Mmt group.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is labile to hydrazine and is used for orthogonal protection of lysine. Its removal can be monitored spectrophotometrically, as the by-product has a UV absorbance.[5] Final validation is confirmed by HPLC and MS analysis of the cleaved peptide.

  • Acm (Acetamidomethyl): Used for cysteine protection, the Acm group is typically removed with iodine, which also facilitates disulfide bond formation. The progress of the reaction can be monitored by HPLC, observing the disappearance of the starting material peak and the appearance of the cyclized product peak.[6]

Alternative and Complementary Techniques

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test used to detect the presence of free primary amines on the resin.[7] A blue color indicates a positive result (incomplete coupling or successful deprotection), while a yellow/colorless result indicates a negative result (complete coupling or incomplete deprotection).[7] It is a simple and rapid in-process control but is not quantitative and does not work for secondary amines like proline.[7]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that separates molecules based on their charge-to-size ratio. It can offer faster analysis times and higher efficiency than HPLC for certain peptides.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor reactions on the solid support by observing the appearance or disappearance of characteristic vibrational bands of functional groups.

Conclusion

The validation of orthogonal deprotection strategies is a cornerstone of successful peptide synthesis. While HPLC and Mass Spectrometry remain the gold standards for final purity assessment and identity confirmation, real-time techniques like UV-Vis spectroscopy provide invaluable in-process control for Fmoc deprotection. The choice of analytical method should be guided by the specific requirements of the synthesis, balancing the need for quantitative accuracy, definitive identification, and process efficiency. A multi-faceted analytical approach, combining in-process monitoring with final product analysis, is the most robust strategy for ensuring the synthesis of high-quality peptides for research and therapeutic applications.

References

Unraveling the Signature Fragmentation of Cyclic Peptides: A Comparative Guide to MS/MS Characterization of Peptides Synthesized with Fmoc-Thr(Allyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of cyclic peptides is a critical step in ensuring the viability of these promising therapeutic agents. The method of synthesis, particularly the choice of protecting groups and cyclization strategy, can significantly influence the final structure and its subsequent fragmentation pattern in tandem mass spectrometry (MS/MS). This guide provides a comparative analysis of the MS/MS characterization of cyclic peptides synthesized using Fmoc-Thr(Allyl)-OH, offering insights into its performance against alternative synthetic approaches.

The use of this compound in solid-phase peptide synthesis (SPPS) presents a unique strategy for the production of head-to-tail cyclic peptides. By anchoring the peptide chain to the resin through the threonine side chain, the C-terminal carboxylic acid can be protected with an allyl group. This orthogonal protection scheme allows for the selective deprotection of the C-terminal allyl ester and subsequent on-resin cyclization with the deprotected N-terminus. This approach offers advantages in minimizing the formation of dimeric and oligomeric side products that can occur with solution-phase cyclization.

The Impact of Synthesis Strategy on MS/MS Fragmentation

The fragmentation of cyclic peptides in MS/MS is inherently more complex than that of their linear counterparts due to the absence of defined N- and C-termini. The initial ring-opening event can occur at any amide bond, leading to a mixture of linear precursor ions that then fragment further. The nature of the amino acid residues, particularly those involved in the cyclization, can influence the preferred cleavage sites and the resulting product ion spectrum.

A key feature in the MS/MS spectra of threonine-containing peptides is the neutral loss of water (18 Da) or acetaldehyde (44 Da) from the threonine side chain. For cyclic peptides, the protonated precursor ion is often dominated by a neutral loss of 18 Da. The fragmentation behavior of the threonine side chain can be influenced by the presence of any residual protecting group moieties or modifications resulting from the synthetic strategy. However, with the allyl group being removed prior to MS analysis, its direct influence on the fragmentation pattern is eliminated. The primary influence of the this compound strategy lies in the final cyclized structure and the specific amide bond formed during cyclization, which can affect ring-opening preferences.

Experimental Protocols

Below are detailed methodologies for the synthesis of a head-to-tail cyclic peptide using the this compound strategy and a general protocol for MS/MS analysis.

Protocol 1: On-Resin Synthesis and Cyclization of a Head-to-Tail Cyclic Peptide via Threonine Side-Chain Anchoring

1. Resin Preparation and First Amino Acid Loading:

  • Swell a 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • Add 4 equivalents of Fmoc-Thr-OH and 6 equivalents of diisopropylethylamine (DIEA).

  • Stir the mixture overnight at room temperature.

  • Cap any remaining active sites on the resin.

2. Peptide Chain Elongation:

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide sequence.

  • Protect the C-terminal α-carboxylate group as an allyl ester.

3. C-Terminal Allyl Deprotection:

  • Treat the peptide-resin with a solution of Pd(PPh₃)₄, triphenylphosphine, formic acid, and diethylamine in dry tetrahydrofuran (THF) in the dark overnight to remove the allyl protecting group.

  • Wash the resin thoroughly with THF, N,N-dimethylformamide (DMF), DCM, and 0.5% DIEA in DMF.

4. N-Terminal Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF and DCM.

5. On-Resin Cyclization:

  • Add a solution of PyBOP, HOBt, and DIEA in DMF to the resin.

  • Shake the reaction mixture at room temperature for a duration determined by the rate of cyclization (typically 2 to 90 minutes).

  • Wash the resin with DMF and DCM.

6. Cleavage and Purification:

  • Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: MS/MS Analysis of Cyclic Peptides

1. Sample Preparation:

  • Dissolve the purified cyclic peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

2. Mass Spectrometry:

  • Infuse the sample into an electrospray ionization (ESI) tandem mass spectrometer.

  • Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺ of the cyclic peptide.

3. MS/MS Fragmentation:

  • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Optimize the collision energy to achieve a rich fragmentation spectrum.

  • Acquire the product ion spectrum.

4. Data Analysis:

  • Analyze the MS/MS spectrum to identify b- and y-type fragment ions, as well as characteristic neutral losses.

  • Utilize peptide sequencing software to assist in the interpretation of the fragmentation data and confirm the amino acid sequence.

Data Presentation

The following table summarizes the expected and observed MS/MS fragmentation characteristics of a hypothetical cyclic peptide containing threonine, highlighting the key ions that aid in its characterization.

Precursor Ion (m/z)Fragment Ion TypeObserved m/zAmino Acid SequenceNotes
[M+H]⁺b₂Ring-opening dependent
y₁Ring-opening dependent
[M+H - H₂O]⁺Neutral loss from Thr
[M+H - CH₃CHO]⁺Neutral loss from Thr

Logical Workflow for Cyclic Peptide Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of a cyclic peptide using the this compound strategy to its characterization by MS/MS.

Cyclic Peptide Workflow cluster_synthesis Peptide Synthesis cluster_analysis MS/MS Analysis Resin 2-Cl-Trt Resin Load_Thr Load Fmoc-Thr-OH Resin->Load_Thr Elongation Fmoc-SPPS Elongation (C-term Allyl ester) Load_Thr->Elongation Allyl_Deprotection C-terminal Allyl Deprotection Elongation->Allyl_Deprotection Fmoc_Deprotection N-terminal Fmoc Deprotection Allyl_Deprotection->Fmoc_Deprotection Cyclization On-Resin Cyclization Fmoc_Deprotection->Cyclization Cleavage Cleavage & Purification Cyclization->Cleavage MS Full Scan MS ([M+H]⁺ Identification) Cleavage->MS MSMS MS/MS Fragmentation (CID/HCD) MS->MSMS Analysis Data Analysis (Sequencing) MSMS->Analysis

Caption: Workflow for Synthesis and MS/MS Analysis.

Comparison with Alternative Strategies

The primary alternative to the threonine side-chain anchoring strategy involves attaching the C-terminal amino acid directly to the resin and utilizing an orthogonal protecting group on a side chain of another amino acid (e.g., Asp, Glu, Lys) for cyclization. For a threonine-containing cyclic peptide where threonine is not the anchoring residue, its side chain would typically be protected with a tert-butyl (tBu) group during Fmoc-SPPS.

FeatureThis compound StrategyAlternative (e.g., Fmoc-Thr(tBu)-OH) Strategy
Cyclization Point Head-to-tail via threonine involvement.Can be head-to-tail, head-to-side chain, or side chain-to-side chain, depending on the chosen orthogonal protecting group.
Potential Side Products Reduced dimer/oligomer formation due to on-resin cyclization.Solution-phase cyclization may lead to higher levels of oligomerization. On-resin cyclization is also possible but depends on the specific strategy.
MS/MS Fragmentation Ring opening may be influenced by the amide bond formed at the threonine residue. Characteristic neutral losses from threonine are expected.Fragmentation pattern will depend on the overall amino acid sequence and the specific amide bond formed during cyclization. Neutral losses from threonine are also expected.

The choice of synthetic strategy will ultimately depend on the specific sequence of the cyclic peptide and the desired point of cyclization. The this compound method provides a robust and efficient route for the on-resin synthesis of head-to-tail cyclic peptides, and their subsequent characterization by MS/MS allows for unambiguous sequence verification. The fragmentation patterns, while complex, provide a unique signature for each cyclic peptide, enabling its confident identification. Further studies directly comparing the MS/MS spectra of the same cyclic peptide synthesized by different methods would be invaluable in elucidating the subtle influences of synthetic strategy on fragmentation behavior.

A Comparative Guide to Purity Assessment of Crude Peptides: The Case of Allyl-Protected Threonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in the journey from laboratory synthesis to therapeutic application. The choice of protecting groups during solid-phase peptide synthesis (SPPS) can significantly impact the impurity profile of the crude product and the subsequent analytical challenges in its purity assessment. This guide provides a comparative analysis of purity assessment for crude peptides containing threonine, with a special focus on the use of the allyl (All) protecting group for the threonine side chain, benchmarked against the more conventional tert-butyl (tBu) protection and the minimalist approach of using no side-chain protection.

The use of orthogonal protecting groups is a cornerstone of modern SPPS, allowing for the selective deprotection of specific amino acid side chains for modifications such as cyclization or labeling.[1] The allyl group, removable under mild conditions using a palladium catalyst, offers a valuable orthogonal strategy to the widely used acid-labile tBu group.[2][3] However, the introduction of any protecting group, and its subsequent removal, can be a source of impurities.[2]

This guide will delve into the common analytical techniques for peptide purity assessment—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and discuss their application in characterizing crude peptides synthesized with different threonine protection strategies.

Comparative Purity Profiles: Thr(All) vs. Thr(tBu) vs. Thr(unprotected)

The choice of threonine side-chain protection can influence the types and levels of impurities in the crude peptide. While direct, publicly available comparative studies are limited, we can infer potential differences based on the chemistry of the protecting groups and their cleavage mechanisms.

Protecting Group StrategyPotential Advantages in PurityPotential Disadvantages & Common Impurities
Allyl (All) Orthogonality to Fmoc/tBu chemistry allows for selective deprotection.[3]- Residual Palladium: The palladium catalyst used for deprotection can be difficult to remove completely and may require specific purification steps. - Incomplete Deprotection: Inefficient cleavage can lead to the final peptide still containing the allyl group. - Allyl Scavenging Issues: Side reactions with scavengers used during cleavage can lead to adduct formation.
tert-Butyl (tBu) Well-established and widely used in Fmoc-SPPS.[1] Cleavage is typically efficient with strong acids like trifluoroacetic acid (TFA).- t-Butylation: The reactive t-butyl cation generated during cleavage can re-attach to sensitive residues (e.g., Trp, Met), leading to byproducts.[4] - Acid-Labile Side Reactions: Prolonged exposure to strong acid can cause other side reactions, such as aspartimide formation.
Unprotected Simplifies synthesis by eliminating a protection/deprotection step. Can improve atom economy and reduce solvent usage.[5]- Acylation of Hydroxyl Group: The free hydroxyl group of threonine could potentially be acylated during coupling steps, leading to branched peptides, though this is generally considered a minor side reaction under standard coupling conditions. - Increased Aggregation: The presence of a free hydroxyl group might influence the solubility and aggregation propensity of the peptide during synthesis and purification.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of crude peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for peptide purity analysis, separating the target peptide from its impurities based on hydrophobicity.[6]

Experimental Protocol: RP-HPLC Analysis of Crude Peptides

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point, which can be optimized for specific peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Data Interpretation: The purity of the peptide is estimated by the relative area of the main peak in the chromatogram. Peptides with residual allyl or tBu groups will typically have a longer retention time than the fully deprotected peptide due to their increased hydrophobicity.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[7]

Experimental Protocol: LC-MS Analysis of Crude Peptides

  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Same as the RP-HPLC protocol mentioned above. The use of TFA is common, although it can cause ion suppression in the MS.[6] Formic acid (0.1%) can be used as an alternative.

  • MS Detection: Positive ion mode.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range.

Data Interpretation: The mass spectrum of the main HPLC peak should correspond to the theoretical mass of the target peptide. The masses of impurity peaks can be used to identify common peptide-related impurities such as truncated sequences, deletion sequences, and peptides with incomplete deprotection.[2] For peptides synthesized with Thr(All), one would specifically look for a mass corresponding to the peptide + 40 Da (mass of the allyl group). For Thr(tBu), the addition would be + 56 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be a powerful tool for identifying and quantifying impurities, including those that are difficult to distinguish by HPLC and MS.[8][9][10]

Experimental Protocol: 1D ¹H NMR for Peptide Purity

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: A standard 1D proton NMR spectrum is acquired.

Data Interpretation: The proton NMR spectrum of a pure peptide will show characteristic signals for the different amino acid residues. The presence of impurities will result in additional, often lower-intensity, peaks. For a peptide with a residual allyl group on threonine, characteristic signals for the vinyl protons of the allyl group would be expected in the region of 5-6 ppm. Quantitative NMR (qNMR) can be used for the absolute quantification of the peptide and its impurities.[11]

Visualizing the Workflow

The following diagrams illustrate the general workflow for peptide synthesis and purity assessment.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Assessment Resin Resin AA1 Couple Fmoc-AA1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-AA2 (e.g., Thr(All/tBu)) Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Chain_Elongation Repeat Cycles Deprotect2->Chain_Elongation Cleavage Cleavage & Global Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS NMR NMR Spectroscopy Crude_Peptide->NMR Purified_Peptide Purified Peptide HPLC->Purified_Peptide Purity_Analysis_Logic cluster_primary Primary Analysis cluster_secondary In-depth Characterization Crude_Peptide Crude Peptide Sample HPLC_UV RP-HPLC-UV (Purity Estimation) Crude_Peptide->HPLC_UV LC_MS LC-MS (Mass Confirmation) Crude_Peptide->LC_MS NMR NMR Spectroscopy (Structural Verification & Quantitation) Crude_Peptide->NMR Report Purity Report HPLC_UV->Report HRMS High-Resolution MS (Impurity Identification) LC_MS->HRMS LC_MS->Report HRMS->Report NMR->Report

References

A Comparative Guide to Protecting Groups in Solid-Phase Peptide Synthesis: Impact on Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. These temporary chemical modifications shield the reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. The choice of protecting group strategy significantly influences the efficiency of the synthesis, the prevalence of side products, and ultimately, the quality of the peptide.

This guide provides a detailed comparison of the two most prevalent orthogonal protection strategies in SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods. We will delve into their core chemical principles, present comparative data on their performance, provide detailed experimental protocols, and visualize the workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Fmoc vs. Boc: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the chemical conditions required for the removal of the temporary Nα-amino protecting group during the iterative cycles of peptide chain elongation.[1]

  • Fmoc/tBu Strategy: This approach is founded on an orthogonal protection scheme where the Nα-Fmoc group is labile to basic conditions, while the side-chain protecting groups (typically based on tert-butyl, tBu) are labile to acids.[2][3] The Fmoc group is typically removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The final cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups are performed in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[2] The milder conditions for the iterative deprotection steps make the Fmoc strategy highly popular and compatible with a wide range of peptide sequences and modifications.[5]

  • Boc/Bzl Strategy: This strategy is based on graduated acid lability. The Nα-Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[6] In contrast, the side-chain protecting groups (typically benzyl, Bzl-based) and the linkage to the resin require a much stronger acid for cleavage, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][6] While robust, the repeated use of acid for deprotection can lead to the gradual loss of some acid-sensitive side-chain protecting groups.[2] The requirement for highly corrosive and hazardous strong acids for final cleavage necessitates specialized equipment.[2]

Performance Comparison: Yield and Purity

It is important to note that these values are illustrative and can vary significantly. For instance, a study focused on synthesizing the acyl carrier protein fragment (65-74), a known "difficult sequence," using Fmoc chemistry with various activators reported crude purities ranging from approximately 70% to over 80%.[7] Another report on the synthesis of GLP-1 analogues via an Fmoc strategy noted crude purities in the range of 35-55% before purification.[8]

Protecting Group StrategyNα-Deprotection ConditionsFinal Cleavage ConditionsRepresentative Crude PurityRepresentative Overall YieldCommon Side Reactions Affecting Purity
Fmoc/tBu 20% Piperidine in DMF (Base-labile)~95% Trifluoroacetic Acid (TFA)60-85%10-40%Aspartimide formation, Diketopiperazine formation, Piperidinyl-alanine formation.[2]
Boc/Bzl 50% TFA in DCM (Acid-labile)Anhydrous HF or TFMSA50-80%10-30%t-Butylation of Trp/Met, Gradual loss of acid-sensitive side-chain protecting groups.

Disclaimer: The purity and yield values presented are representative ranges found in the literature and are highly dependent on the peptide sequence, scale, and specific synthetic protocols used. They are not the result of a single, direct comparative study.

Experimental Protocols

Below are detailed, generalized methodologies for the key deprotection steps in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc Nα-Deprotection Protocol

This protocol outlines the removal of the Fmoc group from the N-terminus of the growing peptide chain attached to a solid support.

  • Resin Washing: After the coupling of an Fmoc-protected amino acid, wash the peptidyl-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagents and by-products.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the washed resin (10 mL per gram of resin).[9]

  • Reaction Incubation: Agitate the resin slurry at room temperature. A typical procedure involves two treatments: a first treatment for 1-2 minutes, followed by draining the vessel and a second, longer treatment for 7-10 minutes.[10] The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate.

  • Thorough Washing: After the deprotection is complete, drain the reaction vessel and wash the resin extensively with DMF (5-6 x 10 mL per gram of resin) to completely remove the piperidine and the cleavage by-products.[9]

  • Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Boc Nα-Deprotection and Neutralization Protocol

This protocol describes the removal of the Boc group and the subsequent neutralization of the resulting ammonium salt.

  • Resin Washing: Following the coupling of a Boc-protected amino acid, wash the peptidyl-resin with DCM (3 x 10 mL per gram of resin).

  • Deprotection (Acidolysis): Add a solution of 40-50% (v/v) TFA in DCM to the resin (10 mL per gram of resin).[6]

  • Reaction Incubation: Agitate the resin slurry at room temperature for 20-30 minutes. A common practice is to perform a short pre-wash with the TFA/DCM solution for 1-2 minutes, followed by a longer treatment for the remainder of the time.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-4 x 10 mL per gram of resin) to remove the TFA. An additional wash with isopropanol (IPA) can be performed to help shrink the resin and remove residual acid.

  • Neutralization: The newly exposed N-terminal amine is protonated as a trifluoroacetate salt. To prepare for the next coupling step, it must be neutralized to the free amine. Add a solution of 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM (10 mL per gram of resin) and agitate for 5-10 minutes.[6]

  • Final Washing: Drain the neutralization solution and wash the resin with DCM (3 x 10 mL per gram of resin) to remove excess DIEA and its salts.

  • The resin is now ready for the coupling of the next Boc-protected amino acid.

Visualizing the Process

Diagrams can help clarify the cyclical nature of SPPS and the orthogonal relationship between protecting groups.

SPPS_Workflow cluster_SPPS_Cycle General Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Start Start: Amino Acid-loaded Resin Deprotection Nα-Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Fmoc_Deprotect Deprotection: 20% Piperidine/DMF (Base) Deprotection->Fmoc_Deprotect Boc_Deprotect Deprotection: 50% TFA/DCM (Moderate Acid) Deprotection->Boc_Deprotect Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection Continue Sequence End Final Cleavage & Deprotection Cycle->End Sequence Complete Fmoc_Final Final Cleavage: TFA (Strong Acid) End->Fmoc_Final Boc_Final Final Cleavage: Anhydrous HF (Very Strong Acid) End->Boc_Final

Caption: SPPS workflow comparing Fmoc and Boc deprotection steps.

Orthogonal_Protection Principle of Orthogonal Protection in Fmoc-SPPS cluster_Result1 Result of Base Treatment cluster_Result2 Result of Final Acid Treatment Peptide Nα-Fmoc Growing Peptide Chain Side-Chain-tBu Resin Base Base Treatment (e.g., Piperidine) Peptide:N->Base Selectively removes Nα-Fmoc group Acid Acid Treatment (e.g., TFA) Peptide:S->Acid Removes Side-Chain & Cleaves from Resin Result_Base Nα-H | Growing Peptide Chain |  Side-Chain-tBu | Resin Base->Result_Base Result_Acid Free Peptide in Solution Acid->Result_Acid Result_Base->Acid After full sequence is assembled

Caption: Orthogonal protection scheme in Fmoc/tBu peptide synthesis.

References

Safety Operating Guide

Proper Disposal of Fmoc-Thr(Allyl)-OH: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Fmoc-Thr(Allyl)-OH and its associated waste is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the presence of the allyl group, this compound requires specific handling considerations that may differ from other Fmoc-protected amino acids. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Hazard Assessment and Waste Characterization

Waste generated from peptide synthesis involving this compound will typically be a mixture of the amino acid itself, a deprotection agent (commonly a solution of piperidine in a solvent like dimethylformamide - DMF), and various washing solvents. This resulting chemical mixture should be handled as hazardous waste.

Quantitative Data on Related Compounds

To provide some context, the following table summarizes hazard information for structurally similar Fmoc-protected amino acids. It is critical to note that this data is not for this compound and should be used for informational purposes only.

CompoundCAS NumberHazard ClassificationNotes
Fmoc-Thr(tBu)-OH71989-35-0Not a hazardous substance or mixtureDoes not contain the reactive allyl group.
Fmoc-Tyr(All)-OH146982-30-1Not a hazardous substance or mixtureContains an allyl group on a different amino acid.

Experimental Protocols: Standard Fmoc Deprotection Waste Generation

The primary waste stream containing this compound is generated during the Fmoc deprotection step in solid-phase peptide synthesis. A typical protocol is as follows:

  • Resin Swelling: The peptide resin is swelled in a suitable solvent, typically DMF.

  • Deprotection: The swelled resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. This step is usually repeated.

  • Washing: The resin is washed multiple times with DMF to remove the cleaved Fmoc group and excess piperidine.

  • Waste Collection: The deprotection solution and all subsequent washes are collected as a single hazardous waste stream.

Step-by-Step Disposal Procedures for this compound Waste

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

  • Keep halogenated and non-halogenated solvent waste separate, if required by your institution's waste management guidelines.[1]

  • Solid waste, such as contaminated weighing paper or pipette tips, should be collected in a separate, clearly labeled solid waste container.

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including:

    • This compound

    • Piperidine

    • Dimethylformamide (DMF)

    • Any other solvents used in the process

  • Include the approximate percentages of each component.

4. Waste Collection:

  • Collect all liquid waste from the deprotection and subsequent washing steps directly into the labeled hazardous waste container.

  • Ensure the container is kept securely closed when not in use to prevent the release of volatile organic compounds (VOCs).[1]

5. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

  • The storage area should be well-ventilated and away from heat sources or direct sunlight.

6. Final Disposal:

  • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never dispose of this compound or its associated waste down the drain or in the regular trash.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

A Waste Generation (this compound Deprotection) B Characterize Waste (Identify all components: This compound, Piperidine, DMF, etc.) A->B I Is the waste liquid? B->I J Is the waste solid? B->J C Select Appropriate Hazardous Waste Container D Label Container Correctly ('Hazardous Waste' & Contents) C->D E Collect Liquid Waste D->E G Store in Designated Area E->G F Collect Solid Waste Separately F->G H Arrange for Professional Disposal (via EHS or licensed contractor) G->H I->C Yes J->F Yes

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-Thr(Allyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like N-α-Fmoc-O-allyl-L-threonine (Fmoc-Thr(Allyl)-OH) is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1] General laboratory safety policies often require, at a minimum, lab coats and safety glasses when handling chemicals.[2]

Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes.

  • Chemical Splash Goggles: Recommended for full splash and impact protection, especially when handling larger quantities or if there is a significant risk of splashing.[1] Standard prescription glasses do not offer adequate protection.[2]

  • Face Shield: A face shield (minimum 8 inches) should be used in conjunction with goggles when there is a high risk of splashing.[3]

Skin Protection:

  • Laboratory Coat: A lab coat, preferably made of a flame-resistant material if open flames are present, should be worn to protect the skin and clothing.[2]

  • Gloves: Impermeable, chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3][4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3][4]

Respiratory Protection:

  • Dust Mask/Respirator: If there is a risk of inhaling dust, particularly when handling the solid form of the compound, a NIOSH-approved N95 (or equivalent) respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[3][5]

Operational and Handling Procedures

Handling:

  • Avoid the formation of dust when working with the solid compound.[3][5]

  • Ensure adequate ventilation in the work area.[5]

  • Wash hands thoroughly after handling the substance.

  • Avoid contact with skin, eyes, and clothing.

Storage: Proper storage is crucial to maintain the stability and integrity of this compound.

ParameterRecommendation
Storage Temperature 2-8°C
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.

Spill and Emergency Procedures

Spill Response: In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Disposal Plan

All waste materials, including the chemical itself, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a labeled, sealed container and disposed of as chemical waste through a licensed waste disposal company. Do not mix with other waste.

  • Contaminated Materials: Any materials, such as gloves, paper towels, and cleaning supplies, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.[5]

  • Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Below is a logical workflow for handling a chemical spill.

Chemical_Spill_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Chemical Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Consult_SDS Consult Safety Data Sheet (SDS) Assess->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb/Collect Material Neutralize->Absorb Package Package Waste Absorb->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical spill response workflow.

References

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